mannosamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO5 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3+,4-,5-,6?/m1/s1 |
InChI Key |
MSWZFWKMSRAUBD-CBPJZXOFSA-N |
SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)N)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Mannosamine as a Precursor for Sialic Acid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[1] Due to their outermost location and negative charge, they are pivotal mediators of a vast array of biological processes, including cell-cell adhesion, signal transduction, inflammation, and pathogen recognition.[2][3] The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac).
The biosynthesis of sialic acid is a highly regulated intracellular process. N-acetyl-D-mannosamine (ManNAc) is the first committed precursor in this critical pathway, making it a focal point for research and therapeutic development, particularly for a class of genetic disorders known as GNE myopathies, which arise from mutations in the key enzyme of the pathway.[1][4] This guide provides an in-depth examination of the role of this compound in sialic acid biosynthesis, detailing the biochemical pathway, its regulation, the therapeutic implications of ManNAc supplementation, and key experimental protocols.
The Sialic Acid Biosynthesis Pathway
The de novo synthesis of sialic acid in vertebrates is a multi-step enzymatic process that begins in the cytoplasm and culminates in the Golgi apparatus where sialic acids are transferred to glycoconjugates.[5][6] The pathway's initiation relies on the bifunctional enzyme UDP-GlcNAc 2-epimerase/N-acetylthis compound kinase (GNE).[7]
The key steps are as follows:
-
Epimerization: The pathway begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylthis compound (ManNAc) and UDP. This reaction is catalyzed by the UDP-GlcNAc 2-epimerase domain of the GNE enzyme and is considered the rate-limiting step of the entire pathway.[1][5][8]
-
Phosphorylation: ManNAc is then phosphorylated at the C-6 position by the N-acetylthis compound kinase domain of GNE, utilizing ATP to produce ManNAc-6-phosphate (ManNAc-6-P).[9][10]
-
Condensation: In the next step, N-acetylneuraminic acid 9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[6]
-
Dephosphorylation: Neu5Ac-9-P is dephosphorylated by a specific phosphatase, N-acetylneuraminic acid phosphatase (NANP), to yield N-acetylneuraminic acid (Neu5Ac), the primary sialic acid.[7]
-
Activation: Before it can be used for glycosylation, Neu5Ac is transported into the nucleus and activated. CMP-sialic acid synthetase (CMAS) catalyzes the reaction between Neu5Ac and cytidine (B196190) triphosphate (CTP) to form the activated sugar nucleotide, CMP-N-acetylneuraminic acid (CMP-Neu5Ac).[1][11]
-
Translocation and Transfer: CMP-Neu5Ac is then transported from the nucleus to the Golgi apparatus.[5] Here, various sialyltransferases (STs) transfer the sialic acid moiety from CMP-Neu5Ac to the terminal positions of N-glycans, O-glycans, and glycolipids.[11]
Regulation of Sialic Acid Biosynthesis
The synthesis of sialic acid is tightly controlled, primarily through feedback inhibition of the GNE enzyme. This regulation ensures that cellular resources are not wasted on overproduction of sialic acid.
-
Allosteric Feedback Inhibition: The end-product of the pathway, CMP-Neu5Ac, acts as an allosteric inhibitor of the UDP-GlcNAc 2-epimerase activity of GNE.[3][12] It binds to a specific allosteric site on the GNE enzyme, distinct from the active site, inducing a conformational change that reduces its epimerase activity.[1][2] This feedback mechanism is crucial for maintaining cellular homeostasis of sialic acid. Notably, the kinase activity of GNE is not affected by CMP-Neu5Ac.[8] Mutations in this allosteric site can disrupt the feedback loop, leading to the overproduction and excretion of sialic acid, a condition known as sialuria.[2][11]
-
Oligomerization: GNE exists in various oligomeric states, and its quaternary structure is linked to its enzymatic activity. The fully active form of the enzyme is thought to be a hexamer.[8] The binding of CMP-Neu5Ac can influence the equilibrium between different oligomeric forms, thereby regulating enzyme function.
-
Substrate/Product Regulation: The epimerase product, UDP, can act as a competitive inhibitor by binding to the active site.[8] This suggests that the local concentrations of substrates and products can also modulate the pathway's flux.
Therapeutic Potential of this compound Supplementation
Mutations in the GNE gene reduce the enzyme's activity, leading to decreased sialic acid production and causing GNE myopathy (also known as Hereditary Inclusion Body Myopathy, HIBM), a progressive muscle-wasting disorder.[9][13] Since the epimerase activity of GNE is the rate-limiting step, providing an external source of its product, ManNAc, can effectively bypass this bottleneck.[1]
Administered ManNAc is taken up by cells and phosphorylated to ManNAc-6-P, entering the sialic acid pathway downstream of the defective GNE step.[4] This approach has shown promise in restoring sialylation and preventing muscle weakness in preclinical models of GNE myopathy.[13][14] Furthermore, an alternative enzyme, N-acetylglucosamine (GlcNAc) kinase, can also phosphorylate ManNAc, providing another route for its entry into the pathway, which is particularly relevant for patients with mutations in the kinase domain of GNE.[10][15]
Clinical studies have evaluated the safety and pharmacokinetics of oral ManNAc administration in GNE myopathy patients. These studies demonstrate that ManNAc is absorbed rapidly and leads to a significant and sustained increase in plasma-free sialic acid levels, suggesting restoration of intracellular biosynthesis.[15]
Quantitative Data on this compound Supplementation
The efficacy of ManNAc in restoring sialic acid levels has been quantified in various studies. The following tables summarize key findings.
Table 1: Effect of ManNAc Supplementation on Sialic Acid Restoration in GNE-Deficient Cells
| ManNAc Concentration | Total Sialic Acid (Neu5Ac) per Protein (Relative to Wild-Type) | Statistical Significance (p-value) | Reference |
| 0 mM (Untreated) | 0.2312 ± 0.0357 | - | [16] |
| 0.1 mM | 0.3744 ± 0.0602 | 0.0015 | [16] |
| 0.3 mM | 0.4717 ± 0.0799 | 0.0053 | [16] |
| 0.6 mM | 0.5064 ± 0.0981 | 0.0112 | [16] |
| 1.0 mM | 0.6096 ± 0.0983 | 0.0206 | [16] |
| 2.0 mM | 0.9017 ± 0.1329 | 0.2837 (not significant) | [16] |
| Data from a study using GNE-deficient human embryonal kidney cells, showing dose-dependent restoration of total sialic acid levels. Full restoration to wild-type levels was achieved at 2 mM ManNAc. |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Oral ManNAc in GNE Myopathy Patients
| Parameter | 3g Single Dose | 6g Single Dose | 10g Single Dose | Reference |
| ManNAc (Precursor) | ||||
| Tmax (hr) | ~1.5 | ~1.5 | ~2.0 | [15] |
| T½ (hr) | ~2.5 | ~2.4 | ~2.3 | [15] |
| Free Neu5Ac (Product) | ||||
| Tmax (hr) | ~8.0 | ~11.0 | ~8.0 | [15] |
| % Increase from Baseline (at Tmax) | 162% | 239% | 267% | [15] |
| Tmax: Time to maximum plasma concentration. T½: Elimination half-life. Data shows rapid absorption of ManNAc and a delayed, but significant and sustained, increase in plasma sialic acid (Neu5Ac). |
Key Experimental Protocols
GNE Enzyme Activity Assays
Determining the activity of the bifunctional GNE enzyme is critical for diagnosing GNE-related disorders and for evaluating the efficacy of potential therapies. The two activities, epimerase and kinase, are typically measured separately.[17]
A. ManNAc Kinase Activity (Enzyme-Coupled Assay)
This assay measures the production of ADP during the phosphorylation of ManNAc. The ADP is used in a series of coupled reactions that lead to the oxidation of NADH, which can be monitored spectrophotometrically.[10][17]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, phosphoenolpyruvate (PEP), NADH, and the coupling enzymes pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).
-
Initiation: Add the protein sample (e.g., cell lysate or purified GNE) to the reaction mixture.
-
Substrate Addition: Start the reaction by adding the substrate, ManNAc.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the ManNAc kinase activity.
-
Calculation: Calculate the specific activity based on the rate of absorbance change, the molar extinction coefficient of NADH, and the total protein concentration in the sample.
B. UDP-GlcNAc 2-Epimerase Activity (Morgan-Elson Assay)
This method quantifies the amount of ManNAc produced from the epimerization of UDP-GlcNAc.[17]
Protocol:
-
Enzymatic Reaction: Incubate the protein sample with the substrate UDP-GlcNAc in a suitable buffer (e.g., Na₂HPO₄ with MgCl₂) at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by heating the mixture at 100°C for 1 minute.
-
Color Development (Morgan-Elson Method):
-
Add potassium borate (B1201080) buffer to the reaction mixture and heat at 100°C for 3 minutes. This converts N-acetylhexosamines to their corresponding chromogens.
-
Cool the mixture and add p-dimethylaminobenzaldehyde (DMAB) reagent.
-
Incubate at 37°C to allow color development.
-
-
Measurement: Measure the absorbance of the resulting color complex at 585 nm.
-
Quantification: Determine the amount of ManNAc produced by comparing the absorbance to a standard curve generated with known concentrations of ManNAc.
Quantification of Cellular Sialic Acid
This protocol describes a common method for measuring the total amount of sialic acid in cells, often used to assess the impact of ManNAc supplementation.[18]
Protocol:
-
Cell Harvesting: Harvest a known number of cells (e.g., 1 x 10⁶) that have been cultured with or without ManNAc analogs. Wash the cells to remove external contaminants.
-
Sialic Acid Release: Resuspend the cell pellet in a weak acid (e.g., 2 M acetic acid) and heat at 80°C for 2 hours. This hydrolysis step cleaves terminal sialic acid residues from glycoconjugates.[18]
-
Derivatization:
-
Neutralize and buffer the hydrolysate.
-
Add 1,2-diamino-4,5-methylenedioxybenzene (DMB) reagent.
-
Incubate the mixture in the dark at 50-60°C for 2-3 hours. DMB reacts specifically with the α-keto acid group of sialic acids to form a highly fluorescent, UV-active derivative.
-
-
HPLC Analysis:
-
Inject the derivatized sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
Separate the DMB-derivatized sialic acids using a suitable gradient of acetonitrile (B52724) and water (often with 0.1% trifluoroacetic acid).
-
Detect the derivatives using a fluorescence detector (e.g., Ex: 373 nm, Em: 448 nm) or a UV detector (e.g., 370 nm).[18]
-
-
Quantification: Identify and quantify the sialic acid peaks by comparing their retention times and peak areas to those of known standards (e.g., Neu5Ac).
Conclusion
This compound stands as the central precursor in the biosynthesis of sialic acids, with the GNE-catalyzed step of its formation representing the pathway's primary control point. Understanding this pathway and its regulation is fundamental for elucidating the roles of sialylation in health and disease. The ability of exogenous ManNAc to bypass the rate-limiting epimerase step provides a powerful therapeutic strategy for GNE myopathy and a valuable tool for researchers studying the downstream effects of sialylation. The robust experimental protocols available for measuring GNE activity and quantifying cellular sialic acids enable precise investigation and are crucial for the continued development of novel diagnostics and therapies targeting this essential metabolic pathway.
References
- 1. N-Acetylthis compound - Wikipedia [en.wikipedia.org]
- 2. GNE gene: MedlinePlus Genetics [medlineplus.gov]
- 3. uniprot.org [uniprot.org]
- 4. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]
- 5. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06986E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medlineplus.gov [medlineplus.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. JCI - Mutation in the key enzyme of sialic acid biosynthesis causes severe glomerular proteinuria and is rescued by N-acetylthis compound [jci.org]
- 14. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylthis compound (ManNAc) to subjects with GNE myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylthis compound (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. imrpress.com [imrpress.com]
- 17. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Mannosamine in Glycoconjugate Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mannosamine and its N-acetylated form, N-acetyl-D-mannosamine (ManNAc), are pivotal hexosamines in cellular glycobiology. While this compound itself can act as a metabolic inhibitor of specific glycosylation events, ManNAc serves as the committed precursor to the biosynthesis of sialic acids. Sialic acids are terminal monosaccharides on a vast array of glycoconjugates, including glycoproteins and glycolipids, where they play critical roles in cell-cell recognition, signaling, immune regulation, and pathogen interaction. The central pathway is governed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/N-acetylthis compound kinase (GNE), which represents the rate-limiting step in sialic acid production. Dysregulation of this pathway is implicated in several human diseases, such as GNE Myopathy and certain kidney disorders. Consequently, the modulation of ManNAc metabolism holds significant therapeutic and biotechnological potential, from treating genetic disorders to enhancing the efficacy of recombinant protein drugs through optimized sialylation. This guide provides an in-depth examination of the biochemical pathways involving this compound, quantitative enzymatic data, detailed experimental protocols, and the therapeutic implications of modulating this critical axis of glycoconjugate synthesis.
The Core Biosynthetic Pathway: From UDP-GlcNAc to Activated Sialic Acid
The de novo synthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, is a cytoplasmic and nuclear process initiated from UDP-N-acetylglucosamine (UDP-GlcNAc). The pathway is primarily controlled by the bifunctional enzyme GNE.[1][2][3]
-
Epimerization: The GNE enzyme's UDP-GlcNAc 2-epimerase domain catalyzes the conversion of UDP-GlcNAc to N-acetylthis compound (ManNAc).[4] This is the first committed and rate-limiting step in the pathway.[2]
-
Phosphorylation: The N-acetylthis compound kinase domain of the same GNE enzyme then phosphorylates ManNAc at the C-6 position to produce ManNAc-6-phosphate (ManNAc-6-P).[4]
-
Condensation: In the cytoplasm, Neu5Ac-9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP) to form Neu5Ac-9-phosphate.
-
Dephosphorylation: A specific phosphatase, Neu5Ac-9-phosphate phosphatase (NANP), removes the phosphate (B84403) group to yield Neu5Ac.
-
Activation: For its use in glycosylation, Neu5Ac is transported into the nucleus where it is activated by CMP-Neu5Ac synthetase (CMAS). This enzyme attaches a cytidine (B196190) monophosphate (CMP) moiety, forming the high-energy sugar nucleotide CMP-Neu5Ac.[2]
-
Translocation and Transfer: CMP-Neu5Ac is then transported into the Golgi apparatus, where sialyltransferases utilize it as a donor substrate to attach sialic acid residues to the terminal positions of glycan chains on newly synthesized glycoproteins and glycolipids.
This tightly regulated process is essential for maintaining the cellular sialome.
Regulation of the this compound Pathway
The synthesis of sialic acid is metabolically expensive and thus subject to stringent control, primarily through feedback inhibition of the GNE enzyme.
-
Allosteric Feedback Inhibition: The end-product of the pathway, CMP-Neu5Ac, acts as an allosteric inhibitor of the GNE epimerase activity.[4][5] It binds to a site on the GNE enzyme distinct from the active site, inducing a conformational change that reduces its enzymatic activity. This feedback loop ensures that sialic acid production is attenuated when cellular levels are sufficient. Mutations in this allosteric site can lead to a loss of feedback inhibition, resulting in the overproduction of sialic acid, a condition known as sialuria.[3][6][7]
-
Substrate Availability: The pathway is also dependent on the cellular pools of UDP-GlcNAc and ATP. UDP-GlcNAc itself is synthesized via the hexosamine biosynthetic pathway, linking sialic acid production to glucose metabolism.
Quantitative Data and Enzyme Kinetics
The efficiency of the sialic acid pathway is determined by the kinetic properties of its constituent enzymes. The kinase activity of GNE and other related kinases has been characterized, providing insight into substrate specificity and reaction rates.
| Enzyme/Domain | Substrate | K_M (mM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | Organism/Source |
| S. aureus N-acetylthis compound Kinase (NanK) | N-acetylthis compound | 0.30 ± 0.01 | 497 ± 7 | 263 ± 3 | Staphylococcus aureus |
| S. aureus N-acetylthis compound Kinase (NanK) | ATP | 0.7 | 497 ± 7 | 263 ± 3 | Staphylococcus aureus |
| P. alvei UDP-GlcNAc 2-Epimerase (MnaA) | UDP-GlcNAc | 3.91 | N/A | 33.44 | Paenibacillus alvei |
| P. alvei UDP-GlcNAc 2-Epimerase (MnaA) | ManNAc (reverse) | 2.41 | N/A | 6.02 | Paenibacillus alvei |
Data compiled from references[8][9]. N/A: Not Available in the cited source.
Supplementation Effects: Exogenous administration of ManNAc can bypass the GNE epimerase step and significantly increase intracellular sialic acid levels, particularly in cells with GNE deficiency.
| Cell Line | Condition | ManNAc Supplementation | Outcome |
| HEK-293 GNE KO | GNE Knockout | 2 mM | Restored total sialic acid levels to wild-type levels. |
| HEK-293 GNE KO | GNE Knockout | 0.1 mM - 1 mM | Dose-dependent increase in Neu5Ac levels. |
| CHO Cells | Recombinant EPO production | 1,3,4-O-Bu₃ManNAc | Increased final sialic acid content of rhEPO by >40%. |
| LNCaP Cells | Metabolic Labeling | 50 µM Ac₄ManNAl | 78% of sialic acids were substituted with the analog. |
| Jurkat Cells | Metabolic Labeling | 50 µM Ac₄ManNAz | ~50% of sialic acids were substituted with the analog. |
Data compiled from references[10][11][12].
Alternative Roles and Pathways
This compound as a Glycosylation Inhibitor
While N-acetylated this compound is a biosynthetic precursor, un-acetylated D-mannosamine can act as an inhibitor of other glycosylation pathways. Notably, this compound has been shown to block the formation of glycosylphosphatidylinositol (GPI) anchors.[13][14] It is believed that this compound, when activated to a sugar nucleotide donor (e.g., GDP-ManNH₂), is incorporated into the growing GPI anchor precursor. This incorporation acts as a chain terminator, preventing the addition of subsequent mannose residues and thereby inhibiting the maturation and attachment of the GPI anchor to proteins.[15]
Salvage and Alternative Kinase Activity
Cells can utilize exogenous ManNAc, bypassing the initial epimerase step of the de novo pathway. Once transported into the cell, ManNAc can be directly phosphorylated. While the GNE kinase domain is a primary catalyst for this, other kinases, such as N-acetylglucosamine kinase (NAGK), can also phosphorylate ManNAc, albeit with different efficiencies.[16][17] This "salvage" activity is crucial for the therapeutic application of ManNAc and for metabolic glycoengineering studies.
Experimental Protocols
In Vitro GNE Kinase Domain Activity Assay
This protocol describes a coupled spectrophotometric assay to measure the kinase activity of the GNE enzyme by quantifying NADH oxidation.
Principle: The ADP produced from the kinase reaction is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the kinase activity.
Materials:
-
Purified recombinant GNE kinase domain or full-length GNE
-
Tris-HCl buffer (e.g., 60 mM, pH 8.1)
-
MgCl₂ (10 mM)
-
ATP (10 mM)
-
N-acetylthis compound (ManNAc) (5 mM)
-
Phosphoenolpyruvate (PEP) (2 mM)
-
NADH (0.2 mM)
-
Pyruvate kinase (PK) (≥2 units)
-
Lactate dehydrogenase (LDH) (≥2 units)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, PEP, NADH, PK, and LDH.
-
Add the purified GNE enzyme (e.g., 0.1–1 µg) to the reaction mixture.
-
Initiate the reaction by adding the substrate, ManNAc.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 20 minutes).
-
Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Perform control reactions lacking the enzyme or the substrate (ManNAc) to account for background NADH degradation.
Protocol synthesized from references[16][18].
Metabolic Labeling of Cell Surface Sialoglycans
This protocol allows for the introduction and subsequent detection of modified sialic acids on the surface of living cells using a ManNAc analog.
Principle: Cells are cultured in the presence of a ManNAc analog bearing a bioorthogonal chemical reporter (e.g., an azide (B81097) or alkyne). The cellular machinery processes this analog through the sialic acid biosynthetic pathway, incorporating the modified sialic acid onto cell surface glycoconjugates. The reporter group can then be covalently tagged with a probe (e.g., a fluorescent dye or biotin) via a highly specific chemical reaction like copper-catalyzed azide-alkyne cycloaddition (click chemistry).
Materials:
-
Mammalian cell line of interest (e.g., Jurkat, HEK-293)
-
Complete cell culture medium
-
Peracetylated ManNAc analog (e.g., Ac₄ManNAz or Ac₄ManNAl)
-
Detection probe with a complementary bioorthogonal handle (e.g., alkyne-fluorophore or azide-biotin)
-
Reagents for click chemistry (e.g., copper(I) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells in media supplemented with the desired concentration of the ManNAc analog (e.g., 25-50 µM) for 1-3 days. Include a control group of cells cultured without the analog.
-
Cell Harvesting: Harvest the cells and wash them thoroughly with cold PBS to remove any unincorporated analog.
-
Ligation Reaction: Resuspend the cells in PBS. Add the click chemistry reagents: the detection probe, copper(I) sulfate, and the reducing agent/ligand. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the cells multiple times with PBS to remove excess detection reagents.
-
Analysis: If using a fluorescent probe, analyze the cells directly by flow cytometry or fluorescence microscopy. If using a biotin (B1667282) probe, first incubate with a fluorescently-labeled streptavidin conjugate, wash, and then analyze.
Protocol synthesized from references[12][19][20].
Therapeutic and Biotechnological Implications
Drug Development for GNE Myopathy and Kidney Disease
GNE myopathy is a rare genetic disorder caused by mutations in the GNE gene that reduce enzyme activity, leading to hyposialylation and progressive muscle wasting.[7] Since the metabolic block occurs at or before the production of ManNAc, supplementation with exogenous ManNAc is a rational therapeutic strategy to bypass the defect and restore sialic acid synthesis.[2][21] Clinical trials have shown that oral ManNAc administration is safe and can increase sialylation in patients.[22][23] Similarly, evidence suggests that reduced sialylation in kidney glomeruli contributes to certain proteinuric kidney diseases, and ManNAc therapy is being investigated as a potential treatment.[24]
Enhancing Recombinant Protein Therapeutics
The degree of sialylation is a critical quality attribute for many recombinant glycoprotein (B1211001) therapeutics, such as erythropoietin (EPO) and monoclonal antibodies. Terminal sialic acids can increase a protein's serum half-life by masking underlying galactose residues from clearance by the Ashwell-Morell receptor in the liver. Supplementing the cell culture media of production systems (e.g., Chinese Hamster Ovary, CHO, cells) with ManNAc or its analogs can increase the intracellular pool of CMP-Neu5Ac, driving more complete sialylation of the recombinant protein and thereby enhancing its therapeutic properties.[2][25]
Conclusion
This compound, primarily in its N-acetylated form, stands at a critical juncture in the synthesis of glycoconjugates. As the committed precursor for sialic acid biosynthesis, its metabolism, governed by the GNE enzyme, dictates the sialylation status of the cell surface. This technical guide has detailed the core biochemical pathway, its regulation, and the quantitative parameters that define it. The ability to manipulate this pathway through ManNAc supplementation or the use of synthetic analogs provides powerful tools for both therapeutic intervention in diseases of hyposialylation and for the bioengineering of improved protein therapeutics. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and harness the pivotal role of this compound in glycoscience.
References
- 1. UDP-GlcNAc 2-Epimerase/ManNAc Kinase (GNE): A Master Regulator of Sialic Acid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylthis compound - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. medlineplus.gov [medlineplus.gov]
- 5. researchgate.net [researchgate.net]
- 6. GNE homepage [dmd.nl]
- 7. GNE gene: MedlinePlus Genetics [medlineplus.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. imrpress.com [imrpress.com]
- 11. researchgate.net [researchgate.net]
- 12. web.stanford.edu [web.stanford.edu]
- 13. This compound, a novel inhibitor of glycosylphosphatidylinositol incorporation into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Crystal Structures of N-Acetylthis compound Kinase Provide Insights into Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]
- 22. Treating Kidney Disorders and Diabetic Nephropathy with N-acetyl this compound (ManNAc) | Technology Transfer [techtransfer.nih.gov]
- 23. Safety and efficacy of N-acetylthis compound (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Technology - Treating Kidney Disorders and Diabetic Nephropathy with N-acetyl this compound (ManNAc) [nih.technologypublisher.com]
- 25. ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Natural Occurrence of Mannosamine in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-mannosamine (ManNAc), a naturally occurring hexosamine monosaccharide, serves as a critical precursor in the biosynthesis of sialic acids.[1][2] Sialic acids are terminal monosaccharides on glycoprotein (B1211001) and glycolipid chains, playing a pivotal role in a myriad of cellular processes including cell adhesion, signal transduction, and immune recognition.[2] The discovery of ManNAc and the elucidation of its metabolic pathway have been instrumental in understanding the regulation of cell surface sialylation and have opened avenues for therapeutic interventions in diseases associated with aberrant glycosylation. This technical guide provides an in-depth overview of the discovery, natural occurrence, and metabolic pathways of this compound in cells, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.
Discovery and Natural Occurrence
The presence of this compound in cellular metabolism is intrinsically linked to the sialic acid biosynthesis pathway. Its discovery was a key step in unraveling how cells produce N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in mammals. ManNAc is the first committed precursor in this essential pathway.[1][2]
Endogenously, ManNAc is synthesized from UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine biosynthetic pathway which utilizes glucose.[2] The enzymatic conversion of UDP-GlcNAc to ManNAc is the rate-limiting step in sialic acid biosynthesis, highlighting the central role of ManNAc in regulating the overall flux of this pathway.[1]
While its presence is ubiquitous in mammalian cells, the precise intracellular concentrations of endogenous ManNAc can vary. Quantitative analysis of human plasma has revealed an approximate endogenous concentration of 50 ng/mL .[3] This value provides a crucial baseline for understanding the physiological levels of this important metabolite. Further research is ongoing to determine the specific concentrations in various cell types and tissues under normal and pathological conditions.
The Sialic Acid Biosynthesis Pathway
The primary route for the formation of N-acetylthis compound in mammalian cells is through the action of the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylthis compound kinase (GNE).[4] This enzyme catalyzes the first two committed steps in the de novo synthesis of sialic acid.
The pathway can be summarized as follows:
-
Epimerization: The epimerase domain of GNE converts UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylthis compound (ManNAc).[4]
-
Phosphorylation: The kinase domain of GNE then phosphorylates ManNAc at the C-6 position to yield N-acetylthis compound-6-phosphate (ManNAc-6-P).[4]
-
Condensation: N-acetylneuraminic acid phosphate (B84403) synthase (NANS) catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P).
-
Dephosphorylation: A specific phosphatase, N-acetylneuraminic acid phosphatase (NANP), removes the phosphate group from Neu5Ac-9-P to produce N-acetylneuraminic acid (Neu5Ac).[4]
-
Activation: In the nucleus, CMP-sialic acid synthetase (CMAS) activates Neu5Ac by coupling it to cytidine (B196190) monophosphate (CMP), forming CMP-Neu5Ac.
-
Glycosylation: CMP-Neu5Ac is then transported into the Golgi apparatus, where it serves as the donor substrate for sialyltransferases to attach sialic acid residues to glycoconjugates.
This pathway is subject to feedback inhibition, where the end product, CMP-Neu5Ac, allosterically inhibits the epimerase activity of GNE, thereby regulating the rate of sialic acid biosynthesis.[4]
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. N-Acetylthis compound - Wikipedia [en.wikipedia.org]
- 3. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylthis compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
The Metabolic Odyssey of Mannosamine: A Technical Guide to its Intracellular Fate and Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-D-mannosamine (ManNAc), an acetylated derivative of the monosaccharide mannosamine, serves as a critical precursor in the biosynthesis of sialic acids. These nine-carbon carboxylated sugars are terminally located on the glycan chains of glycoproteins and glycolipids, playing a pivotal role in a myriad of cellular processes including cell adhesion, signal transduction, and immune responses. The metabolic fate and intracellular transport of this compound and its derivatives are of profound interest to researchers in glycobiology, oncology, and the development of therapeutics for rare genetic disorders like GNE myopathy. This in-depth technical guide elucidates the core aspects of this compound metabolism, its journey across the cellular membrane, and its subsequent intracellular trafficking, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.
Metabolic Fate of this compound: The Sialic Acid Biosynthesis Pathway
The primary metabolic destiny of exogenously supplied or endogenously synthesized this compound is its conversion into N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans. This transformation is a multi-step enzymatic process primarily occurring in the cytoplasm.
The central player in this pathway is the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylthis compound kinase (GNE). GNE catalyzes the initial two committed steps in sialic acid biosynthesis.[1][2]
-
Epimerization: The epimerase domain of GNE converts UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylthis compound (ManNAc).[2]
-
Phosphorylation: The kinase domain of GNE then phosphorylates ManNAc at the 6-position to generate ManNAc-6-phosphate.[2]
Subsequently, a series of enzymatic reactions lead to the formation of CMP-sialic acid, the activated sugar nucleotide donor for sialylation reactions in the Golgi apparatus.
A critical regulatory feature of this pathway is the feedback inhibition of the GNE epimerase activity by CMP-Neu5Ac.[3] This mechanism ensures tight control over the intracellular levels of sialic acids. Supplementation with ManNAc can bypass this initial regulatory step, leading to increased production of sialic acids, a strategy being explored for therapeutic purposes.[4][5]
Quantitative Insights into this compound Metabolism
The efficiency of this compound conversion to sialic acid can be influenced by the cell type and the availability of the substrate. The following tables summarize key quantitative data from various studies.
| Parameter | Value | Cell Line/System | Reference |
| GNE Kinase Domain Kinetic Parameters | |||
| KM for N-acetylthis compound | 0.30 ± 0.01 mM | Recombinant N-acetylthis compound kinase (NanK) | [6] |
| Vmax | 497 ± 7 µmol/min/mg | Recombinant N-acetylthis compound kinase (NanK) | [6] |
| kcat | 263 ± 3 s-1 | Recombinant N-acetylthis compound kinase (NanK) | [6] |
| Effect of ManNAc Supplementation on Intracellular Metabolites | |||
| Intracellular ManNAc Concentration Increase | ~2-3 fold stabilization after 1 hour | Human Embryonic Kidney (HEK) cells | [7] |
| Intracellular Neu5Ac Concentration Increase | ~70-fold after 24 hours | Human Embryonic Kidney (HEK) cells | [7] |
| Intracellular UDP-GlcNAc Concentration | Markedly elevated on Days 7, 10, and 14 | Chinese Hamster Ovary (CHO) cells | [3] |
| Intracellular CMP and Neu5Ac Levels | Sharp increase with ManNAc supplementation | Chinese Hamster Ovary (CHO) cells | [3] |
| Restoration of Sialylation in GNE-Deficient Cells | |||
| ManNAc concentration to restore polysialylation | 2 mM | GNE-knockout HEK-293 cells | [5] |
| ManNAc concentration to restore membrane-bound sialic acid | 1 mM | GNE-knockout HEK-293 cells | [5] |
| ManNAc concentration to restore polysialylation to wild-type levels | 5 mM | GNE-knockout C2C12 cells | [8] |
Intracellular Transport of this compound
The journey of this compound into the cell is a critical determinant of its metabolic fate. While the precise mechanisms are still under investigation, evidence points to the involvement of specific transporters.
Studies have identified a mannose-specific transporter in various mammalian cell lines with a high affinity for mannose (Kuptake of approximately 30-70 µM).[9] Importantly, this transporter is not efficiently competed by glucose, suggesting a distinct entry route for mannose and potentially its derivatives like this compound.[9]
Furthermore, members of the glucose transporter (GLUT) family have been shown to transport mannose. GLUT1, GLUT2, and GLUT3 can all facilitate mannose uptake.[10][11] Given the structural similarity, it is plausible that these transporters also contribute to the uptake of this compound and N-acetylthis compound, although their specific affinities for these molecules require further characterization.
Once inside the cell, the downstream metabolite, CMP-sialic acid, is actively transported into the Golgi apparatus by the CMP-sialic acid transporter, SLC35A1, a member of the solute carrier family.[12] This transport is essential for the sialylation of glycoproteins and glycolipids.
Quantitative Data on this compound Transport
| Parameter | Value | System | Reference |
| Kuptake for D-mannose | ~30-70 µM | Mammalian cell lines | [9] |
| Km for Na+/D-mannose cotransport | 0.07 ± 0.01 mM | Dog kidney brush-border membrane vesicles | |
| Vmax for Na+/D-mannose cotransport | 4.19 ± 0.24 nmol/mg protein/min | Dog kidney brush-border membrane vesicles | |
| Oral Bioavailability of ManNAc | 4.01 ± 1.82% | Humans |
Signaling Pathways Influenced by this compound Metabolism
Beyond its structural role as a component of glycans, the sialic acid biosynthesis pathway, and its intermediates like ManNAc, are emerging as regulators of cellular signaling.
The terminal sialic acid residues on cell surface glycans act as ligands for sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of receptors primarily expressed on immune cells that modulate inflammatory responses.
Furthermore, there is growing evidence that N-acylmannosamines themselves can function as signaling molecules, influencing processes such as cell proliferation and differentiation, independent of their incorporation into sialic acids.[1][13] For instance, studies have shown that ManNAc analogs can alter the fate of embryonic neural cells.[13] The accumulation of metabolic intermediates like CMP-Neu5Ac in the nucleus, a key step in the sialic acid pathway, provides a potential mechanism for direct influence on nuclear processes and gene expression.[13]
Key Experimental Protocols
GNE Enzyme Activity Assay
This protocol describes a coupled enzyme assay to determine the N-acetylthis compound kinase activity of GNE.
Materials:
-
Purified GNE enzyme
-
N-acetylthis compound (ManNAc)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH.
-
Add the purified GNE enzyme to the reaction mixture.
-
Initiate the reaction by adding ManNAc.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is proportional to the GNE kinase activity.
Quantification of Sialic Acids by HPLC
This protocol outlines a method for the quantification of total sialic acid in cultured cells using reverse-phase HPLC.[14]
Materials:
-
Cell pellet
-
2M Acetic acid
-
1,2-diamino-4,5-methylenedioxybenzene (DMB)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Hydrolysis: Resuspend the cell pellet in 2M acetic acid and heat at 80°C for 2 hours to release sialic acids.
-
Derivatization: Lyophilize the sample and then react with DMB to form fluorescent derivatives.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system.
-
Quantification: Separate the DMB-derivatized sialic acids on a C18 column and detect them by UV absorbance. The peak area is proportional to the amount of sialic acid.
Radiolabeled this compound Uptake Assay
This protocol describes a method to measure the uptake of this compound into cultured cells using a radiolabeled substrate.
Materials:
-
Cultured cells (adherent or in suspension)
-
Radiolabeled this compound (e.g., [3H]this compound or [14C]this compound)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Plate cells in a multi-well plate and grow to confluency.
-
Wash the cells with uptake buffer.
-
Add the uptake buffer containing the radiolabeled this compound to the cells.
-
Incubate for a defined period (e.g., 1-30 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the uptake of this compound.
Visualizing the Core Concepts
Sialic Acid Biosynthesis Pathway
Caption: The metabolic pathway for the biosynthesis of sialic acid from UDP-GlcNAc.
Experimental Workflow for this compound Uptake Assay
Caption: A typical experimental workflow for measuring radiolabeled this compound uptake in cultured cells.
Logical Relationship of this compound Metabolism and Cellular Effects
Caption: Logical flow from this compound uptake to its downstream metabolic and signaling consequences.
Conclusion
The metabolic fate and intracellular transport of this compound are intricately regulated processes with significant implications for cellular function in both health and disease. As a key precursor to sialic acids, its metabolism is tightly controlled by the bifunctional enzyme GNE. The transport of this compound into the cell appears to be mediated by specific transporters, offering potential targets for modulating intracellular sialic acid levels. Furthermore, the emerging role of this compound and its metabolites as signaling molecules opens new avenues for research into their influence on fundamental cellular processes. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of this compound biology and harness its therapeutic potential.
References
- 1. Beyond glycosylation: sialic acid precursors act as signaling molecules and are involved in cellular control of differentiation of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GNE homepage [dmd.nl]
- 3. ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the impact of N-acetylthis compound (ManNAc) on ganglioside levels in a sialin-deficient cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Label-free mass spectrometry proteome quantification of human embryonic kidney cells following 24 hours of sialic acid overproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Functional Properties and Genomics of Glucose Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SLCtables [slc.bioparadigms.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Mannosamine in Glycosylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycosylation, the enzymatic addition of carbohydrates to proteins and lipids, is a critical post-translational modification influencing a vast array of biological processes. Within the intricate web of glycosylation pathways, the amino sugar mannosamine, particularly in its N-acetylated form (N-acetylthis compound or ManNAc), emerges as a central player. This technical guide provides an in-depth exploration of this compound's function as a key precursor in the biosynthesis of sialic acids, its impact on protein and lipid glycosylation, and its implications in health and disease. We will delve into the core biochemical pathways, present quantitative data on its influence, detail relevant experimental protocols, and visualize complex processes to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound in Glycobiology
This compound and its derivatives are fundamental to the synthesis of sialic acids, which are terminal monosaccharides on many cell surface and secreted glycoproteins and glycolipids.[1][2] These negatively charged sugars are integral to a multitude of physiological and pathological processes, including cell-cell recognition, immune responses, and pathogen interactions.[1] N-acetylthis compound (ManNAc) is the committed precursor in the sialic acid biosynthetic pathway, making it a critical control point in regulating the sialylation of macromolecules.[2] Dysregulation of this pathway is associated with several congenital disorders of glycosylation (CDG), such as GNE myopathy, highlighting the therapeutic potential of this compound supplementation.[1][3] Furthermore, this compound has been shown to influence the formation of glycosylphosphatidylinositol (GPI) anchors, a class of lipid modifications that tether proteins to the cell membrane.[4][5]
Biochemical Pathways Involving this compound
Sialic Acid Biosynthesis
The primary role of N-acetylthis compound is to serve as the initial substrate in the de novo synthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.[1][2] This pathway is primarily regulated by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE).[6][7][8]
The key steps are as follows:
-
Epimerization: UDP-N-acetylglucosamine (UDP-GlcNAc) is converted to ManNAc by the epimerase domain of the GNE enzyme. This is the rate-limiting step in the pathway.[2]
-
Phosphorylation: ManNAc is then phosphorylated to ManNAc-6-phosphate by the kinase domain of GNE.[1][2]
-
Condensation and Activation: ManNAc-6-phosphate is condensed with phosphoenolpyruvate (B93156) to form Neu5Ac-9-phosphate, which is then dephosphorylated to Neu5Ac.
-
CMP-Sialic Acid Synthesis: Neu5Ac is activated to CMP-N-acetylneuraminic acid (CMP-Neu5Ac) in the nucleus.
-
Sialylation: CMP-Neu5Ac is transported to the Golgi apparatus, where it serves as the donor substrate for sialyltransferases to attach sialic acid residues to nascent glycoproteins and glycolipids.[2]
This pathway is subject to feedback inhibition, where CMP-Neu5Ac can allosterically inhibit the epimerase activity of GNE, thus regulating sialic acid production.[2][6]
Inhibition of Glycosylphosphatidylinositol (GPI) Anchor Formation
This compound has been demonstrated to inhibit the formation of GPI anchors, which are complex glycolipid structures that anchor many proteins to the cell surface.[4][5][9] The proposed mechanism involves the incorporation of this compound into the GPI precursor, likely at the position of the second mannose residue.[4] This incorporation is thought to terminate the elongation of the glycan chain, thereby preventing the attachment of subsequent mannose and phosphoethanolamine moieties, which are essential for the transfer of the anchor to the protein.[4] This inhibitory effect leads to a reduction in the surface expression of GPI-anchored proteins.[5][9]
Quantitative Data on this compound's Effects
The administration of N-acetylthis compound has been shown to quantitatively impact sialylation levels, particularly in the context of GNE deficiency.
| Cell Line | Treatment | Concentration (mM) | Outcome Measure | Result | Reference |
| HEK-293 GNE Knockout | ManNAc | 0.1 | Relative Neu5Ac per protein | 0.3744 ± 0.0602 | [10] |
| HEK-293 GNE Knockout | ManNAc | 0.3 | Relative Neu5Ac per protein | 0.4717 ± 0.0799 | [10] |
| HEK-293 GNE Knockout | ManNAc | 0.6 | Relative Neu5Ac per protein | 0.5064 ± 0.0981 | [10] |
| HEK-293 GNE Knockout | ManNAc | 1.0 | Relative Neu5Ac per protein | 0.6096 ± 0.0983 | [10] |
| HEK-293 GNE Knockout | ManNAc | 2.0 | Relative Neu5Ac per protein | 0.9017 ± 0.1329 (Restored to WT levels) | [10] |
| HEK-293 GNE Knockout | ManNAc | 1.0 | Membrane-bound Neu5Ac | Restored to WT levels | [11] |
| HEK-293 GNE Knockout | ManNAc | 2.0 | Polysialylation Signal | Restored to WT levels | [11] |
| HEK-293 GNE Knockout | ManNAc | 2.0 | Free Cellular Neu5Ac | Approached WT levels | [11] |
| Jurkat Cells | Peracetylated 2-acetylamino-2-deoxy-3-O-methyl-d-mannose | Varied | Cell Surface Sialylation | Dose-dependent decrease up to 80% | [12] |
Experimental Protocols
Analysis of Protein N-Glycosylation by Mass Spectrometry
This protocol provides a general workflow for the analysis of N-linked glycans from glycoproteins.
Methodology:
-
Sample Preparation:
-
Extract and purify the glycoprotein of interest.
-
Denature the protein using agents like SDS and heat, followed by reduction of disulfide bonds with DTT and alkylation with iodoacetamide.
-
-
Enzymatic Digestion:
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
N-Glycan Release:
-
Incubate the glycopeptides with Peptide-N-Glycosidase F (PNGase F) to specifically cleave the bond between the innermost GlcNAc and the asparagine residue of the peptide.
-
-
Glycan Purification and Enrichment:
-
Separate the released glycans from peptides and other contaminants using solid-phase extraction (SPE) with graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) materials.
-
Alternatively, use lectin affinity chromatography to enrich for specific glycan structures.
-
-
Derivatization (Optional):
-
Label the reducing end of the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) to enhance detection in HPLC and mass spectrometry.
-
-
Mass Spectrometry Analysis:
-
Analyze the purified glycans using liquid chromatography-mass spectrometry (LC-MS) or matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) MS.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural elucidation.
-
-
Data Analysis:
-
Utilize specialized software to interpret the MS and MS/MS spectra to identify the composition and structure of the N-glycans.
-
GNE Enzyme Activity Assay
This protocol describes a method to measure the epimerase and kinase activities of the GNE enzyme.
Methodology for UDP-GlcNAc 2-Epimerase Activity:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified GNE enzyme, UDP-GlcNAc, and MgCl₂ in a suitable buffer (e.g., Na₂HPO₄, pH 7.5).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by heating at 100°C for 1 minute.
-
-
Quantification of ManNAc:
-
Measure the amount of ManNAc produced using the Morgan-Elson method, which involves a colorimetric reaction.
-
Methodology for ManNAc Kinase Activity (Enzyme-Coupled Assay):
-
Reaction Setup:
-
Prepare a reaction mixture containing purified GNE, ManNAc, ATP, and a coupled enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) with NADH and phosphoenolpyruvate.
-
-
Measurement:
-
Monitor the decrease in NADH absorbance at 340 nm, which is proportional to the rate of ADP production from the kinase reaction.
-
Analysis of Lipid Glycosylation by Thin-Layer Chromatography (TLC)
This protocol outlines a general procedure for the analysis of glycolipids.
Methodology:
-
Lipid Extraction:
-
Extract total lipids from cells or tissues using a chloroform/methanol solvent system.
-
-
TLC Separation:
-
Spot the lipid extract onto a silica (B1680970) gel TLC plate.
-
Develop the plate in a chamber with an appropriate solvent system to separate the different lipid species based on their polarity.
-
-
Visualization:
-
Visualize the separated glycolipids by spraying the plate with a reagent that reacts with carbohydrates (e.g., orcinol-sulfuric acid) and heating.
-
-
Quantification (Optional):
-
Scrape the visualized spots from the plate, extract the lipid, and quantify using appropriate methods.
-
Conclusion and Future Directions
This compound stands as a cornerstone in the complex architecture of protein and lipid glycosylation. Its central role in sialic acid biosynthesis underscores its importance in a myriad of cellular functions and its direct relevance to human diseases. The ability to modulate sialylation through ManNAc supplementation offers a promising therapeutic avenue for congenital disorders of glycosylation and potentially other conditions where sialylation is dysregulated. The experimental protocols detailed herein provide a robust framework for researchers to investigate the multifaceted functions of this compound and its impact on glycosylation.
Future research should continue to unravel the precise regulatory mechanisms governing this compound metabolism and its interplay with other glycosylation pathways. Further exploration of this compound analogs as tools for metabolic glycoengineering will undoubtedly provide deeper insights into the roles of specific glycan structures in health and disease, paving the way for the development of novel diagnostics and targeted therapies.
References
- 1. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. bulldog-bio.com [bulldog-bio.com]
- 4. Glycan analysis by simple manual MSn spectral matching - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PNGase F N-glycan Releasing Kit EA006: R&D Systems [rndsystems.com]
- 6. neb.com [neb.com]
- 7. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aspariaglycomics.com [aspariaglycomics.com]
- 10. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 11. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Purification by Lectin Adsorption - Creative Proteomics [creative-proteomics.com]
The Mannosamine Metabolic Pathway: An In-depth Guide to its Enzymatic Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mannosamine metabolic pathway, leading to the biosynthesis of sialic acids, is a critical modulator of a vast array of physiological and pathological processes. Sialic acids, terminal monosaccharides on glycoproteins and glycolipids, are integral to cell-cell communication, immune responses, and microbial pathogenesis. The intricate enzymatic regulation of this pathway presents a landscape of opportunities for therapeutic intervention in diseases ranging from cancer and inflammatory disorders to rare genetic conditions. This technical guide provides a comprehensive overview of the core enzymatic regulation of the this compound metabolic pathway, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key signaling and metabolic cascades.
Core Enzymatic Regulation
The biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, is a multi-step process initiated from UDP-N-acetylglucosamine (UDP-GlcNAc). The pathway is tightly controlled by the concerted action of several key enzymes, with the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylthis compound kinase (GNE/MNK) serving as the rate-limiting gatekeeper.
Key Enzymes and their Regulatory Mechanisms
The this compound metabolic pathway is orchestrated by a series of enzymes, each with distinct regulatory features that collectively ensure the precise control of sialic acid production.
-
UDP-GlcNAc 2-Epimerase/N-Acetylthis compound Kinase (GNE/MNK): This bifunctional enzyme catalyzes the first two committed steps in sialic acid biosynthesis. The epimerase domain converts UDP-GlcNAc to N-acetylthis compound (ManNAc), and the kinase domain subsequently phosphorylates ManNAc to ManNAc-6-phosphate. GNE is the primary regulatory checkpoint of the pathway.[1][2][3][4] Its activity is intricately regulated by:
-
Feedback Inhibition: The downstream product, CMP-sialic acid, acts as an allosteric inhibitor of the epimerase activity of GNE.[1][4][5][6] This feedback loop ensures that the production of sialic acid is tightly coupled to cellular demand. A complete inhibition of the epimerase activity is observed at a CMP-Neu5Ac concentration of about 60 μM.[4]
-
Oligomerization: The quaternary structure of GNE is crucial for its enzymatic activity. The dimeric form of GNE only possesses kinase activity, while the tetrameric or hexameric forms are required for epimerase activity.[4] The substrate UDP-GlcNAc promotes the formation of the active tetrameric state.[5]
-
Phosphorylation: Protein kinase C can phosphorylate GNE, providing another layer of regulation.[1][7]
-
-
N-acylglucosamine 2-epimerase (RENBP): Also known as renin-binding protein, RENBP can catalyze the interconversion of N-acetylglucosamine (GlcNAc) and N-acetylthis compound (ManNAc).[3][8][9] Its activity is enhanced by ATP.[9] RENBP is also known to inhibit renin activity by forming a heterodimer, suggesting a potential link between sialic acid metabolism and blood pressure regulation.[10]
-
CMP-Sialic Acid Synthetase (CMAS): This enzyme catalyzes the activation of sialic acid by transferring a CMP moiety from CTP to form CMP-sialic acid, the donor substrate for sialyltransferases.[7][11][12] CMAS is considered a bottleneck in the sialylation pathway.[12] In vertebrates, this enzyme is unusually localized in the nucleus.[12] Its activity is dependent on divalent cations, with a preference for Mg2+.[11]
-
UDP-N-acetylglucosamine Pyrophosphorylase (UAP1/AGX1): This enzyme catalyzes the formation of UDP-GlcNAc from UTP and GlcNAc-1-phosphate, a crucial precursor for the this compound pathway.[5][11] In some organisms, this enzyme is allosterically regulated.[13]
Quantitative Data on Enzyme Kinetics and Inhibition
A thorough understanding of the enzymatic regulation of the this compound pathway requires quantitative data on enzyme kinetics and inhibition. The following tables summarize key kinetic parameters and inhibitor constants for the central enzymes in this pathway.
| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Reference(s) |
| Human GNE/MNK (Kinase Domain) | ManNAc | 0.095 | - | [14] |
| ATP | 4.4 | - | [14] | |
| Staphylococcus aureus NanK | N-acetylthis compound | 0.30 | 262.6 | [15] |
| ATP | 0.73 | 262.6 | [15] | |
| Human RENBP | GlcNAc | 21.3 | - | [3] |
| ManNAc | 12.8 | - | [3] | |
| ATP (effector) | 0.13 | - | [3] | |
| Pig RENBP | N-acetyl-D-glucosamine | 7.4 | - | [9] |
| N-acetyl-D-mannosamine | 6.3 | - | [9] | |
| Drosophila melanogaster CMAS | Neu5Ac | 0.410 | - | [7] |
| CTP | 0.450 | - | [7] |
| Enzyme | Inhibitor | IC_50_ (µM) | K_i_ (µM) | Inhibition Type | Reference(s) |
| Human GNE (Epimerase Domain) | C5 | - | - | Competitive | [16] |
| C13 | - | - | Competitive | [16] | |
| C15 | - | - | Competitive | [16] | |
| Neisseria meningitidis CSS | sulfo-CTP | - | - | - | [8] |
| sulfo-CDP | - | - | - | [8] | |
| CMP-Sialic Acid Transporter (CST) | 5-methyl CMP | - | ~5.1 | - | [17] |
| CMP | - | ~1.0 | - | [17] | |
| O-GlcNAc Transferase (OGT) | L01 | 22 | - | - | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the this compound metabolic pathway.
Protocol 1: GNE/MNK Enzyme Assay
This protocol describes a coupled enzyme assay to determine the N-acetylthis compound kinase activity of GNE.
Materials:
-
Purified GNE/MNK enzyme
-
N-acetylthis compound (ManNAc)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 100 mM KCl)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, ManNAc, ATP, PEP, and NADH.
-
Add PK and LDH to the reaction mixture.
-
Initiate the reaction by adding the purified GNE/MNK enzyme.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the enzyme activity based on the rate of NADH oxidation and the molar extinction coefficient of NADH.
Protocol 2: CMP-Sialic Acid Synthetase (CMAS) Assay
This protocol outlines a method for measuring CMAS activity.
Materials:
-
Purified CMAS enzyme
-
N-acetylneuraminic acid (Neu5Ac)
-
CTP
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 20 mM MgCl₂)
-
Alkaline phosphatase
-
Ethanol
-
HPLC system
Procedure:
-
Prepare a reaction mixture containing assay buffer, Neu5Ac, CTP, and the purified CMAS enzyme.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding alkaline phosphatase to degrade the unreacted CTP.
-
Precipitate proteins by adding cold ethanol.
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
Analyze the supernatant by HPLC to quantify the amount of CMP-Neu5Ac formed.[2]
Protocol 3: Analysis of Sialic Acid Pathway Metabolites by LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of this compound pathway intermediates.
Materials:
-
Cell or tissue samples
-
Extraction solvent (e.g., 80% methanol)
-
LC-MS/MS system with a suitable column (e.g., HILIC)
-
Internal standards for each metabolite
Procedure:
-
Homogenize cell or tissue samples in cold extraction solvent.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS/MS analysis.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the metabolites using an appropriate chromatographic gradient.
-
Detect and quantify the metabolites using multiple reaction monitoring (MRM) in mass spectrometry, with the aid of internal standards for accurate quantification.[19][20][21]
Protocol 4: Analysis of GNE Oligomerization by Blue Native PAGE (BN-PAGE)
This protocol describes a method to analyze the oligomeric state of GNE.
Materials:
-
Cell lysate or purified GNE
-
Native PAGE sample buffer (containing a non-denaturing detergent like digitonin (B1670571) or dodecyl maltoside)
-
Coomassie Blue G-250
-
Native PAGE gel system
-
Western blot apparatus and antibodies against GNE
Procedure:
-
Prepare protein samples in native PAGE sample buffer. Do not heat the samples.
-
Add Coomassie Blue G-250 to the samples to impart a negative charge for migration.
-
Load the samples onto a native polyacrylamide gel.
-
Perform electrophoresis at 4°C to maintain the native protein structure.
-
After electrophoresis, either stain the gel with Coomassie Blue or transfer the proteins to a membrane for Western blotting.
-
Detect the GNE protein using a specific antibody to visualize the different oligomeric states (dimer, tetramer, hexamer).[1][2][15][22]
Signaling Pathways and Logical Relationships
The this compound metabolic pathway is not an isolated cascade but is intricately linked with other cellular signaling and metabolic networks. The following diagrams, generated using the DOT language, illustrate these key relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. protocols.io [protocols.io]
- 3. Human renin-binding protein is the enzyme N-acetyl-D-glucosamine 2-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conductscience.com [conductscience.com]
- 5. Kinetic and physical characterization of the inducible UDP-N-acetylglucosamine pyrophosphorylase from Giardia intestinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. Renin inhibits N-acetyl-D-glucosamine 2-epimerase (renin-binding protein) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mybeckman.in [mybeckman.in]
- 13. UDP-N-acetylglucosamine pyrophosphorylase, a key enzyme in encysting Giardia, is allosterically regulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic flux increases glycoprotein sialylation: implications for cell adhesion and cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Blue native electrophoresis protocol | Abcam [abcam.com]
- 16. Quantitative analysis of inhibitor‐induced assembly disruption in human UDP‐GlcNAc 2‐epimerase using mass photometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. coresta.org [coresta.org]
- 20. sciex.com [sciex.com]
- 21. Recent advances in high-throughput quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanism of 2D Blue Native/SDS-PAGE Protein Complex Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Structural Elucidation of Mannosamine and Its Epimers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural characterization of D-mannosamine and its C-2 epimer, D-glucosamine. A comprehensive understanding of the stereochemistry and physicochemical properties of these amino sugars is crucial for their application in glycobiology, drug discovery, and materials science. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols for their structural elucidation.
Introduction to Mannosamine and its Epimers
D-Mannosamine (2-amino-2-deoxy-D-mannose) is a hexosamine, a monosaccharide in which a hydroxyl group has been replaced by an amino group. It is a constituent of various glycoproteins and bacterial polysaccharides. Its stereoisomers, particularly its C-2 epimer D-glucosamine and C-4 epimer D-galactosamine, are also of significant biological importance. The distinct spatial arrangement of the amino and hydroxyl groups in these epimers leads to different chemical and biological properties, necessitating precise structural characterization.
Comparative Spectroscopic and Physicochemical Data
The structural differences between D-mannosamine and its primary epimer, D-glucosamine, can be effectively discerned through various analytical techniques. The following tables summarize key quantitative data for easy comparison.
Table 1: Physical and Chemical Properties
| Property | D-Mannosamine | D-Glucosamine |
| IUPAC Name | (3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |
| Molecular Formula | C₆H₁₃NO₅ | C₆H₁₃NO₅ |
| Molar Mass | 179.17 g/mol | 179.17 g/mol |
| CAS Number | 2636-92-2 | 3416-24-8 |
Table 2: ¹H NMR Chemical Shifts (δ, ppm) in D₂O
| Proton | D-Mannosamine Hydrochloride (Mixture of Anomers)[1] | D-Glucosamine Hydrochloride (α-anomer at equilibrium) |
| H-1 | 5.405 (α), 5.215 (β) | ~5.45 |
| H-2 | ~4.181 | ~3.2 |
| H-3 | ~4.016 | ~3.9 |
| H-4 | ~3.74 | ~3.7 |
| H-5 | ~3.67 | ~3.8 |
| H-6a, H-6b | ~3.63, ~3.55 | ~3.9, ~3.7 |
Note: Chemical shifts can vary slightly based on solvent, pH, and temperature.
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in D₂O
| Carbon | D-Mannosamine (Predicted) | D-Glucosamine[2] |
| C-1 | ~94.0 (α), ~94.5 (β) | 93.30 (α), 97.50 (β) |
| C-2 | ~55.0 | 58.60 (α), 56.19 (β) |
| C-3 | ~70.0 | 74.28 (α), 76.61 (β) |
| C-4 | ~68.0 | 70.91 |
| C-5 | ~73.0 | 72.83 (α), 77.10 (β) |
| C-6 | ~61.0 | 61.92 |
Note: Predicted values for D-mannosamine are based on typical chemical shifts for similar structures.
Experimental Protocols for Structural Characterization
High-Performance Liquid Chromatography (HPLC) for Epimer Separation
HPLC is a powerful technique for the separation and quantification of this compound and its epimers.
Objective: To separate and quantify D-mannosamine and D-glucosamine in a mixture.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) for unlabeled sugars, or a UV/fluorescence detector for derivatized sugars).
-
Column: A column specifically designed for carbohydrate or amino sugar analysis. Common choices include:
-
Amino-bonded silica (B1680970) columns: These are often used with acetonitrile (B52724)/water mobile phases.
-
Reversed-phase C18 columns (with derivatization): Pre-column derivatization with a chromophore or fluorophore (e.g., o-phthaldialdehyde (OPA)) allows for sensitive detection.[3]
-
Mixed-mode columns (e.g., Primesep 100): These columns offer multiple retention mechanisms (reversed-phase, cation-exchange) and can be effective for separating polar, ionizable compounds like amino sugars.
-
-
Mobile Phase: The choice of mobile phase depends on the column.
-
For amino columns: An isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).
-
For reversed-phase with OPA derivatization: A gradient elution with a buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[3]
-
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.
-
Detection:
-
RID: Universal detector for non-UV absorbing compounds.
-
ELSD: More sensitive than RID and compatible with gradient elution.
-
Fluorescence Detector (with derivatization): Offers high sensitivity and selectivity.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.
-
If derivatization is required, follow a validated protocol for the chosen derivatizing agent (e.g., OPA).
-
-
Data Analysis: Identify peaks based on the retention times of pure standards of D-mannosamine and D-glucosamine. Quantify the analytes by comparing their peak areas to a calibration curve generated from standards of known concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural elucidation of carbohydrates, providing information on the connectivity, configuration, and conformation of the molecule.
Objective: To obtain ¹H and ¹³C NMR spectra of D-mannosamine to confirm its structure and stereochemistry.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H and ¹³C detection.
-
Sample Preparation:
-
Dissolve 5-10 mg of the D-mannosamine sample in approximately 0.5-0.7 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard 1D ¹H NMR spectrum.
-
The anomeric proton (H-1) signals will be the most downfield, typically between 4.5 and 5.5 ppm, due to being attached to a carbon bonded to two oxygen atoms. The α and β anomers will show distinct signals.
-
Use 2D NMR techniques like COSY (Correlation Spectroscopy) to establish proton-proton couplings and trace the connectivity of the sugar backbone.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled 1D ¹³C NMR spectrum.
-
The anomeric carbon (C-1) will be the most downfield signal, typically between 90 and 100 ppm.
-
Use 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) to correlate each proton with its directly attached carbon.
-
-
Data Analysis:
-
Assign the proton and carbon signals based on their chemical shifts, coupling constants (for protons), and correlations observed in 2D spectra.
-
The coupling constants between adjacent protons (e.g., J₁,₂) can provide information about the dihedral angles and thus the stereochemistry at different chiral centers. For instance, a large coupling constant between H-1 and H-2 (typically > 7 Hz) is indicative of a trans-diaxial relationship, often seen in β-anomers of glucose, while a smaller coupling constant (typically < 4 Hz) suggests a cis or equatorial-axial relationship, as would be expected for the α-anomer of mannose.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns can offer insights into the structure.
Objective: To determine the molecular weight and fragmentation pattern of D-mannosamine.
Methodology:
-
Instrumentation: A mass spectrometer, such as one with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a mass analyzer like a Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Sample Preparation:
-
ESI-MS: Dissolve the sample in a suitable solvent (e.g., methanol/water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization) at a low concentration (e.g., 1-10 µg/mL). Infuse the solution directly into the ESI source.
-
MALDI-MS: Co-crystallize the sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.
-
Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a fragment ion spectrum.
-
-
Data Analysis:
-
Determine the molecular weight from the mass of the parent ion.
-
Analyze the fragmentation pattern. For hexosamines, common fragmentation pathways involve the loss of water molecules (-18 Da), formaldehyde (B43269) (-30 Da), and cleavage of the sugar ring, leading to characteristic fragment ions.[4] The fragmentation pattern can help distinguish between isomers, although this can be challenging.
-
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state.
Objective: To determine the precise bond lengths, bond angles, and conformation of D-mannosamine.
Methodology:
-
Crystallization: Grow single crystals of D-mannosamine, often as a salt like D-mannosamine hydrochloride, from a suitable solvent system. This is often the most challenging step. For D-mannosamine hydrochloride, crystallization from a methanol/ethyl acetate/n-hexane mixture has been reported.
-
Data Collection: Mount a suitable single crystal on a goniometer and expose it to a monochromatic X-ray beam. An area detector collects the diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using various computational methods, and the structural model is refined to best fit the experimental data.
-
Data Analysis: The final refined structure provides a detailed 3D model of the molecule, confirming its absolute configuration and preferred conformation in the solid state. For D-mannosamine hydrochloride, it has been shown to adopt a ⁴C₁ chair conformation.
Metabolic Pathway of N-Acetylthis compound
N-acetylthis compound (ManNAc), a derivative of this compound, is a key intermediate in the biosynthesis of sialic acids, which are crucial components of cell surface glycoconjugates involved in cell-cell recognition and signaling.
Caption: Biosynthetic pathway of N-acetylneuraminic acid (sialic acid) from UDP-N-acetylglucosamine.
This pathway highlights the central role of the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylthis compound kinase (GNE) in converting UDP-GlcNAc to N-acetylthis compound (ManNAc) and its subsequent phosphorylation.[5][6] N-acetylneuraminic acid synthase (NANS) then catalyzes the condensation of ManNAc-6-phosphate with phosphoenolpyruvate (B93156) to form N-acetylneuraminic acid-9-phosphate, which is subsequently dephosphorylated by N-acetylneuraminate-9-phosphatase (NANP) to yield sialic acid.
Conclusion
The structural characterization of this compound and its epimers is fundamental to understanding their biological roles and harnessing their potential in therapeutic and biotechnological applications. A multi-technique approach, combining chromatography for separation, NMR for detailed structural elucidation in solution, mass spectrometry for molecular weight determination and fragmentation analysis, and X-ray crystallography for definitive solid-state structure, provides a comprehensive understanding of these important amino sugars. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field.
References
- 1. D-Mannosamine hydrochloride (5505-63-5) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Amino-2-Deoxy-Hexose | C6H13NO5 | CID 739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Human Metabolome Database: Showing metabocard for N-Acetylthis compound (HMDB0001129) [hmdb.ca]
- 6. N-Acetylthis compound - Wikipedia [en.wikipedia.org]
The Therapeutic Potential of N-Acetyl-D-Mannosamine (ManNAc) in Genetic Disorders: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-acetyl-D-mannosamine (ManNAc) is emerging as a significant therapeutic candidate for a class of genetic disorders rooted in deficient sialic acid biosynthesis. As a naturally occurring monosaccharide and a direct precursor to N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, ManNAc offers a promising substrate replacement strategy.[1] Genetic mutations in the key enzyme of this pathway, GNE, lead to debilitating conditions such as GNE Myopathy. This guide provides a comprehensive overview of the mechanism of action of ManNAc, summarizes key preclinical and clinical data, details relevant experimental protocols, and explores the future landscape of this therapeutic approach.
Introduction: The Central Role of Sialic Acid and ManNAc
Sialic acids are a family of nine-carbon carboxylated monosaccharides that terminate glycan chains on glycoproteins and glycolipids.[2][3] These terminal sugars are critical for a vast array of cellular functions, including cell-cell adhesion, signaling, immune response, and molecular stability.[1][4] The biosynthesis of sialic acid is a highly regulated intracellular process, with the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylthis compound kinase (GNE) acting as the rate-limiting catalyst.[5][6]
Mutations in the GNE gene disrupt this pathway, leading to insufficient sialic acid production (hyposialylation), which is thought to be a key factor in the pathophysiology of diseases like GNE Myopathy.[7][8] ManNAc supplementation is a therapeutic strategy designed to bypass the initial, defective enzymatic step, thereby restoring the intracellular pool of sialic acid precursors and ameliorating the disease phenotype.[5][9]
Mechanism of Action: Bypassing the Metabolic Blockade
The therapeutic action of ManNAc is centered on its ability to circumvent the enzymatic defect in the sialic acid biosynthesis pathway.
The Sialic Acid Biosynthesis Pathway: The process begins in the cytoplasm with UDP-N-acetylglucosamine (UDP-GlcNAc), which is derived from glucose.[5] The GNE enzyme then performs two sequential, rate-limiting steps:
-
Epimerase Activity: The N-terminal epimerase domain of GNE converts UDP-GlcNAc to ManNAc.[4][5]
-
Kinase Activity: The C-terminal kinase domain of GNE phosphorylates ManNAc to form ManNAc-6-phosphate (ManNAc-6-P).[4][5]
Subsequent enzymatic reactions convert ManNAc-6-P into N-acetylneuraminic acid (Neu5Ac). Neu5Ac is then activated to CMP-sialic acid in the nucleus, which is transported to the Golgi apparatus to be attached to glycans by sialyltransferases.[5][10] The entire pathway is regulated by a feedback inhibition mechanism where CMP-sialic acid binds to an allosteric site on the GNE epimerase domain, halting further production.[2][5]
ManNAc as a Therapeutic Intervention: In genetic disorders like GNE Myopathy, mutations in the GNE gene reduce or eliminate the epimerase and/or kinase activities.[9][11] Administering exogenous ManNAc, an uncharged molecule that can readily cross cell membranes, bypasses the need for the GNE epimerase function.[5][9] Once inside the cell, ManNAc can be phosphorylated to ManNAc-6-P by two routes:
-
The residual activity of the mutant GNE kinase domain.[12]
-
An ancillary enzyme, N-acetylglucosamine (GlcNAc) kinase, which provides an effective bypass of a deficient GNE kinase.[9][12]
This restored production of ManNAc-6-P replenishes the sialic acid pathway, leading to increased sialylation of glycoproteins and glycolipids, which can alleviate disease symptoms.[1][9]
Target Genetic Disorders
GNE Myopathy (Hereditary Inclusion Body Myopathy - HIBM)
GNE Myopathy is a rare, autosomal recessive disorder caused by mutations in the GNE gene.[6][13] It is characterized by adult-onset, progressive skeletal muscle weakness and atrophy that typically begins in the distal muscles of the legs and spares the quadriceps until late in the disease course.[5][13] Histopathology reveals muscle fibers with rimmed vacuoles and filamentous inclusions.[6]
The therapeutic rationale for ManNAc is strong, as hyposialylation of muscle glycoproteins is considered a primary driver of the disease's pathophysiology.[9][14] Preclinical and clinical studies have demonstrated that ManNAc can restore sialic acid levels and shows promise in slowing disease progression.[1][9][15]
Sialuria
Sialuria is a rare genetic disorder also caused by mutations in the GNE gene.[4] However, these mutations occur in the allosteric site responsible for feedback inhibition.[4] This leads to a loss of regulation and subsequent overproduction of sialic acid, which is then excreted in the urine.[1][4] In this context, it is theorized that providing an external source of ManNAc could potentially help restore feedback inhibition, thereby reducing the overproduction of sialic acid and alleviating symptoms.[1]
Other Potential Applications
The therapeutic potential of ManNAc may extend to other conditions where hyposialylation is a contributing factor. This includes certain congenital disorders of glycosylation (CDGs) and glomerular kidney diseases like focal segmental glomerulosclerosis (FSGS), where reduced sialylation of kidney glycoproteins has been observed.[2]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of ManNAc has been evaluated in various models and patient studies. The data below summarizes key quantitative findings.
Table 1: Summary of Preclinical Studies of ManNAc in GNE Myopathy Models
| Model System | ManNAc Dosage | Study Duration | Key Quantitative Findings | Reference(s) |
|---|---|---|---|---|
| GneM712T/M712T Knock-in Mouse | ~1 g/kg/day | >3.5 months | Rescued neonatal lethality; Increased GNE epimerase activity in muscle from 19.4% to 31% of wild-type levels. | [16] |
| Persian-Jewish GNE Myopathy Founder Mutation (p.Met743Thr) Mouse Model | 1 g/kg/day and 2 g/kg/day | 12 weeks | Normalized hyposialylated muscle glycans. | [9] |
| GNE-deficient human embryonal kidney (HEK-293) cells | 2 mM | N/A | Restored total sialic acid levels to that of wild-type cells. |[12] |
Table 2: Pharmacokinetics of Single Ascending Doses of Oral ManNAc in GNE Myopathy Patients
| ManNAc Dose (g) | Tmax of Plasma ManNAc (h) | Half-life (t1/2) of Plasma ManNAc (h) | Key Outcome (Plasma Free Sialic Acid - Neu5Ac) | Reference(s) |
|---|---|---|---|---|
| 3 | ~2 | ~2.4 | Significant and sustained increase; Tmax of 8-11 h. | [9][17] |
| 6 | ~2 | ~2.4 | Significant and sustained increase; Tmax of 8-11 h; Remained above baseline 48 h post-dose. | [9][17] |
| 10 | ~2 | ~2.4 | Significant and sustained increase; Tmax of 8-11 h; Remained above baseline 48 h post-dose. |[9][17] |
Table 3: Summary of Open-Label Phase 2 Clinical Trial of ManNAc for GNE Myopathy (NCT02346461)
| Number of Subjects | Dosing Regimen | Study Duration | Key Biochemical Outcomes | Preliminary Clinical Efficacy | Reference(s) |
|---|
| 12 | 6 grams, twice daily (12 g/day ) | Up to 30 months | Sustained increase in plasma free sialic acid (Neu5Ac); Increased sialylation of muscle proteins after 3 months. | Showed preliminary evidence of clinical efficacy, supporting further development. |[8][14][18][19] |
Key Experimental Protocols
Reproducible and standardized methodologies are critical for advancing research in this field. Below are detailed protocols for key experiments.
Protocol: In Vivo ManNAc Administration in a GNE Myopathy Mouse Model
-
Animal Model: Utilize a genetically confirmed GNE myopathy mouse model, such as the GneM712T/M712T knock-in mouse, which exhibits relevant pathophysiology.[16][20]
-
Drug Preparation: Prepare N-acetyl-D-mannosamine monohydrate (ManNAc) by dissolving it in sterile drinking water to achieve the target concentration for the desired dosage (e.g., 1-2 g/kg/day).[9] The solution should be prepared fresh regularly.
-
Administration: Provide the ManNAc-containing water ad libitum to the treatment group. The control group should receive regular drinking water. Monitor water consumption and animal weight daily to calculate the actual dose received.
-
Duration: Treatment duration should be sufficient to observe phenotypic changes, typically ranging from several weeks to months, based on the specific research question.[9]
-
Outcome Assessment:
-
Biochemical Analysis: At the study endpoint, collect tissue samples (e.g., skeletal muscle, kidney). Homogenize tissues to measure GNE enzyme activity and quantify total and protein-bound sialic acid levels via HPLC (see Protocol 5.2).[16]
-
Histopathology: Perform histological analysis on muscle tissue sections using stains like Hematoxylin and Eosin (H&E) and Gomori's trichrome to assess for myopathic changes such as rimmed vacuoles and fiber size variation.[6]
-
Functional Analysis: If applicable, conduct functional tests like grip strength or rotarod performance to assess muscle function throughout the study.
-
Protocol: Quantification of Sialic Acid in Biological Samples
This protocol describes a common method for quantifying total sialic acid using fluorescent labeling and HPLC.
-
Sialic Acid Release (Hydrolysis):
-
To an aliquot of the biological sample (e.g., plasma, tissue homogenate), add 2 M acetic acid.[21]
-
Incubate the mixture at 80°C for 2 hours to release terminal sialic acids from glycoconjugates.[21]
-
Centrifuge the sample to pellet any precipitate and collect the supernatant containing the free sialic acids.
-
-
Fluorescent Derivatization:
-
To the supernatant, add a solution of 1,2-diamino-4,5-methylenedioxybenzene (DMB) in the presence of a reducing agent and a catalyst.
-
Incubate the reaction at 50-60°C for 2-3 hours in the dark. The DMB will react with the α-keto acid group of sialic acids to form a highly fluorescent derivative.[21]
-
-
HPLC Analysis:
-
Inject the derivatized sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column (e.g., LudgerSep-R1).[21]
-
Use an isocratic or gradient elution with a mobile phase typically consisting of acetonitrile, methanol, and water.
-
Detect the DMB-labeled sialic acids using a fluorescence detector (Excitation: ~373 nm, Emission: ~448 nm).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of Neu5Ac and/or Neu5Gc standards that have undergone the same derivatization process.[21]
-
Calculate the concentration of sialic acids in the sample by comparing the peak areas to the standard curve.
-
Conclusion and Future Directions
N-acetyl-D-mannosamine stands as a promising therapeutic agent for genetic disorders caused by defects in the sialic acid biosynthesis pathway, most notably GNE Myopathy. Its mechanism as a substrate replacement therapy is well-understood, and both preclinical and early-phase clinical studies have demonstrated its safety and biochemical efficacy in restoring sialic acid levels.[9][18]
The path forward requires addressing several key challenges. Long-term, large-scale, placebo-controlled clinical trials are essential to unequivocally establish clinical efficacy in slowing or halting the progressive muscle weakness characteristic of GNE Myopathy.[14] Further research should focus on optimizing dosing regimens for maximum bioavailability and patient tolerability, as gastrointestinal side effects have been noted at higher doses.[9][19]
Future investigations may also explore the therapeutic potential of ManNAc in other congenital disorders of glycosylation and acquired diseases where hyposialylation plays a pathogenic role. The development of novel ManNAc analogs or advanced drug delivery systems could further enhance therapeutic outcomes. Ultimately, ManNAc represents a targeted, mechanism-based approach that holds significant potential to become a foundational therapy for a group of debilitating rare diseases.
References
- 1. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]
- 2. N-Acetylthis compound - Wikipedia [en.wikipedia.org]
- 3. Strategies for Sialic Acid Analysis – CD BioGlyco - CD BioGlyco [bioglyco.com]
- 4. medlineplus.gov [medlineplus.gov]
- 5. GNE Myopathy: Etiology, Diagnosis, and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hereditary Inclusion Body Myopathy: A Decade of Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nodiseaseorphan.org [nodiseaseorphan.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylthis compound (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GNE glucosamine (UDP-N-acetyl)-2-epimerase/N-acetylthis compound kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. imrpress.com [imrpress.com]
- 13. Frontiers | GNE myopathy: History, etiology, and treatment trials [frontiersin.org]
- 14. neurology.org [neurology.org]
- 15. Hereditary inclusion body myopathy - Wikipedia [en.wikipedia.org]
- 16. content-assets.jci.org [content-assets.jci.org]
- 17. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylthis compound (ManNAc) to subjects with GNE myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety and efficacy of N-acetylthis compound (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Open-label phase 2 clinical trial of ManNAc for GNE myopathy - Institut de Myologie [institut-myologie.org]
- 20. Mutation in the key enzyme of sialic acid biosynthesis causes severe glomerular proteinuria and is rescued by N-acetylthis compound for Journal of Clinical Investigation - IBM Research [research.ibm.com]
- 21. ludger.com [ludger.com]
Foundational Studies of Mannosamine in GNE Myopathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on N-acetylmannosamine (ManNAc) as a therapeutic candidate for GNE Myopathy (also known as Hereditary Inclusion Body Myopathy or HIBM). GNE Myopathy is a rare, autosomal recessive genetic disorder characterized by progressive skeletal muscle atrophy and weakness, typically beginning in early adulthood.[1][2] The disease is caused by mutations in the GNE gene, which encodes the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylthis compound kinase (GNE), a key regulator in the sialic acid biosynthesis pathway.[3][4] This guide summarizes the molecular basis of the disease, the therapeutic rationale for ManNAc supplementation, and key findings from preclinical and clinical investigations.
The Molecular Pathophysiology of GNE Myopathy
GNE Myopathy arises from a deficiency in the GNE enzyme, which catalyzes the first two committed steps in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), commonly known as sialic acid.[2] This enzymatic impairment leads to reduced sialic acid production, resulting in the hyposialylation of glycoproteins and glycolipids on the cell surface, particularly in skeletal muscle.[3][5] While the precise downstream mechanisms are still under investigation, this hyposialylation is considered a critical factor in the disease's pathology, leading to muscle fiber atrophy, the formation of rimmed vacuoles, and progressive muscle weakness.[1][6] The typical clinical presentation includes a bilateral foot drop, with the quadriceps muscles often spared until later stages of the disease.[1]
The therapeutic strategy of ManNAc supplementation is based on substrate replacement. ManNAc is the direct product of the GNE epimerase domain and the substrate for the kinase domain.[1] By providing exogenous ManNAc, the goal is to bypass the deficient epimerase function of the GNE enzyme. Although the kinase function may also be affected by GNE mutations, studies suggest that other kinases, such as N-acetylglucosamine (GlcNAc) kinase, can phosphorylate ManNAc to ManNAc-6-phosphate, allowing the sialic acid biosynthesis to proceed.[2][7] This approach aims to restore intracellular sialic acid levels and correct the hyposialylation of muscle glycans.[1][8]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from foundational studies on ManNAc in GNE Myopathy, from preclinical animal models to human clinical trials.
Table 1: Preclinical Studies of this compound in GNE Myopathy Mouse Models
| Study Focus | Animal Model | This compound Derivative | Dosage | Duration | Key Findings | Reference(s) |
| Prophylactic and Therapeutic Efficacy | Gne p.M712T knock-in mouse | N-acetylthis compound (ManNAc) | 1 or 2 g/kg/day in drinking water | 12 weeks | Markedly improved muscle and renal hyposialylation. | [7] |
| This compound (ManN) | 2 g/kg/day in drinking water | 6 weeks | Markedly improved muscle and renal hyposialylation. | [7] | ||
| N-acetylneuraminic acid (Neu5Ac) | 2 g/kg/day in drinking water | 12 weeks | Markedly improved muscle and renal hyposialylation. | [7] | ||
| Restoration of Sialylation | Gne p.M712T knock-in mouse | N-acetylthis compound (ManNAc) | Not specified | Not specified | Restored impaired muscle sialylation. | [1] |
| Prevention of Muscle Phenotype | Mouse model of GNE Myopathy | N-acetylthis compound (ManNAc) | Not specified | Not specified | Prevented muscle atrophy and weakness. | [5][9] |
Table 2: Human Clinical Trials of N-acetylthis compound (ManNAc) in GNE Myopathy
| Trial Identifier | Phase | Study Design | Number of Patients | ManNAc Dosage | Duration | Key Outcomes | Reference(s) |
| NCT01634750 | 1 | Randomized, placebo-controlled, double-blind, single-ascending dose | Not specified | Single doses of 3 g, 6 g, and 10 g | Single dose | Safe and well-tolerated at 3 g and 6 g; 10 g associated with diarrhea. Significant and sustained increase in plasma Neu5Ac levels up to 48 hours post-dose. | [1][10][11] |
| NCT02346461 | 2 | Open-label, single-center | 12 | 3 g or 6 g twice daily for 7 days, then 6 g twice daily (12 g/day ) for all patients | Up to 30 months | Long-term safety demonstrated. Increased plasma Neu5Ac (+2,159 nmol/L, p < 0.0001) and sarcolemmal sialylation (p = 0.0090) at day 90. Slower rate of decline in upper and lower extremity strength compared to natural history. | [5][9][12] |
| NCT04231266 (MAGiNE) | 2/3 | Randomized, double-blind, placebo-controlled, multi-center | 51 | 4 g three times daily (12 g/day ) | Minimum of 24 months | Ongoing study to evaluate long-term safety and clinical efficacy. Primary endpoint is the change in muscle strength decline. | [13][14] |
Experimental Protocols
Preclinical Evaluation in a GNE Myopathy Mouse Model
A key preclinical study utilized a knock-in mouse model with the Gne p.M712T mutation to assess the efficacy of oral monosaccharide therapies.[7]
-
Animal Model: Gne p.M712T knock-in mice, which exhibit hyposialylation in kidney and muscle tissues.[7]
-
Treatment Administration: N-acetylthis compound (ManNAc), N-acetylneuraminic acid (Neu5Ac), or this compound (ManN) were administered in the drinking water to 6-month-old mutant mice.[7]
-
Dosage Regimens:
-
Outcome Measures: The primary endpoints were the assessment of muscle and renal hyposialylation. This was evaluated through lectin histochemistry to determine the overall sialylation status and by immunoblotting of specific sialoproteins.[7]
Phase 2 Open-Label Clinical Trial (NCT02346461)
This study was designed to evaluate the long-term safety, tolerability, pharmacokinetics, and biochemical and clinical efficacy of oral ManNAc in patients with GNE Myopathy.[5][9]
-
Study Design: An open-label, single-center study conducted at the National Institutes of Health (NIH), USA.[12]
-
Participants: 12 patients with a confirmed diagnosis of GNE Myopathy.[12]
-
Inclusion Criteria: Diagnosis of GNE myopathy based on clinical course and biallelic GNE gene mutations.[15]
-
Exclusion Criteria: Comorbid conditions affecting physical function, psychiatric or neurological diseases interfering with protocol compliance, or hypersensitivity to ManNAc.[15]
-
Treatment Protocol:
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
Visualizations of Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the core concepts of GNE Myopathy and the foundational studies of ManNAc.
Caption: Sialic Acid Pathway and GNE Myopathy Intervention.
References
- 1. GNE Myopathy: Etiology, Diagnosis, and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GNE myopathy: History, etiology, and treatment trials [frontiersin.org]
- 3. Decoding GNE Myopathy: From Molecular Basis to Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue specific expression of sialic acid metabolic pathway: role in GNE myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of N-acetylthis compound (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Oral monosaccharide therapies to reverse renal and muscle hyposialylation in a mouse model of GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovations in GNE Myopathy Research - Quest | Muscular Dystrophy Association [mdaquest.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylthis compound (ManNAc) to subjects with GNE myopathy - Institut de Myologie [institut-myologie.org]
- 11. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylthis compound (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of N-acetylthis compound (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. curegnem.org [curegnem.org]
- 15. uclahealth.org [uclahealth.org]
Methodological & Application
Enzymatic Synthesis of N-acetyl-D-mannosamine: A Detailed Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-D-mannosamine (B7828778) (ManNAc) is a crucial monosaccharide that serves as a key intermediate in the biosynthesis of sialic acids. Sialic acids are pivotal in numerous biological processes, including cell signaling, immune response, and viral infection. The efficient synthesis of ManNAc is therefore of significant interest for research and the development of therapeutics. This document provides detailed protocols for the enzymatic synthesis of ManNAc, focusing on two primary, highly efficient methods: the epimerization of N-acetyl-D-glucosamine (GlcNAc) and the reverse aldol (B89426) condensation catalyzed by N-acetylneuraminate lyase. These methods offer high specificity and yield under mild reaction conditions, presenting a significant advantage over traditional chemical synthesis routes.
Introduction
N-acetyl-D-mannosamine is the committed precursor in the biosynthetic pathway of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.[1] The enzymatic production of ManNAc provides a green and efficient alternative to chemical methods, which often involve multiple protection and deprotection steps, leading to lower yields and the generation of hazardous waste. The two predominant enzymatic strategies for ManNAc synthesis are:
-
Epimerization of N-acetyl-D-glucosamine (GlcNAc): This reaction is catalyzed by N-acyl-D-glucosamine 2-epimerase (AGE), which interconverts GlcNAc and ManNAc.[2][3] This method is particularly attractive due to the low cost and high availability of the starting material, GlcNAc.
-
Reverse reaction of N-acetylneuraminate lyase (NAL): NAL, also known as sialic acid aldolase (B8822740), catalyzes the reversible cleavage of Neu5Ac into ManNAc and pyruvate (B1213749).[4][5][6] By manipulating reaction conditions, the equilibrium can be shifted towards the synthesis of ManNAc from Neu5Ac.
This application note provides detailed experimental protocols for both methods, along with data presentation in tabular format for easy comparison and visualization of the workflows and reaction pathways.
Data Presentation
Table 1: Comparison of Enzymatic Synthesis Methods for N-acetyl-D-mannosamine
| Parameter | Method 1: Epimerization of GlcNAc | Method 2: Reverse Aldol Condensation |
| Enzyme | N-acyl-D-glucosamine 2-epimerase (AGE) | N-acetylneuraminate lyase (NAL) |
| Substrate(s) | N-acetyl-D-glucosamine (GlcNAc) | N-acetylneuraminic acid (Neu5Ac) |
| Co-substrate/Effector | ATP (for some epimerases) | None |
| Typical pH | 7.5 - 8.5 | 7.0 - 8.0 |
| Typical Temperature | 30 - 37 °C | 25 - 37 °C |
| Reaction Time | 12 - 48 hours | 4 - 24 hours |
| Reported Yield | 20 - 30% (at equilibrium) | Up to 90% (with product removal) |
| Key Advantage | Inexpensive and abundant substrate | High conversion with product removal |
| Key Disadvantage | Equilibrium-limited reaction | More expensive substrate |
Experimental Protocols
Method 1: Synthesis of ManNAc via Epimerization of GlcNAc
This protocol describes the synthesis of ManNAc from GlcNAc using N-acyl-D-glucosamine 2-epimerase.
Materials:
-
N-acetyl-D-glucosamine (GlcNAc)
-
N-acyl-D-glucosamine 2-epimerase (AGE) from a suitable source (e.g., porcine kidney or recombinant)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
ATP solution (100 mM)
-
Magnesium chloride (MgCl₂) solution (1 M)
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Ion-exchange chromatography resins (e.g., Dowex 50W-X8 and Dowex 1-X8)
Procedure:
-
Reaction Setup:
-
Dissolve GlcNAc in 50 mM Tris-HCl buffer (pH 7.5) to a final concentration of 100 mM.
-
Add MgCl₂ to a final concentration of 10 mM.
-
Add ATP to a final concentration of 5 mM (if required by the specific epimerase).
-
Equilibrate the solution to 37°C.
-
Initiate the reaction by adding AGE to a final concentration of 1-5 U/mL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle agitation for 24-48 hours.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Reaction Termination and Enzyme Removal:
-
Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature and precipitate the enzyme.
-
Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the precipitated enzyme.
-
Carefully collect the supernatant.
-
-
Purification of ManNAc:
-
The supernatant contains a mixture of ManNAc and unreacted GlcNAc.
-
Apply the supernatant to a Dowex 50W-X8 (H⁺ form) column to remove any cations.
-
The eluate is then applied to a Dowex 1-X8 (formate form) column. GlcNAc and ManNAc can be separated by eluting with a water gradient.
-
Collect the fractions containing ManNAc and pool them.
-
Concentrate the pooled fractions under reduced pressure.
-
Crystallize the ManNAc from an ethanol-water mixture.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized ManNAc using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Method 2: Synthesis of ManNAc via Reverse Reaction of N-acetylneuraminate Lyase
This protocol outlines the production of ManNAc from Neu5Ac using N-acetylneuraminate lyase.
Materials:
-
N-acetylneuraminic acid (Neu5Ac)
-
N-acetylneuraminate lyase (NAL) from a suitable source (e.g., E. coli)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)[7]
-
Pyruvate oxidase
-
Catalase
-
Thiamine pyrophosphate (TPP)
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Activated charcoal
-
Ethanol
Procedure:
-
Reaction Setup:
-
Dissolve Neu5Ac in 50 mM potassium phosphate buffer (pH 7.4) to a final concentration of 50 mM.
-
To drive the equilibrium towards ManNAc formation, pyruvate, the co-product, is removed. This can be achieved by adding pyruvate oxidase (1 U/mL), catalase (100 U/mL), TPP (0.1 mM), and FAD (0.01 mM) to the reaction mixture. Pyruvate oxidase will convert pyruvate to acetyl phosphate and CO₂, and catalase will decompose the hydrogen peroxide byproduct.
-
Equilibrate the solution to 30°C.
-
Initiate the reaction by adding NAL to a final concentration of 2-10 U/mL.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C with gentle stirring for 4-8 hours.
-
Monitor the formation of ManNAc using TLC or HPLC.
-
-
Reaction Termination and Enzyme Removal:
-
Stop the reaction by heating at 80°C for 15 minutes.
-
Centrifuge the mixture at 10,000 x g for 20 minutes to remove the precipitated enzymes.
-
Collect the supernatant.
-
-
Purification of ManNAc:
-
Treat the supernatant with activated charcoal to remove colored impurities.
-
Filter the solution to remove the charcoal.
-
Concentrate the filtrate under reduced pressure.
-
Crystallize the ManNAc from an aqueous ethanol solution.
-
-
Characterization:
-
Verify the structure and purity of the final product using NMR and MS analysis.
-
Visualization of Workflows and Pathways
Caption: Experimental workflows for the enzymatic synthesis of ManNAc.
References
- 1. N-Acetylthis compound - Wikipedia [en.wikipedia.org]
- 2. US20090131654A1 - Process for the preparation of n-acetyl-d-mannosamine monohydrate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reaction Mechanism of N-Acetylneuraminic Acid Lyase Revealed by a Combination of Crystallography, QM/MM Simulation, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accessibility of N-acyl-d-mannosamines to N-acetyl-d-neuraminic acid aldolase - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Glycobiology: Synthesis and Application of Mannosamine Derivatives for Research
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical synthesis of mannosamine derivatives, crucial tools for research in glycobiology, drug development, and cellular imaging. This compound and its analogues serve as metabolic precursors for sialic acids, terminal monosaccharides on glycoproteins and glycolipids that play vital roles in numerous biological processes. By introducing modified this compound derivatives into cells, researchers can metabolically label, visualize, and manipulate cellular glycans to better understand their functions in health and disease.
Application Notes
N-acetyl-D-mannosamine (ManNAc) is the committed biological precursor to N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in mammals.[1] The sialic acid biosynthetic pathway can process analogues of ManNAc, allowing for the introduction of chemically modified sialic acids into cellular glycoconjugates.[2][3] This process, known as metabolic glycoengineering, has a wide array of applications:
-
Glycan Imaging and Tracking: this compound derivatives functionalized with reporter tags (e.g., azides, alkynes, fluorophores) enable the visualization of glycans in living cells and organisms.[4][5] These tags can be selectively derivatized with imaging agents through bioorthogonal chemistry, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or the inverse-electron-demand Diels-Alder reaction.[5][6]
-
Inhibition of Sialic Acid Biosynthesis: Modified this compound analogues can act as inhibitors of key enzymes in the sialic acid pathway, such as the bifunctional UDP-N-acetylglucosamine-2-epimerase/N-acetylthis compound kinase (GNE/MNK).[7] For instance, C6-thio and 6-seleno derivatives of ManNAc have been shown to inhibit N-acetylthis compound kinase.[7] This allows for the study of the downstream effects of reduced sialylation.
-
Modulation of Cellular Adhesion and Signaling: Altering the structure of sialic acids on the cell surface can impact cell-cell and cell-matrix interactions.[3][8] Synthetic this compound analogues can be used to modulate the expression of important glycan epitopes like sialyl-Lewis-X, which is involved in leukocyte adhesion.[8]
-
Therapeutic Development: Since aberrant glycosylation is a hallmark of many diseases, including cancer, the ability to manipulate sialylation holds therapeutic potential.[1][3] this compound derivatives are being explored for their ability to alter cancer cell immunogenicity and to inhibit pathogen binding.[3]
Chemical Synthesis of this compound Derivatives
There are several synthetic routes to obtain ManNAc and its derivatives. Common starting materials include D-glucosamine and D-mannosamine itself.[2][9] Protecting group strategies are often employed to achieve regioselective modifications and to control stereoselectivity during glycosylation reactions.[9][10][11]
General Workflow for Synthesis of Peracetylated this compound Analogues
The following diagram outlines a general workflow for the synthesis of peracetylated N-acyl this compound derivatives, which are often used for metabolic labeling due to their enhanced cell permeability.
Caption: General workflow for the synthesis of peracetylated this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of Peracetylated N-glycolyl-D-mannosamine (Ac₅ManNGc)
This protocol is adapted from a method for preparing peracetylated ManNAc analogs starting from D-mannosamine hydrochloride.[2] This particular derivative can be used as a control compound in metabolic labeling studies.
Materials:
-
D-mannosamine hydrochloride
-
Acetic anhydride (Ac₂O)
-
Acetoxyacetyl chloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
O-Acetylation:
-
Suspend D-mannosamine hydrochloride in pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled suspension.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding ice-cold water.
-
Extract the product with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude O-acetylated intermediate.
-
-
N-Acylation:
-
Dissolve the crude O-acetylated intermediate in DCM.
-
Add triethylamine to the solution.
-
Slowly add acetoxyacetyl chloride to the mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure peracetylated N-glycolyl-D-mannosamine.
-
Protocol 2: Stereoselective β-Glycosylation of this compound using a Picoloyl Protecting Group
This protocol outlines a method for achieving high stereoselectivity in the synthesis of β-mannosamine glycosides, which are important components of many biologically active glycans. This method utilizes a picoloyl group at the C-3 position of the this compound donor to direct the stereochemical outcome of the glycosylation.[9][10]
Materials:
-
Peracetylated N-azido-D-mannosamine (starting material)
-
Sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH)
-
Benzaldehyde (B42025) dimethyl acetal (B89532)
-
Camphorsulfonic acid (CSA)
-
Picolinic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Glycosyl acceptor (e.g., a protected monosaccharide with a free hydroxyl group)
-
A suitable promoter for glycosylation (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf)
-
Anhydrous DCM
Procedure:
-
Deacetylation:
-
Dissolve the starting peracetylated N-azido-D-mannosamine in methanol.
-
Add a catalytic amount of NaOMe in MeOH and stir at room temperature until deacetylation is complete (monitor by TLC).
-
Neutralize the reaction with an acidic resin, filter, and concentrate.
-
-
Formation of the 4,6-O-benzylidene acetal:
-
Dissolve the deacetylated product in anhydrous acetonitrile.
-
Add benzaldehyde dimethyl acetal and a catalytic amount of CSA.
-
Stir at room temperature for 1-2 hours.
-
Neutralize with triethylamine and remove the solvent under reduced pressure.
-
Purify by column chromatography to obtain the 4,6-O-benzylidene protected this compound derivative with a free 3-OH group.
-
-
Introduction of the 3-O-picoloyl group:
-
Dissolve the 4,6-O-benzylidene protected derivative, picolinic acid, and DMAP in anhydrous DCM.
-
Add EDC and stir at room temperature until the reaction is complete.
-
Dilute with DCM, wash with saturated aqueous NaHCO₃, and dry over MgSO₄.
-
Purify by column chromatography to yield the 3-O-picoloylated glycosyl donor.
-
-
β-Glycosylation:
-
Dissolve the 3-O-picoloylated donor and the glycosyl acceptor in anhydrous DCM.
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add the glycosylation promoter (e.g., TMSOTf) and stir the reaction, allowing it to warm slowly.
-
Monitor the reaction by TLC.
-
Quench the reaction with triethylamine.
-
Dilute with DCM, wash with saturated NaHCO₃, and dry over MgSO₄.
-
Purify the resulting disaccharide by column chromatography.
-
Quantitative Data Summary
The choice of synthetic route and protecting groups can significantly impact the yield and stereoselectivity of this compound derivative synthesis. The following tables summarize representative quantitative data from the literature.
Table 1: Comparison of Stereoselectivity in this compound Glycosylation
| Donor Protecting Group at C-3 | Acceptor | Promoter | α:β Ratio | Yield (%) | Reference |
| O-Picoloyl | Protected GlcNAc | TMSOTf | >1:20 | 85 | [9] |
| O-Benzoyl | Protected GlcNAc | TMSOTf | >20:1 | 79 | [9] |
Table 2: Metabolic Labeling Efficiency of ManNAc Analogues
| ManNAc Analogue | Cell Line | Concentration (µM) | Relative Labeling Efficiency | Reference |
| Ac₄ManNAl (alkyne) | Jurkat | 50 | > Ac₄ManNAz | [5] |
| Ac₄ManNAz (azide) | Jurkat | 50 | < Ac₄ManNAl | [5] |
| N-propanoylthis compound | Various | Not specified | Substrate for ManNAc kinase | [12] |
| N-butanoylthis compound | Various | Not specified | Substrate for ManNAc kinase | [12] |
Sialic Acid Biosynthesis Pathway
The following diagram illustrates the key steps in the sialic acid biosynthesis pathway, highlighting the central role of N-acetylthis compound. This pathway is exploited in metabolic glycoengineering experiments using this compound derivatives.
Caption: The sialic acid biosynthesis pathway.
References
- 1. N-Acetylthis compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sialic acid glycoengineering using N-acetylthis compound and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dienophile-Modified this compound Derivatives for Metabolic Labeling of Sialic Acids: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. A versatile approach to the synthesis of this compound glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
Application of Mannosamine in Click Chemistry for Bioconjugation: A Detailed Guide for Researchers
Harnessing the cell's own machinery, mannosamine and its derivatives have emerged as powerful tools in bioconjugation. This application note provides detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the use of this compound analogs in conjunction with click chemistry to label, visualize, and track biomolecules.
The core principle lies in metabolic glycoengineering, where cells are fed an unnatural this compound analog bearing a bioorthogonal handle, such as an azide (B81097). This analog is processed through the sialic acid biosynthetic pathway and incorporated into cell surface glycoconjugates.[1][2] The azide group then serves as a chemical handle for subsequent bioconjugation reactions with molecules containing a complementary alkyne group via "click" chemistry.[3][4] This highly specific and efficient ligation strategy enables the attachment of a wide array of probes, including fluorophores, biotin, or drug molecules, for diverse applications in imaging, proteomics, and targeted therapy.[5][6]
Two primary forms of click chemistry are employed with this compound analogs: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). While CuAAC is a robust and widely used method, the copper catalyst can be toxic to living cells.[7][8] SPAAC, a copper-free alternative, utilizes a strained cyclooctyne (B158145) that reacts spontaneously with azides, making it ideal for live-cell imaging and in vivo applications.[9][]
Key this compound Analogs for Click Chemistry
The most extensively studied this compound analog for metabolic labeling is N-azidoacetylthis compound (ManNAz).[3] Its peracetylated form, tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), exhibits enhanced cell permeability, with the acetyl groups being removed by intracellular esterases.[11] Other derivatives, such as those with lipid tails, have been developed to improve chemical stability and labeling efficiency.[12][13]
Quantitative Data Summary
For successful and reproducible experiments, understanding the key quantitative parameters is crucial. The following tables summarize important data for metabolic labeling and click chemistry reactions.
| Parameter | Value | Cell Line Example | Reference |
| Ac4ManNAz Concentration for Metabolic Labeling | 25-100 µM | HeLa, A549, MDA-MB-231 | [5][9][14] |
| α-Man-TEG-N3 Concentration for Metabolic Labeling | 25-100 µM | Mammalian cells | [9] |
| Incubation Time for Metabolic Labeling | 1-3 days | Mammalian cells | [9] |
| Labeling Efficiency of Fluorinated Mannosamines | Up to 50% replacement of natural sialic acids | Not specified | [1] |
Table 1: Metabolic Labeling Parameters
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features | Reference |
| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.6 - 1.0 | High reactivity, ideal for rapid labeling. | [14] |
| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.06 - 0.1 | Smaller and less lipophilic than DBCO. | [14] |
| DIBO (Dibenzocyclooctynol) | Benzyl Azide | ~0.3 - 0.7 | Robust reactivity. | [14][15] |
Table 2: Comparative Second-Order Rate Constants (k₂) for Common Cyclooctynes in SPAAC
Experimental Protocols
Here, we provide detailed protocols for the key experiments involving this compound-based metabolic labeling and subsequent bioconjugation via click chemistry.
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac4ManNAz
This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans.
Materials:
-
Mammalian cells of interest (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a 10 mM stock solution. Store at -20°C.[9]
-
Cell Seeding: Seed the mammalian cells in a culture plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Metabolic Labeling: The following day, replace the culture medium with fresh medium containing the desired final concentration of Ac4ManNAz (typically 25-75 µM).[5][11] A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for 1-3 days under normal growth conditions (e.g., 37°C, 5% CO₂) to allow for metabolic incorporation of the azido (B1232118) sugar into cellular glycans.[9] The optimal incubation time should be determined empirically for each cell line.
-
Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for click chemistry labeling.[9]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Azide-Modified Cells
This protocol describes the labeling of metabolically-labeled cells with a DBCO-conjugated fluorescent probe for visualization.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-conjugated fluorescent probe (e.g., DBCO-Cy5)
-
PBS
Procedure:
-
Prepare DBCO-Fluorophore Solution: Prepare a stock solution of the DBCO-conjugated fluorescent probe in DMSO or an appropriate solvent.
-
SPAAC Labeling: Resuspend the azide-labeled cells in PBS containing the DBCO-fluorophore at a final concentration typically in the low micromolar range. The optimal concentration should be determined empirically.
-
Incubation: Incubate the cells for 1 hour at 37°C.[13]
-
Washing: Wash the cells three times with PBS to remove any unreacted DBCO-fluorophore.
-
Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol provides a general method for CuAAC, which can be adapted for various biomolecules.
Materials:
-
Azide-modified biomolecule
-
Alkyne-containing cargo molecule (e.g., alkyne-biotin)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-containing cargo molecule in the reaction buffer. A molar excess of the cargo molecule is often used.
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is commonly used.[16]
-
Add Catalyst: Add the premixed catalyst solution to the reaction mixture.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.[16]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.[16]
-
Purification: Purify the conjugated product using appropriate methods such as dialysis, size-exclusion chromatography, or precipitation to remove the copper catalyst and excess reagents.
Visualizations
To better illustrate the processes described, the following diagrams have been generated.
Caption: Metabolic pathway of Ac4ManNAz to cell surface glycoprotein incorporation.
Caption: Experimental workflow for metabolic labeling and click chemistry detection.
Applications and Future Perspectives
The application of this compound in click chemistry has revolutionized the study of glycosylation and enabled significant advancements in various fields:
-
Imaging Glycan Dynamics: Visualizing the localization and trafficking of specific glycan populations on the cell surface and within organelles.[9]
-
Cancer Research: Investigating aberrant glycosylation patterns associated with cancer progression and metastasis.[2][9]
-
Cell Signaling: Probing the role of glycosylation in regulating cellular signaling pathways.[9]
-
Targeted Drug Delivery: Functionalizing cells with azide groups for subsequent targeting with drug-loaded, alkyne-containing nanoparticles.[9]
-
Cell Tracking: Labeling cells for in vivo tracking and monitoring of cell-based therapies.[9]
The continuous development of new this compound analogs and more efficient click chemistry reactions promises to further expand the utility of this powerful bioconjugation strategy. Future research may focus on developing probes with enhanced biocompatibility and reaction kinetics for more complex in vivo applications, paving the way for novel diagnostic and therapeutic approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. Sialic acid glycoengineering using N-acetylthis compound and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Azidoacetylthis compound | 361154-23-6 | MA46002 [biosynth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ac4ManNAz, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Optimizing Mannose “Click” Conjugation to Polymeric Nanoparticles for Targeted siRNA Delivery to Human and Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Novel Liposomal Azido this compound Lipids on Metabolic Cell Labeling and Imaging via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Introducing Bioorthogonal Reporters via Mannosamine Analogs
Introduction
Metabolic glycoengineering (MGE) is a powerful technique that enables the introduction of bioorthogonal chemical reporters into cellular glycans.[1] This process leverages the cell's own biosynthetic pathways to process unnatural sugar precursors, effectively tagging specific biomolecules with chemical handles that are inert to biological processes.[2][3] This two-step strategy first involves metabolic labeling, where a cell is fed a mannosamine analog bearing a bioorthogonal group (like an azide (B81097) or alkyne).[3] This analog is processed through the sialic acid biosynthesis pathway and incorporated into cell-surface sialoglycans.[1][4] The second step is the bioorthogonal reaction, where a probe molecule (e.g., a fluorophore or biotin) carrying a complementary reactive group is introduced. This probe then selectively and covalently attaches to the engineered glycan, allowing for visualization or enrichment.[3]
This document provides detailed protocols for metabolic labeling of mammalian cells using the common precursor Tetraacetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz) and subsequent bioorthogonal ligation for imaging and proteomic applications.
Metabolic and Bioorthogonal Labeling Pathway
The general principle of this technique begins with the cellular uptake of a peracetylated this compound analog, such as Ac₄ManNAz. The acetyl groups enhance cell permeability.[1] Once inside the cell, esterases remove the acetyl groups, yielding N-azidoacetylthis compound (ManNAz). This compound then enters the sialic acid biosynthetic pathway, where it is converted to the corresponding azide-modified sialic acid, N-azidoacetylneuraminic acid (SiaNAz).[1] Finally, sialyltransferases incorporate SiaNAz into glycoproteins and glycolipids, displaying the azide reporter on the cell surface.[4]
Experimental Workflow Overview
The overall experimental process consists of two main phases: metabolic labeling and bioorthogonal reaction, followed by downstream analysis. The choice of bioorthogonal reaction and subsequent probe determines the application, such as fluorescence imaging or affinity purification for proteomics.
Section 1: Comparative Data on this compound Analogs
The efficiency of metabolic labeling and the potential for cellular perturbation can vary depending on the this compound analog and its concentration.
| Analog | Typical Conc. | Labeling Efficiency | Notes |
| Ac₄ManNAz | 10-50 µM | Good | At 50 µM, may reduce cell proliferation, migration, and invasion ability. 10 µM offers a good balance of labeling with minimal physiological effects.[5] |
| Ac₄ManNAl | 50 µM | Higher than Ac₄ManNAz | Demonstrated stronger labeling in both cultured cells and mouse organs compared to Ac₄ManNAz, suggesting superior metabolic conversion.[6] |
| Ac₄GalNAz | 50 µM | Lower than Ac₄ManNAz | Showed lower fluorescence intensity in exosome labeling experiments compared to Ac₄ManNAz.[7] |
| Ac₄GlcNAz | 50 µM | Lower than Ac₄ManNAz | Also resulted in lower labeling efficiency for exosomes compared to Ac₄ManNAz.[7] |
Section 2: Key Bioorthogonal Reactions for this compound Reporters
Once the azide reporter is displayed on the cell surface, it can be tagged using several highly selective bioorthogonal reactions. The most common reactions are copper-free click chemistry (SPAAC), copper-catalyzed click chemistry (CuAAC), and the inverse-electron-demand Diels-Alder reaction.
Section 3: Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac₄ManNAz
This protocol describes the metabolic incorporation of azide groups into the sialoglycans of cultured mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., A549, HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Ac₄ManNAz (stock solution in DMSO, e.g., 50 mM)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 100 mm dishes) and allow them to adhere and grow to approximately 70-80% confluency.
-
Prepare Labeling Medium: Prepare fresh complete culture medium containing the desired final concentration of Ac₄ManNAz. A final concentration of 10-50 µM is commonly used.[5][8] For a negative control, prepare medium with an equivalent volume of DMSO.
-
Metabolic Labeling: Aspirate the old medium from the cells and replace it with the Ac₄ManNAz-containing medium (or control medium).
-
Incubation: Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.[8] The optimal incubation time may need to be determined empirically for each cell line and experimental goal.
-
Harvesting/Washing: After incubation, the azide-labeled cells are ready for bioorthogonal ligation. Wash the cells 2-3 times with PBS to remove any unincorporated Ac₄ManNAz.
Protocol 2: Bioorthogonal Ligation via SPAAC for Fluorescence Imaging
This protocol uses a copper-free click reaction to label azide-modified cells with a fluorescent probe for analysis by microscopy or flow cytometry.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
PBS
-
Strained alkyne-fluorophore conjugate (e.g., DBCO-Cy5, ADIBO-FITC)
-
Fixative (e.g., 4% Paraformaldehyde (PFA) in PBS)
-
(Optional) Nuclear counterstain (e.g., DAPI)
Procedure:
-
Preparation: Following Protocol 1, wash the azide-labeled cells twice with PBS.
-
Fixation (for microscopy): Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[8] Wash twice more with PBS. For live-cell imaging, skip this step.
-
Ligation Reaction: Prepare a solution of the strained alkyne-fluorophore in PBS or imaging medium at a final concentration of 20-60 µM.[9] Add this solution to the cells.
-
Incubation: Incubate for 30-60 minutes at room temperature or 37°C, protected from light.[8][9]
-
Washing: Wash the cells three times with PBS to remove the unreacted fluorescent probe.
-
Counterstaining (Optional): If desired, incubate the cells with DAPI for 5 minutes to stain the nuclei. Wash twice with PBS.
-
Imaging: The cells are now ready for visualization by fluorescence microscopy or for preparation for flow cytometry analysis.
Protocol 3: Bioorthogonal Ligation via CuAAC for Proteomic Analysis
This protocol uses a copper-catalyzed click reaction to label azide-modified glycoproteins in cell lysates with a biotin tag for subsequent enrichment and proteomic analysis.[10]
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-alkyne probe
-
Copper(I)-stabilizing ligand (e.g., THPTA or BTTAA)
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Sodium ascorbate (B8700270) solution (freshly prepared)
Procedure:
-
Cell Lysis: Harvest azide-labeled cells and lyse them using a suitable lysis buffer on ice.[10]
-
Quantify Protein: Determine the total protein concentration of the lysate using a standard assay (e.g., BCA).
-
Prepare Click Reaction Mix: In a microcentrifuge tube, combine the cell lysate (e.g., 50-100 µg of protein), the biotin-alkyne probe (final concentration ~100 µM), and the copper(I)-stabilizing ligand (e.g., THPTA, final concentration ~1-2 mM).
-
Initiate Reaction: Add CuSO₄ (final concentration ~1 mM) to the mixture, followed immediately by freshly prepared sodium ascorbate (final concentration ~5-10 mM) to reduce Cu(II) to the active Cu(I) state.[8]
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle agitation.
-
Enrichment: The biotin-labeled glycoproteins can now be enriched using streptavidin-conjugated beads for downstream analysis by SDS-PAGE and mass spectrometry.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Modulating Cellular Glycosylation: An Experimental Protocol for Mannosamine Supplementation in Cell Culture
Application Note
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of mannosamine and its acetylated form, N-acetyl-D-mannosamine (ManNAc), to modulate protein glycosylation in cell culture. Supplementation with these amino sugars serves as a powerful tool to investigate the roles of specific glycan structures in cellular processes and to engineer the glycosylation profiles of recombinant proteins, a critical quality attribute for therapeutic biologics.
This compound and its derivatives are precursors in the biosynthesis of sialic acids and can influence the incorporation of other monosaccharides into glycan chains. By introducing exogenous this compound or ManNAc to cultured cells, it is possible to alter the composition of N-linked and O-linked glycans, as well as glycosylphosphatidylinositol (GPI) anchors. These modifications can impact protein folding, stability, trafficking, and function, thereby influencing cell signaling, adhesion, and survival. This protocol outlines the necessary steps for preparing and applying this compound and ManNAc in cell culture, along with methods to analyze the resulting changes in glycosylation.
Data Presentation
The following tables summarize quantitative data from various studies on this compound and N-acetyl-D-mannosamine supplementation in different cell lines. These values should be used as a starting point, and optimization is recommended for specific cell types and experimental goals.
Table 1: N-Acetyl-D-mannosamine (ManNAc) Supplementation Parameters
| Cell Line | Concentration Range | Recommended Concentration | Incubation Time | Observed Effect | Reference |
| CHO-K1 | 5 - 100 mM | 20 - 40 mM | Prior to Day 4 of culture | Concentration-dependent decrease in high-mannose (Man5) N-glycans.[1] | [1] |
| CHO | 10 - 20 mM | 20 mM | Not specified | Increase in the concentration of highly sialylated forms of recombinant darbepoetin alfa.[2] | [2] |
| SKMEL-28 | 5 - 30 mM | Not specified | 2 - 4 days | Proportional increase in the expression of Neu5PhAc (a sialic acid analog).[3] | [3] |
| HEK-293 (GNE-knockout) | 0.1 - 2 mM | 1 - 2 mM | Not specified | Restoration of polysialylation and membrane-bound sialic acid levels.[4] | [4] |
Table 2: this compound Supplementation Parameters
| Cell Line | Concentration Range | Recommended Concentration | Incubation Time | Observed Effect | Reference |
| MDCK | 2 - 10 mM | 10 mM | Overnight | Inhibition of GPI-anchor incorporation into proteins.[5][6] | [5][6] |
| Bovine Choroidal Microvascular Endothelial Cells (BCEC) | 0.5 µM - 1 mM | 40 µM | 5 - 6 days | Mitogenic and survival factor; activation of ERK, AKT, mTOR, and CREB signaling.[7] | [7] |
| Baby Hamster Kidney (BHK) | 10 mM | 10 mM | Not specified | Altered processing of N-linked oligosaccharides, leading to smaller high-mannose structures.[8] | [8] |
Experimental Protocols
Protocol 1: Preparation of Sterile N-Acetyl-D-mannosamine (ManNAc) Stock Solution
This protocol describes the preparation of a 100 mM sterile stock solution of N-acetyl-D-mannosamine.
Materials:
-
N-acetyl-D-mannosamine (CAS Number: 7772-94-3)
-
Cell culture grade water or Phosphate-Buffered Saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
Procedure:
-
In a sterile biosafety cabinet, weigh out the appropriate amount of N-acetyl-D-mannosamine powder to prepare the desired volume of a 100 mM solution (Molecular Weight: 221.21 g/mol ).
-
Dissolve the powder in cell culture grade water or PBS. Gently vortex or swirl to ensure complete dissolution.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Label the tube with the name of the compound, concentration, and date of preparation.
-
Store the sterile stock solution at -20°C for long-term storage or at 4°C for short-term use.[9]
Protocol 2: Supplementation of Cell Culture Medium with ManNAc
This protocol outlines the steps for adding the sterile ManNAc stock solution to the cell culture medium.
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640, CHO-specific media)
-
Sterile N-acetyl-D-mannosamine stock solution (from Protocol 1)
-
Cultured cells
-
Sterile serological pipettes
-
Cell culture flasks, plates, or bioreactors
Procedure:
-
Determine the desired final concentration of ManNAc in your cell culture medium based on the experimental design and data from Table 1.
-
In a sterile environment, aseptically add the calculated volume of the sterile ManNAc stock solution to the basal cell culture medium.
-
Gently swirl the medium to ensure uniform mixing.
-
For adherent cells, aspirate the existing medium and replace it with the ManNAc-supplemented medium. For suspension cells, add the required volume of the stock solution directly to the culture vessel.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂). The timing of addition can be critical; for recombinant protein production in CHO cells, adding ManNAc before day 4 of the culture has been shown to be effective.[1]
-
Monitor the cells for any changes in morphology, viability, and proliferation.
Protocol 3: Analysis of Glycosylation Changes
A variety of analytical techniques can be employed to assess the impact of this compound supplementation on protein glycosylation.
1. Western Blotting with Lectins:
-
Harvest cell lysates or secreted proteins.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with specific lectins that recognize different glycan structures (e.g., Concanavalin A for high-mannose structures).
-
Detect lectin binding using an appropriate secondary antibody and imaging system.
2. Mass Spectrometry-based Glycan Analysis:
-
Isolate glycoproteins of interest via immunoprecipitation or other purification methods.
-
Release N-linked or O-linked glycans enzymatically (e.g., using PNGase F for N-glycans).
-
Label the released glycans with a fluorescent tag (e.g., 2-AB) or analyze them directly by mass spectrometry (e.g., MALDI-TOF or LC-MS).[10]
-
This will provide detailed structural information and relative quantification of different glycan species.
3. High-Performance Liquid Chromatography (HPLC):
-
To quantify sialic acids, hydrolyze the glycoproteins to release the sialic acid residues.
-
Derivatize the released sialic acids (e.g., with DMB) and separate them by reverse-phase HPLC with fluorescence detection.[3]
Visualizations
Caption: Workflow for this compound supplementation experiments.
References
- 1. N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. This compound, a novel inhibitor of glycosylphosphatidylinositol incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The role of C-4-substituted mannose analogues in protein glycosylation. Effect of the guanosine diphosphate esters of 4-deoxy-4-fluoro-D-mannose and 4-deoxy-D-mannose on lipid-linked oligosaccharide assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Quantification of Mannosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannosamine and its derivatives, such as N-acetyl-D-mannosamine (ManNAc), are crucial monosaccharides involved in various physiological and pathological processes, including the biosynthesis of sialic acids.[1] Sialic acids are terminal components of many glycoproteins and glycolipids, playing a significant role in cellular communication and immune response.[1] The accurate detection and quantification of this compound are therefore of great interest in biomedical research and drug development, particularly in the study of glycosylation disorders and for monitoring therapeutic interventions.[1] This document provides detailed application notes and protocols for the principle analytical techniques used to quantify this compound in biological samples.
Analytical Techniques Overview
Several analytical methods are available for the quantification of this compound, each with its own advantages in terms of sensitivity, selectivity, and throughput. The most common techniques include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it the gold standard for quantitative analysis in complex biological matrices.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that requires derivatization to make the polar this compound volatile for analysis.[4][5]
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: A more accessible technique that often requires pre-column derivatization to enhance detection.[6][7]
-
Enzymatic Assays: While less common for direct this compound quantification, enzymatic methods developed for D-mannose can sometimes be adapted.[8][9]
Quantitative Data Summary
The performance characteristics of various analytical methods for the quantification of this compound and its derivatives are summarized below.
Table 1: Performance Characteristics of LC-MS/MS Methods for N-Acetyl-D-mannosamine (ManNAc) Quantification in Human Plasma [1][2]
| Parameter | Method 1[2] |
| Linearity Range (ng/mL) | 10 - 5000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10.0 |
| Intra-day Precision (%CV) | < 6.7% |
| Inter-day Precision (%CV) | < 6.7% |
| Intra-day Accuracy (%) | ≥ 91.7% |
| Inter-day Accuracy (%) | ≥ 91.7% |
| Internal Standard | Stable isotope-labeled ManNAc |
Table 2: Performance Characteristics of HPLC-UV Method for D-Mannose Quantification (Adaptable for this compound with appropriate derivatization) [10]
| Parameter | Method 1[10] |
| Linearity Range (μg/mL) | 0.5 - 400 |
| Limit of Detection (LOD) (mg/L) | 0.063 |
| Limit of Quantification (LOQ) (mg/L) | 0.208 |
| Average Recovery (%) | 88.02 - 94.20 |
| Relative Standard Deviation (RSD) (%) | 0.70 - 2.26 |
| Derivatizing Agent | 1-phenyl-3-methyl-5-pyrazolone (PMP) |
Experimental Protocols
Method 1: LC-MS/MS Quantification of N-Acetyl-D-mannosamine (ManNAc) in Human Plasma
This protocol is based on a validated method for the quantitative analysis of ManNAc in human plasma using hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry.[2]
Materials and Reagents:
-
N-Acetyl-D-mannosamine (ManNAc) reference standard
-
Stable isotope-labeled ManNAc (internal standard)
-
Human plasma (for quality controls)
-
Bovine Serum Albumin (BSA) (for surrogate matrix)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Acetic Acid (AA)
-
Trifluoroacetic Acid (TFA)
-
Phospholipid removal plate (e.g., Ostro 96-well plate)
-
LC-MS/MS system with an ESI source
Sample Preparation:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of ManNAc in a suitable solvent (e.g., water).
-
Prepare calibration standards by spiking the stock solution into a surrogate matrix (e.g., 5% BSA in water) to achieve the desired concentration range (e.g., 10-5000 ng/mL).[2]
-
Prepare QC samples at low, medium, and high concentrations in both the surrogate matrix and pooled human plasma.[2]
-
-
Sample Extraction:
-
To 50 µL of plasma sample, standard, or QC, add the internal standard solution.
-
Perform protein precipitation and phospholipid removal using a phospholipid removal plate according to the manufacturer's instructions.[2]
-
Collect the eluate for LC-MS/MS analysis.
-
LC-MS/MS Conditions: [2]
-
HPLC System: A system capable of gradient elution.
-
Column: HILIC column (e.g., SeQuant ZIC-HILIC).[1]
-
Mobile Phase A: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in water.[2]
-
Mobile Phase B: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in acetonitrile.[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Gradient:
-
0-2.9 min: 97% to 65% B
-
2.9-3.0 min: 65% to 30% B
-
3.0-3.8 min: Hold at 30% B
-
3.8-3.9 min: 30% to 97% B
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for both ManNAc and the internal standard.
Data Analysis:
-
Quantify ManNAc concentration using the peak area ratio of the analyte to the internal standard against the calibration curve.
Method 2: GC-MS Quantification of this compound in Biological Samples
This protocol describes a general method for the analysis of monosaccharides, including this compound, by GC-MS following a two-step derivatization process.[4][5]
Materials and Reagents:
-
This compound reference standard
-
Internal Standard (e.g., a stable isotope-labeled this compound or a structurally similar sugar)
-
Pyridine, anhydrous
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Organic solvent for protein precipitation (e.g., methanol (B129727) or acetonitrile)
-
Nitrogen gas for evaporation
-
GC-MS system
Sample Preparation:
-
Protein Precipitation:
-
To 100 µL of a biological sample (e.g., plasma, serum), add 400 µL of ice-cold methanol or acetonitrile to precipitate proteins.[4]
-
Vortex and incubate at -20°C for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Drying:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.[4]
-
-
Methoximation:
-
To the dried residue, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Vortex and incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 90 minutes) with shaking to convert the carbonyl groups to oximes.[11]
-
-
Trimethylsilylation (TMS):
-
Add 80 µL of MSTFA with 1% TMCS to the sample.
-
Vortex and incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 30 minutes) to replace active hydrogens with TMS groups.[11]
-
Transfer the derivatized sample to a GC-MS autosampler vial.
-
GC-MS Conditions:
-
GC System: A gas chromatograph with a suitable capillary column (e.g., DB-5MS).[5]
-
Injection Mode: Splitless.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to separate the derivatized this compound.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Impact (EI).
-
Detection: Selected Ion Monitoring (SIM) or MRM of characteristic fragment ions of the derivatized this compound.
Data Analysis:
-
Identify and quantify the derivatized this compound based on its retention time and mass spectrum, using the internal standard for calibration.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Simplified mannose and this compound metabolic pathway.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylthis compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer [frontiersin.org]
- 7. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic assay of D-mannose in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Determination of α-mannan content in composite yeast cultures by enzymatic hydrolysis HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of ManNAc Analogs Using Mannosamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannosamine hydrochloride serves as a crucial starting material for the synthesis of a diverse range of N-acetyl-D-mannosamine (ManNAc) analogs. These analogs are powerful tools in chemical biology and drug development, primarily utilized for metabolic glycoengineering. By introducing modified ManNAc analogs into cells, researchers can hijack the sialic acid biosynthetic pathway to install unnatural sialic acids onto the cell surface. This process allows for the modulation of cellular functions, the visualization of glycans, and the development of targeted therapies.
This document provides detailed application notes and experimental protocols for the synthesis of various ManNAc analogs from D-mannosamine hydrochloride, presents available quantitative data for comparison, and illustrates the key biological pathways involved.
Synthetic Applications of Mannosamine Hydrochloride
D-Mannosamine hydrochloride is a versatile precursor for generating ManNAc analogs with various N-acyl groups, including those bearing functional handles for bioorthogonal chemistry (e.g., azides, ketones) and those with therapeutic potential (e.g., thiol-containing groups). The general synthetic strategy involves two key steps: the O-acetylation of the hydroxyl groups and the subsequent N-acylation of the amino group.
Experimental Protocols
The following protocols are based on established laboratory procedures for the synthesis of representative ManNAc analogs.
Protocol 1: Synthesis of Peracetylated Thiol- and Oxygen-Containing ManNAc Analogs (Ac5ManNTGc and Ac5ManNGc)[1]
This protocol describes a five-step synthesis starting from D-mannosamine hydrochloride. The key intermediate is a tetra-O-acetylated this compound derivative, which is then N-acylated.[1]
Step 1: Synthesis of 1,3,4,6-Tetra-O-acetyl-D-mannosamine hydrochloride
A detailed, reliable procedure for synthesizing the key intermediate, 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, can be adapted from the synthesis of its triflate precursor.[2] This involves:
-
Per-O-acetylation of D-mannose.
-
Formation of acetobromomannose .
-
1,2-orthoester formation .
-
Hydrolysis of the 1,2-orthoester.
Step 2: N-acylation to form Ac5ManNTGc and Ac5ManNGc
The tetra-O-acetylated intermediate is then N-acylated to yield the final products.[1] While the specific "recipe-style" details from the source are not fully elaborated here, the general procedure for N-acylation of this compound derivatives involves reacting the amine with an appropriate acylating agent (e.g., an acid anhydride (B1165640) or acyl chloride) in the presence of a base.[3]
Purification: The final products are typically purified by silica (B1680970) gel column chromatography.
Protocol 2: General Synthesis of N-Acyl ManNAc Analogs
This protocol can be adapted for the synthesis of various N-acyl analogs.
Materials:
-
D-mannosamine hydrochloride
-
Anhydrous methanol (B129727) (MeOH)
-
3 N Sodium hydroxide (B78521) (NaOH)
-
Appropriate acyl anhydride (e.g., acetic anhydride, propionic anhydride)
-
2 N Hydrochloric acid (HCl)
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., Methanol/Dichloromethane mixtures)
Procedure:
-
Dissolve D-mannosamine hydrochloride in methanol and a solution of sodium hydroxide in an ice-water bath.
-
Add the desired acyl anhydride dropwise to the solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion (typically within 3 hours).
-
Neutralize the reaction mixture with hydrochloric acid.
-
Condense the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system.
-
Further purification can be achieved by passing the product through a Biogel P2 column with distilled water as the eluent.
-
Combine the fractions containing the product, freeze-dry, and recrystallize from a suitable solvent system (e.g., ethyl alcohol and ethyl acetate).
Quantitative Data
The following tables summarize available quantitative data for the synthesis and biological activity of various ManNAc analogs.
Table 1: Synthesis Yields of ManNAc Analogs
| Starting Material | Product | Key Reaction Step | Yield (%) | Reference |
| D-fructose | N-substituted-mannosamine | Heyns-rearrangement | up to 80% (total of this compound and glucosamine (B1671600) isomers) | [3] |
| 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | Mannose triflate | Triflation | ~80% | [4][5] |
| This compound derivative 1 | 3-OH derivative 2 | Deacetylation and benzylidene introduction | 91% | [6] |
Table 2: Biological Activity of ManNAc Analogs
| Analog | Cell Line | Effect | Potency | Reference |
| 1,3,4,6-tetra-O-acetyl-N-acetyl-D-mannosamine | Friend erythroleukemia cells | Inhibition of cellular replication | 10-fold more active than 2-acetamido-1,3,6-tri-O-acetyl-2-deoxy-α-D-mannopyranose | [7] |
| 1,3,6-tri-O-acetyl-4-O-mesyl-N-acetyl-D-mannosamine | Friend erythroleukemia cells | Inhibition of cellular replication | 42-fold more active than 2-acetamido-1,3,6-tri-O-acetyl-2-deoxy-α-D-mannopyranose | [7] |
| Ac5ManNTProp | Human Neural Stem Cells | Upregulation of Wnt signaling | More potent than Ac5ManNTGc | [8][9] |
| Ac5ManNTBut | Human Neural Stem Cells | Upregulation of Wnt signaling | More potent than Ac5ManNTProp | [8][9] |
Signaling Pathways and Experimental Workflows
The primary application of ManNAc analogs is in metabolic glycoengineering, which leverages the sialic acid biosynthetic pathway.
Sialic Acid Biosynthetic Pathway
ManNAc is a key precursor in the biosynthesis of sialic acids. Exogenously supplied ManNAc analogs can enter this pathway and be converted into their corresponding unnatural sialic acid derivatives, which are then incorporated into glycoconjugates on the cell surface.
Metabolic Glycoengineering Workflow
The general workflow for a metabolic glycoengineering experiment using ManNAc analogs involves the synthesis of the analog, its introduction to cells, and the subsequent analysis of the modified cell surface.
References
- 1. Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2012140576A1 - N-substituted this compound derivatives, process for their preparation and their use - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetyl-D-mannosamine analogues as potential inhibitors of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Glycoengineering Human Neural and Adipose Stem Cells with Novel Thiol-Modified N-Acetylthis compound (ManNAc) Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in chemical synthesis of mannosamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of mannosamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to D-mannosamine and their typical yields?
A1: The primary chemical synthesis routes to D-mannosamine include the epimerization of D-glucosamine, the Heyns rearrangement of D-fructose, and stereoselective glycosylation methods. Yields can vary significantly based on the chosen strategy and optimization of reaction conditions. The epimerization of N-acetyl-D-glucosamine can result in an equilibrium mixture, with ratios of N-acetyl-D-glucosamine to N-acetyl-D-mannosamine (B7828778) around 80:20.[1] The Heyns rearrangement of D-fructose can produce a total yield of 75-80% for the mixture of N-substituted glucosamine (B1671600) and this compound, with this compound being the minor epimer.[2] Stereoselective glycosylation approaches can achieve higher yields of specific this compound glycosides, sometimes up to 91%, with high diastereoselectivity.[3]
Q2: My overall yield is consistently low. What are the most critical factors to investigate?
A2: Consistently low yields in this compound synthesis often stem from a few critical areas. Firstly, the stereoselectivity of the reaction is paramount; formation of the undesired glucosamine epimer is a common cause of low this compound yield. Secondly, the choice and application of protecting groups are crucial for directing the reaction and preventing side products. Finally, purification methods can lead to significant product loss, especially when separating the this compound and glucosamine diastereomers.
Q3: How do protecting groups influence the yield and stereoselectivity of this compound synthesis?
A3: Protecting groups have a profound impact on the stereochemical outcome of glycosylation reactions. For instance, in the synthesis of this compound glycosides, the choice of a protecting group at the C-3 position can dictate the α- or β-selectivity. An O-picoloyl group at C-3 can lead to high β-selectivity through H-bond-mediated aglycone delivery.[4] In contrast, a 3-O-benzoyl group can promote the formation of the α-anomer.[3][4] The bulky triisopropylbenzenesulfonyl group has also been used effectively in multi-step syntheses.[5]
Q4: What are the primary side products to expect in this compound synthesis?
A4: The most common "side product" in many this compound syntheses is actually the C-2 epimer, D-glucosamine or its derivatives.[2][6][7] In syntheses starting from D-glucosamine via epimerization, the starting material will be the major component of the final mixture.[1] During glycosylation reactions, the formation of the undesired anomer (α or β) is a common issue.[3] In some cases, elimination and rearrangement byproducts can also be formed, depending on the reaction conditions and the stability of the intermediates.
Troubleshooting Guides
Problem 1: Low Yield in the Epimerization of N-Acetyl-D-Glucosamine
Symptoms:
-
The ratio of N-acetyl-D-mannosamine (ManNAc) to N-acetyl-D-glucosamine (GlcNAc) is significantly lower than the expected 20:80 equilibrium.
-
The reaction does not seem to reach equilibrium even after extended reaction times.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Base/Solvent System | The choice of base and solvent is critical for establishing the epimerization equilibrium. Triethylamine (B128534) in water is a commonly used system.[1] Ensure the base is of high purity and used in the correct stoichiometric amount. |
| Suboptimal Temperature | The reaction is typically run at elevated temperatures (e.g., 60°C) to facilitate epimerization.[1] Verify that the reaction temperature is accurately controlled. |
| Premature Reaction Quenching | The epimerization reaction can take several hours to reach equilibrium. Monitor the reaction progress by HPLC or NMR to ensure it has reached a steady state before quenching with acid (e.g., acetic acid).[1] |
Problem 2: Poor Diastereoselectivity in Glycosylation Reactions
Symptoms:
-
Formation of a nearly 1:1 mixture of α- and β-anomers.
-
The desired diastereomer is the minor product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Protecting Group Strategy | The stereochemical outcome is highly dependent on the protecting groups. For β-mannosides, consider using a participating group at C-2 or a directing group at a remote position, such as an O-picoloyl group at C-3.[3][4] For α-mannosides, a 3-O-benzoyl group may be effective.[3] |
| Non-Optimized Reaction Conditions | Reaction parameters such as temperature, solvent, and promoter can significantly influence stereoselectivity. For instance, high dilution conditions can improve β-selectivity in some systems.[3] |
| Donor/Acceptor Reactivity Mismatch | The reactivity of both the glycosyl donor and acceptor must be carefully considered. A highly reactive donor may lead to a loss of stereocontrol. |
Data Summary Tables
Table 1: Comparison of this compound Synthesis Methods
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (this compound) | This compound:Glucosamine Ratio | Reference |
| Heyns Rearrangement | D-Fructose | Benzylamine, Acetic Acid | Part of 75-80% total yield | ~2:8 to 4:6 | [2] |
| Epimerization | N-Acetyl-D-glucosamine | Triethylamine, Acetic Acid | Part of equilibrium mixture | ~20:80 | [1] |
| Stereoselective Glycosylation (β-selective) | This compound derivative | NIS/TfOH, 3-O-Picoloyl donor | 69-91% | α/β = 1/14 to 1/21 | [3] |
| Stereoselective Glycosylation (α-selective) | This compound derivative | NIS/TfOH, 3-O-Benzoyl donor | 75-79% | Exclusive α | [3] |
Key Experimental Protocols
Protocol 1: Epimerization of N-Acetyl-D-glucosamine to N-Acetyl-D-mannosamine
This protocol is adapted from a patented industrial process.[1]
-
Dissolution: Dissolve N-acetyl-D-glucosamine (GlcNAc) in water (e.g., 3.78 kg in 6.29 kg of water).
-
Heating: Warm the solution to 60 ± 2°C with stirring.
-
Base Addition: Add triethylamine (e.g., 56.5 ml) and maintain the temperature at 60 ± 2°C for two hours.
-
Monitoring: Monitor the reaction by HPLC until the ratio of GlcNAc to N-acetyl-D-mannosamine (ManNAc) approaches 80:20.
-
Quenching: Add glacial acetic acid (e.g., 29.2 ml) to neutralize the triethylamine and stop the epimerization.
-
Concentration: Concentrate the reaction mixture under vacuum at a temperature below 60°C.
-
Purification: The resulting mixture of ManNAc and GlcNAc can be separated by crystallization. Add n-propanol to the concentrated aqueous solution to selectively crystallize the unreacted GlcNAc. The ManNAc remains in the mother liquor and can be further purified.
Protocol 2: Stereoselective β-Mannosylation
This protocol is based on the use of a C-3 O-picoloyl directing group.[3]
-
Preparation of Donor and Acceptor: Prepare the 3-O-picoloylated this compound donor and a suitable glycosyl acceptor.
-
Reaction Setup: Under an inert atmosphere (e.g., argon), dissolve the donor and acceptor in a dry solvent such as dichloromethane (B109758) (DCE). For improved stereoselectivity, high dilution conditions (e.g., 5.0 mM of the donor) are recommended.
-
Promoter Addition: Cool the reaction mixture to the desired temperature (e.g., -30°C) and add the promoter system, for example, N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH).
-
Reaction Monitoring: Allow the reaction to proceed, monitoring its completion by thin-layer chromatography (TLC).
-
Workup: Quench the reaction, dilute with an organic solvent, wash with appropriate aqueous solutions (e.g., sodium thiosulfate, sodium bicarbonate), dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the resulting disaccharide by flash column chromatography.
Visualizations
Caption: Troubleshooting decision tree for low this compound yield.
Caption: General workflows for this compound synthesis.
References
- 1. US20090131654A1 - Process for the preparation of n-acetyl-d-mannosamine monohydrate - Google Patents [patents.google.com]
- 2. WO2012140576A1 - N-substituted this compound derivatives, process for their preparation and their use - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A versatile approach to the synthesis of this compound glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US20070088157A1 - Preparation of glucosamine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Mannosamine Concentration to Avoid Cell Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing mannosamine in their experiments while mitigating the risk of cell cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is an amino sugar that serves as a precursor in the sialic acid biosynthesis pathway. In research, it and its derivatives, such as N-acetyl-D-mannosamine (ManNAc), are used for metabolic glycoengineering to study the roles of sialic acids in various biological processes, including cell adhesion, signaling, and tumor progression.[1]
Q2: What causes this compound-induced cell cytotoxicity?
A2: High concentrations of this compound can be toxic to cells. This toxicity is often attributed to the disruption of normal cellular metabolism. In some cells, particularly those with low levels of the enzyme phosphomannose isomerase (MPI), this compound can lead to the accumulation of mannose-6-phosphate, which can deplete cellular ATP and inhibit glycolysis. Furthermore, this compound has been shown to inhibit the incorporation of glycosylphosphatidylinositol (GPI) into proteins, which can affect the localization and function of many cell surface proteins.[2]
Q3: Are certain cell types more sensitive to this compound?
A3: Yes, cell sensitivity to this compound can vary significantly. For example, Chinese Hamster Ovary (CHO) cells and certain leukemia T-cell lines have been reported to be particularly sensitive to this compound and its derivatives.[3][4] This sensitivity can be influenced by factors such as the cell's metabolic profile, including the activity of enzymes in the sialic acid and glycolytic pathways.
Q4: What is the difference between this compound and N-acetyl-D-mannosamine (ManNAc) in terms of cytotoxicity?
A4: N-acetyl-D-mannosamine (ManNAc) is a direct precursor in the sialic acid biosynthesis pathway and is generally considered to be less cytotoxic than this compound.[4] Studies have shown that even at high concentrations (e.g., up to 100 mM in CHO-K1 cells), ManNAc did not significantly affect cellular growth or metabolism while effectively modulating glycosylation.[5] In contrast, unmodified this compound can have more pronounced cytotoxic effects at lower concentrations in sensitive cell lines.[4]
Troubleshooting Guides
Issue: High Cell Death Observed After this compound Treatment
Possible Cause 1: this compound concentration is too high.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a broad range of concentrations and narrow down to the lowest concentration that provides the desired biological effect with minimal impact on cell viability (>90% viability).
Possible Cause 2: The specific cell line is highly sensitive to this compound.
-
Troubleshooting Step: Review the literature to see if your cell line is known to be sensitive to this compound. Consider using a less sensitive cell line if your experimental goals allow. Alternatively, a lower concentration range and shorter incubation times should be tested.
Possible Cause 3: Synergistic cytotoxic effects with other media components.
-
Troubleshooting Step: Some studies have shown that this compound's cytotoxicity can be enhanced in the presence of unsaturated fatty acids.[4] Review your cell culture medium composition. If possible, test the effects of this compound in a serum-free or defined medium to eliminate potential confounding factors.
Possible Cause 4: Incorrect assessment of cell viability.
-
Troubleshooting Step: Ensure you are using a reliable and validated cytotoxicity assay. Cross-validate your results with a secondary assay that measures a different cell death parameter (e.g., membrane integrity vs. metabolic activity).
Data Presentation
Table 1: Reported Cytotoxic and Non-Cytotoxic Concentrations of this compound and Its Derivatives in Different Cell Lines
| Compound | Cell Line | Concentration | Incubation Time | Effect on Cell Viability | Reference |
| Ac4ManNAz | HeLa | 250 µM, 500 µM | 48 h | Non-toxic | [3] |
| Ac4ManNAz | CHO | 250 µM | 48 h | ~82% viability | [3] |
| Ac4ManNAz | CHO | 500 µM | 48 h | ~68% viability | [3] |
| Ac4ManN(F-Ac) | CHO | 250 µM | 48 h | ~99% viability | [3] |
| Ac4ManN(F-Ac) | CHO | 500 µM | 48 h | ~92% viability | [3] |
| N-acetyl-d-mannosamine (ManNAc) | CHO-K1 | 5 - 100 mM | Fed-batch culture | Cellular growth and metabolism remained unaffected | [5] |
| N-phenylacetyl-D-mannosamine (ManNPhAc) | SKMEL-28 | 5 - 30 mM | 2 - 4 days | Not specified, used for metabolic engineering | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using the MTT Assay
This protocol outlines a method to determine the highest concentration of this compound that can be used without significantly affecting cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (sterile-filtered)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated control wells (medium only) and vehicle control wells (if this compound is dissolved in a solvent).
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The optimal concentration is the highest concentration that results in >90% cell viability.
Visualizations
Signaling Pathway
Caption: The Sialic Acid Biosynthesis Pathway.
Experimental Workflow
Caption: Workflow for Optimizing this compound Concentration.
Troubleshooting Logic
Caption: Troubleshooting Flowchart for this compound Cytotoxicity.
References
- 1. N-Acetylthis compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a novel inhibitor of glycosylphosphatidylinositol incorporation into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of D-mannosamine in vitro: cytotoxic effect produced by this compound in combination with free fatty acids on human leukemia T-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
minimizing by-product formation in mannosamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during mannosamine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of N-acetyl-D-mannosamine (B7828778) (ManNAc), focusing on minimizing the formation of by-products.
Problem 1: Low Yield of N-Acetyl-D-mannosamine (ManNAc) and High Levels of Unreacted N-Acetyl-D-glucosamine (GlcNAc)
Possible Cause: The epimerization of GlcNAc to ManNAc is a reversible reaction that reaches an equilibrium. In base-catalyzed chemical synthesis, the equilibrium mixture typically contains a significant amount of unreacted GlcNAc.
Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using HPLC to determine the optimal time to reach equilibrium without promoting degradation. For base-catalyzed reactions, temperatures between 60-80°C are common.[1]
-
Choice of Base Catalyst: Different organic bases can influence the equilibrium ratio. Experiment with various bases to find the most effective for your specific conditions.
-
Product Removal: If feasible for your scale, consider methods for in-situ product removal to shift the equilibrium towards ManNAc formation.
-
Enzymatic Synthesis: Employing N-acyl-D-glucosamine 2-epimerase can be a highly specific alternative to chemical synthesis, though the reaction is still reversible.[2][3]
Experimental Workflow for Optimizing Base-Catalyzed Epimerization
References
Technical Support Center: Addressing Off-Target Effects of Mannosamine Analogs in Metabolic Labeling
Welcome to the technical support center for metabolic labeling with mannosamine analogs. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating off-target effects associated with these powerful chemical tools.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with this compound analogs like Ac4ManNAz?
A1: The most commonly reported off-target effects include cytotoxicity, reduced cell proliferation, and alterations in cellular metabolism.[1][2][3] At higher concentrations, analogs such as Ac4ManNAz can impact cell viability.[1][2] Additionally, some this compound analogs have been shown to inhibit the de novo sialic acid biosynthesis pathway.[4][5] There is also a potential for non-enzymatic, off-target reactions, such as the S-glycosylation of cysteine residues by per-O-acetylated monosaccharides.[6]
Q2: How can I determine if my this compound analog is causing cytotoxicity in my cell line?
A2: To assess cytotoxicity, it is recommended to perform a dose-response experiment and measure cell viability using standard assays such as MTT, MTS, or resazurin (B115843) assays.[7][8] It is crucial to include proper controls, including an untreated cell population and a vehicle-only control (e.g., DMSO).
Q3: Can this compound analogs affect cellular pathways other than sialic acid biosynthesis?
A3: Yes. The mannose core of these analogs can potentially interact with endogenous mannose-binding proteins (lectins), such as the mannose receptor (CD206), which is primarily expressed on immune cells like macrophages and dendritic cells.[8][9][10] This interaction could lead to unintended modulation of immune signaling pathways.
Q4: What is the recommended concentration range for using this compound analogs?
A4: The optimal concentration is highly cell-type dependent and should be empirically determined. For Ac4ManNAz, concentrations in the range of 10-50 µM are often used for metabolic labeling.[3][6] However, some studies suggest that concentrations as low as 10 µM can provide sufficient labeling efficiency with minimal impact on cellular physiology.[3] It is advisable to perform a titration experiment to find the lowest effective concentration for your specific application.
Troubleshooting Guides
Issue 1: High Cell Death or Reduced Proliferation After Treatment with this compound Analog
Possible Cause 1: Cytotoxicity of the Analog
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a range of concentrations of the this compound analog to determine the IC50 value in your cell line.
-
Assess Cell Viability: Use a reliable viability assay (e.g., MTT, MTS, or trypan blue exclusion) to quantify the cytotoxic effects at different concentrations.
-
Optimize Concentration and Incubation Time: Reduce the concentration of the analog to the lowest level that still provides adequate labeling. You can also try reducing the incubation time.
-
Possible Cause 2: Off-Target Engagement of Cellular Receptors
-
Troubleshooting Steps:
-
Use a Negative Control Compound: If available, use a structurally similar analog that lacks the mannose moiety to determine if the observed effects are mannose-dependent.[8]
-
Competitive Binding Assay: If you suspect off-target binding to a specific receptor (e.g., the mannose receptor), perform a competitive binding assay using a known ligand for that receptor.[8]
-
Issue 2: Low or No Detection of Labeled Glycoproteins
Possible Cause 1: Inefficient Cellular Uptake or Metabolism of the Analog
-
Troubleshooting Steps:
-
Increase Analog Concentration: While being mindful of potential cytotoxicity, a modest increase in concentration may improve labeling.
-
Increase Incubation Time: Extend the labeling period to allow for more efficient metabolic incorporation.
-
Check Cell Health: Ensure that the cells are healthy and metabolically active during the labeling period.
-
Possible Cause 2: Inefficient Bioorthogonal Ligation (Click Chemistry)
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Titrate the concentrations of the bioorthogonal reaction partners (e.g., copper catalyst, copper-chelating ligand, and detection probe).
-
Use Fresh Reagents: Ensure that all click chemistry reagents are fresh and have been stored properly.
-
Confirm Probe Functionality: Test the detection probe (e.g., fluorescent alkyne or cyclooctyne) to ensure it is functional.
-
Quantitative Data Summary
| This compound Analog | Cell Line(s) | Observed Effect | Effective Concentration | Cytotoxic Concentration | Reference(s) |
| Ac4ManNAz | A549, progenitor endothelial cells, stem cells | Reduced cell proliferation and viability | 10 µM (sufficient for labeling) | > 50 µM | [2][3] |
| Ac4ManNAz | CHO | Decreased viability to ~82% and ~68% | - | Not specified | [1] |
| Ac4ManNAz | HeLa | Non-toxic | - | Up to 500 µM | [1] |
| 2-Acetylamino-2-deoxy-3-O-methyl-d-mannose | Jurkat | Inhibition of sialic acid biosynthesis | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the this compound analog. Include untreated and vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Metabolic Labeling of Cultured Cells with Azide-Modified this compound
-
Cell Culture: Culture cells to the desired confluency (typically 60-80%).[6]
-
Preparation of Labeling Medium: Prepare a stock solution of the azide-modified this compound analog (e.g., Ac4ManNAz) in DMSO. Dilute the stock solution into complete cell culture medium to the desired final concentration (e.g., 10-50 µM).[6]
-
Labeling: Remove the existing medium from the cells and replace it with the labeling medium.[6]
-
Incubation: Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the cell type and the specific analog being used.[6]
-
Downstream Analysis: After incubation, the cells are ready for downstream analysis, such as bioorthogonal ligation with a fluorescent probe for visualization by microscopy or flow cytometry, or lysis for proteomic analysis.
Visualizations
Caption: Sialic acid biosynthesis pathway and the point of intervention for this compound analogs.
Caption: General experimental workflow for metabolic labeling with this compound analogs.
Caption: Troubleshooting workflow for addressing cytotoxicity of this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 4. A Novel Approach to Decrease Sialic Acid Expression in Cells by a C-3-modified N-Acetylthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetyl-D-mannosamine analogues as potential inhibitors of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in the purification of synthetic mannosamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic mannosamine, particularly N-acetyl-D-mannosamine (B7828778) (ManNAc).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: General Purity and Impurity Issues
Q1: What are the most common impurities in synthetically produced N-acetylthis compound (ManNAc)?
A1: The most prevalent impurity in synthetic ManNAc, especially when produced via the common method of base-catalyzed epimerization, is the starting material, N-acetyl-D-glucosamine (GlcNAc).[1][2] GlcNAc is the C-2 epimer of ManNAc, making it structurally very similar and challenging to separate. Other potential impurities can include degradation products from the alkaline conditions used during synthesis, as well as residual solvents and reagents.[3]
Q2: My final ManNAc product has a low purity (<95%). What are the likely causes and how can I improve it?
A2: Low purity is most often due to incomplete removal of the starting material, N-acetylglucosamine (GlcNAc). The equilibrium of the epimerization reaction often favors GlcNAc.[3] To improve purity, you may need to optimize your purification strategy by employing multiple techniques. Consider a combination of selective crystallization to remove the bulk of the GlcNAc followed by column chromatography for final polishing.
Category 2: Crystallization Challenges
Q3: I'm having trouble crystallizing my synthetic ManNAc. It either remains a syrup or "oils out". What can I do?
A3: "Oiling out" is a common problem when purifying sugars and can be caused by several factors, including high impurity levels (especially the presence of the epimer GlcNAc), or an inappropriate solvent system.[4]
Troubleshooting Steps:
-
Increase Initial Purity: Before attempting crystallization, try to enrich the ManNAc concentration. If you are starting from an epimerization reaction mixture, consider a preliminary purification step to remove a significant portion of the unreacted GlcNAc.[1]
-
Optimize Solvent System: ManNAc has high solubility in water and lower solubility in alcohols like ethanol (B145695) or n-propanol.[1][4] A common technique is to dissolve the crude product in a minimal amount of hot water and then slowly add a less polar solvent (antisolvent) like ethanol or n-propanol to induce crystallization upon cooling.[1][4]
-
Seeding: Adding a small crystal of pure ManNAc (a seed crystal) to the supersaturated solution can initiate crystallization.[1]
-
Temperature Control: Rapid cooling can sometimes lead to oiling out. Try a slower, more controlled cooling process. A patent for ManNAc purification suggests cooling to 18-22°C after dissolving at a higher temperature.[1]
Q4: My yield after recrystallization is very low. How can I improve it?
A4: Low crystallization yield is often a trade-off for high purity, as a significant amount of the product may remain in the mother liquor.
Troubleshooting Steps:
-
Concentrate the Mother Liquor: The filtrate from your first crystallization can be concentrated to recover a second, albeit likely less pure, crop of crystals. This second crop may then be re-purified.
-
Solvent Ratios: Carefully adjust the ratio of your solvent to antisolvent. Too much antisolvent can cause the product to precipitate too quickly as an amorphous solid, trapping impurities, while too little may result in a low yield.
-
pH Adjustment: Ensure the pH of your solution is neutral before attempting crystallization, as acidic or basic conditions can affect solubility and stability.
Category 3: Chromatographic Separation
Q5: I am struggling to separate ManNAc from its epimer, GlcNAc, using silica (B1680970) gel column chromatography. What conditions should I try?
A5: Separating epimers on standard silica gel is challenging due to their similar polarities. However, it is possible with careful optimization of the mobile phase.
Troubleshooting Steps:
-
Solvent System: A polar, multi-component solvent system is required. A gradient elution is often more effective than an isocratic one. A documented example for a related purification used a gradient of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).[5] You could start with a mobile phase of high CH₂Cl₂ content and gradually increase the percentage of MeOH.
-
Specialized Columns: For difficult separations, consider specialized chromatography media. While often used for analytical purposes, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better separation of polar compounds like sugars and may be scalable to preparative applications.
-
Neutral Silica Gel: Since sugars can be sensitive to acidic conditions, which can be a property of standard silica gel, using a neutralized silica gel might prevent degradation of the product on the column.
Q6: My compound is not dissolving well in the initial mobile phase for column chromatography. What should I do?
A6: You can use a technique called "solid loading". Dissolve your crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel to this solution, and then evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column. This ensures that the compound is introduced to the column in a concentrated band without being affected by the polarity of the initial mobile phase.
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Purity Assessment
| Analytical Method | Principle | Common Mobile Phase/Conditions | Advantages | Disadvantages |
| HPLC with Refractive Index Detection (RID) | Separation based on polarity, detection based on changes in refractive index. | Acetonitrile (B52724)/Water | Simple, no derivatization needed. | Lower sensitivity, not suitable for gradient elution. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) with MS | Separation of polar compounds on a polar stationary phase with a less polar mobile phase. | Acetonitrile/Ammonium Acetate Buffer | Excellent for separating polar isomers, high sensitivity and specificity with MS detection. | Requires MS detector, more complex mobile phases. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives in the gas phase. | Requires derivatization (e.g., oximation and trimethylsilylation). | High resolution for isomer separation.[6] | Requires derivatization, which can be complex and introduce variability.[6] |
| Nuclear Magnetic Resonance (¹H-NMR) | Analysis of chemical structure based on nuclear magnetic properties. | D₂O or DMSO-d₆ | Provides structural confirmation and can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods, may not resolve minor impurities. |
Experimental Protocols
Protocol 1: Selective Crystallization of N-Acetylthis compound (ManNAc) from an Epimeric Mixture
This protocol is adapted from a patented method for purifying ManNAc from a reaction mixture containing N-acetylglucosamine (GlcNAc).[1]
-
Preparation of the Mixture: Start with a concentrated aqueous solution containing a mixture of ManNAc and GlcNAc.
-
Removal of Excess GlcNAc (Optional but Recommended): If the concentration of GlcNAc is high, first induce its crystallization. This can be done by concentrating the solution and cooling it, with the option of seeding with GlcNAc crystals. Filter off the crystallized GlcNAc.
-
Preparation for ManNAc Crystallization: Take the filtrate, which is now enriched in ManNAc. Add an antisolvent, such as n-propanol, to the aqueous solution. A typical ratio might be around 1:1 to 1:3 water to n-propanol, but this will require optimization.
-
Dissolution and Seeding: Gently warm the solution to ensure everything is dissolved (e.g., to ~65°C). Then, cool the solution to room temperature (e.g., 18-22°C).[1] Once at this temperature, add a small amount of pure ManNAc crystals to act as a seed.
-
Crystallization: Allow the solution to stand without disturbance for several hours to overnight to allow crystals to form. Agitation may be applied after initial crystal formation to increase yield.
-
Isolation and Drying: Collect the crystals by filtration. Wash the crystals with a cold mixture of the crystallization solvents (e.g., water/n-propanol) and then with pure n-propanol. Dry the crystals under vacuum to obtain pure N-acetylthis compound monohydrate.
Protocol 2: Analytical HPLC Method for ManNAc Purity
This protocol is a general guideline for assessing the purity of a ManNAc sample and quantifying the amount of GlcNAc impurity.
-
Sample Preparation: Accurately weigh and dissolve the ManNAc sample in the mobile phase or a compatible solvent (e.g., ultrapure water) to a known concentration (e.g., 1 mg/mL).
-
HPLC System and Column: Use an HPLC system equipped with a suitable column for carbohydrate analysis. An amino-based or HILIC column is often a good choice.
-
Mobile Phase: A typical mobile phase for an amino column is a mixture of acetonitrile and water, for example, 75:25 (v/v) acetonitrile:water. The exact ratio may need to be optimized for best separation.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Detector: Refractive Index Detector (RID)
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject a standard solution of pure ManNAc and a standard of pure GlcNAc to determine their respective retention times. Then, inject the sample solution. The purity of the ManNAc can be calculated based on the relative peak areas of ManNAc and any detected impurities, primarily GlcNAc.
Visualizations
Caption: Troubleshooting workflow for the purification of synthetic this compound.
Caption: Logical workflow for the analytical assessment of this compound purity.
References
- 1. US20090131654A1 - Process for the preparation of n-acetyl-d-mannosamine monohydrate - Google Patents [patents.google.com]
- 2. N-Acetylthis compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mannosamine-Based Click Chemistry
Welcome to the technical support center for mannosamine-based click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-based click chemistry experiments in a question-and-answer format.
Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Question: I am observing a very low yield or no product in my CuAAC reaction involving a this compound-azide derivative. What are the potential causes and how can I resolve this?
Answer: Low yields in CuAAC reactions can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Catalyst Inactivity: The active catalyst for CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by atmospheric oxygen.[1]
-
Suboptimal Ligand Choice or Concentration: Ligands are essential for stabilizing the Cu(I) catalyst, increasing reaction rates, and reducing cytotoxicity.[4][5]
-
Poor Substrate Solubility: The this compound-azide or the alkyne-containing molecule may have limited solubility in the chosen solvent.[1]
-
Incorrect Stoichiometry: An improper ratio of azide (B81097) to alkyne can lead to incomplete conversion.
-
Solution: Typically, a slight excess of one of the reactants is used. Titrate the ratio to determine the optimal balance for your specific substrates.[1]
-
-
Suboptimal pH: The pH of the reaction mixture can significantly influence the reaction rate.
-
Solution: The optimal pH for CuAAC reactions is generally between 7 and 8.[1] Ensure your buffer system maintains this pH range.
-
Issue 2: Cell Toxicity in Live-Cell Labeling Experiments
Question: I am observing significant cell death after performing CuAAC on cells metabolically labeled with an azido-mannosamine derivative. What is causing this toxicity and how can I mitigate it?
Answer: Copper-induced cytotoxicity is a primary concern in live-cell CuAAC experiments.[9][10][11]
-
Residual Azides: Incomplete reaction can leave unreacted azides, which have also been observed to contribute to cytotoxicity.[9]
-
Solution: Optimizing the reaction to drive it to completion will reduce the concentration of residual azides. This can be achieved by adjusting catalyst concentration and reaction time.[9]
-
-
Alternative Chemistry: If copper toxicity remains an issue, consider using a copper-free click chemistry method.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition?
A1: The primary difference lies in the requirement of a catalyst.
-
CuAAC: This classic click reaction utilizes a copper(I) catalyst to join an azide and a terminal alkyne, forming a 1,4-disubstituted triazole.[10][14][] It is known for its high efficiency and fast reaction rates.[11][14] However, the copper catalyst can be toxic to living systems.[9][10][11]
-
SPAAC: This is a copper-free click reaction that employs a strained cyclooctyne (like DBCO or BCN) which reacts with an azide.[10][12][13] The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without a catalyst, making it ideal for applications in living cells and organisms.[11][12][13]
A comparative analysis in O-GlcNAc proteomics suggested that CuAAC may offer higher protein identification compared to SPAAC.[16]
Q2: How do I choose the right this compound analog for metabolic labeling?
A2: The choice of the this compound analog depends on the specific goals of your experiment. Tetraacetylated N-azidoacetylthis compound (Ac4ManNAz) is a commonly used cell-permeable precursor that is intracellularly processed and incorporated into glycoconjugates.[7][17] The tetraacetyl groups enhance cell permeability. Once inside the cell, cellular esterases remove the acetyl groups, and the modified this compound is metabolized through the sialic acid biosynthetic pathway.[18][19]
Q3: What are the recommended starting concentrations for metabolic labeling with Ac4ManNAz?
A3: A typical starting concentration range for metabolic labeling with Ac4ManNAz is 25-100 µM.[12][17][20] However, the optimal concentration should be determined empirically for each cell line and experimental setup.[12]
Q4: How can I monitor the progress of my click reaction?
A4: The progress of a click reaction can be monitored using various analytical techniques. For reactions involving fluorescent probes, flow cytometry or fluorescence microscopy can be used to quantify the labeling of cells.[18][19] In proteomics studies, SDS-PAGE followed by in-gel fluorescence scanning or Western blotting can be employed to visualize labeled proteins.[19]
Q5: What are the best practices for purifying the product of a this compound-based click reaction?
A5: The high efficiency and specificity of click chemistry often simplify the purification process.[1] Common purification methods include:
-
Filtration and Extraction: For small molecule synthesis, simple filtration or liquid-liquid extraction can be sufficient to isolate the pure product.[14][21]
-
Precipitation: Acetone precipitation is a common method for desalting and concentrating biomolecule conjugates.[3]
-
Chromatography: Techniques like affinity chromatography, size-exclusion chromatography, or reverse-phase HPLC can be used for purifying proteins and other biomolecules.[21][22]
-
Dialysis or Ultrafiltration: These methods are useful for removing unreacted small molecules and salts from macromolecular products.[3]
Data Presentation
Table 1: Comparison of Common Ligands for CuAAC Reactions
| Ligand | Key Properties | Recommended Applications |
| TBTA | Water-insoluble, one of the most widely used.[6] | Organic synthesis, modification of nucleic acids and small molecules.[6] |
| THPTA | Water-soluble, stabilizes Cu(I).[6] | Aqueous synthesis, bioconjugation.[4] |
| BTTAA | Water-soluble, dramatically accelerates reaction rates and suppresses cytotoxicity.[4][6] | In vivo and in vitro applications requiring high biocompatibility.[4] |
Table 2: Typical Reaction Conditions for Metabolic Labeling and Click Chemistry
| Parameter | Metabolic Labeling (Ac4ManNAz) | CuAAC (in vitro) | SPAAC (Live Cells) |
| Reagent Concentration | 25-100 µM Ac4ManNAz[12][17] | 50-250 µM CuSO₄, 0.25-1.25 mM Ligand, 5 mM Sodium Ascorbate[2] | 5-20 µM DBCO-fluorophore[12][23] |
| Incubation Time | 1-3 days[12] | 30-60 minutes to overnight[3][24] | 30-120 minutes[12][23] |
| Temperature | 37°C[23] | Room Temperature[3] | Room Temperature or 37°C[12][23] |
| Solvent/Buffer | Cell Culture Medium[12] | PBS, Triethylammonium Acetate Buffer[3][12] | PBS or Cell Culture Medium[12] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac4ManNAz
-
Cell Seeding: Seed mammalian cells in a culture plate to achieve 70-80% confluency at the time of the experiment.[12]
-
Labeling: Replace the culture medium with fresh medium containing the desired final concentration of Ac4ManNAz (typically 25-100 µM). A vehicle control (e.g., DMSO) should be run in parallel.[12]
-
Incubation: Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido (B1232118) sugar into cellular glycans. The optimal incubation time should be determined empirically for each cell line.[12]
-
Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove any unincorporated Ac4ManNAz.[12] The cells are now ready for the click chemistry reaction.
Protocol 2: SPAAC Labeling of Azide-Modified Cells with a DBCO-Fluorophore
-
Blocking (Optional): To reduce non-specific binding, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.[12]
-
SPAAC Reaction: Prepare a solution of the DBCO-fluorophore in PBS or culture medium (e.g., 5-20 µM).[12][23] Add the DBCO-fluorophore solution to the cells.
-
Incubation: Incubate for 1-2 hours at room temperature or 37°C, protected from light.[12][23]
-
Washing: Wash the cells three times with PBS to remove excess DBCO-fluorophore.[12] The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Visualizations
Caption: Experimental workflow for metabolic glycoengineering and SPAAC detection.
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Caption: Metabolic pathway of Ac4ManNAz for cell surface glycan labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. interchim.fr [interchim.fr]
- 4. vectorlabs.com [vectorlabs.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Click Chemistry [organic-chemistry.org]
- 16. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ac4ManNAz, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 18. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Liposomal Azido this compound Lipids on Metabolic Cell Labeling and Imaging via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 22. silicycle.com [silicycle.com]
- 23. benchchem.com [benchchem.com]
- 24. broadpharm.com [broadpharm.com]
troubleshooting inconsistent results in mannosamine feeding experiments
Welcome to the technical support center for mannosamine feeding experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your this compound feeding experiments, leading to inconsistent results.
Issue 1: High Cell Death or Low Viability After this compound Treatment
Q: I'm observing significant cell death after treating my cells with this compound or its analogs. What could be the cause?
A: High cytotoxicity is a common issue in this compound feeding experiments and can stem from several factors:
-
Direct Cytotoxicity: D-mannosamine itself can be cytotoxic, particularly at high concentrations. This effect can be exacerbated in the presence of unsaturated fatty acids like oleate (B1233923) or linoleate.[1] Some mannose analogs can also trigger unintended signaling pathways that lead to cell death.[2]
-
Metabolic Disruption: this compound is metabolized into mannose-6-phosphate (B13060355). In cell lines with low phosphomannose isomerase (MPI) activity, this metabolite can accumulate, leading to impaired glucose metabolism and cytotoxicity.[3]
-
Concentration and Duration: The concentration of the this compound analog and the duration of the treatment are critical. What is well-tolerated by one cell line may be toxic to another.[4][5]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Before your main experiment, titrate the this compound analog across a wide range of concentrations (e.g., 10 µM to 10 mM) for a fixed duration (e.g., 24-72 hours) to determine the optimal, non-toxic concentration for your specific cell line.
-
Assess Cell Viability: Use a standard viability assay, such as MTT or Trypan Blue exclusion, to quantify cytotoxicity at each concentration.
-
Reduce Incubation Time: If toxicity is still observed at your desired concentration, try reducing the incubation period.
-
Check Media Components: Be aware of the fatty acid composition of your culture medium, as unsaturated fatty acids can enhance this compound's cytotoxic effects.[1]
Issue 2: Low or Inconsistent Incorporation of this compound Analog into Sialoglycans
Q: My results show very low or variable incorporation of the this compound analog. What are the primary factors to consider?
A: Poor incorporation of this compound analogs into cellular glycans is a frequent challenge. The most common culprits are:
-
Competition from Glucose: High concentrations of glucose in the culture medium can outcompete this compound analogs for uptake and entry into the hexosamine biosynthesis pathway.[4]
-
High Phosphomannose Isomerase (MPI) Activity: Cell lines with high MPI expression can rapidly convert mannose-6-phosphate (derived from this compound) into fructose-6-phosphate, shunting it towards glycolysis instead of the sialic acid biosynthesis pathway.[4]
-
Suboptimal Analog Concentration: The concentration needs to be high enough to compete with endogenous N-acetylthis compound (ManNAc) synthesis but not so high that it becomes toxic.[4] For some analogs, concentrations between 5-30 mM in vitro have been necessary to achieve significant modification of cell surface sialic acids.[5]
-
Timing of Addition: For applications like modulating high-mannose glycans in antibody production, adding N-acetylthis compound (ManNAc) earlier in the cell culture process is more effective.[6][7]
Troubleshooting Steps:
-
Optimize Glucose Levels: Consider using a low-glucose medium or titrating the glucose concentration to find a balance that maintains cell health while promoting analog uptake.
-
Adjust Analog Concentration: Based on your dose-response experiments, select a concentration that provides a balance between incorporation and viability. For some cell lines, concentrations in the range of 20-50 µM can be effective for expressing unnatural sialic acids.[8]
-
Optimize Timing of Addition: If your experiment involves a time course (e.g., protein production), test adding the this compound analog at different stages of the culture.[6][7]
-
Use a Different Analog: The chemical structure of the analog, including the length and type of linkage of its modifications, can affect its incorporation efficiency.[9] Peracetylated derivatives are often used to improve cell permeability.[10][11]
Issue 3: Inconsistent Quantification of Sialic Acid Incorporation
Q: I am having trouble getting reliable and reproducible measurements of sialic acid incorporation. What could be wrong with my analytical method?
A: Accurate quantification of natural and modified sialic acids is crucial. Inconsistencies can arise from sample preparation and the chosen analytical technique.
-
Incomplete Hydrolysis: The first step in many assays is the release of sialic acids from glycoconjugates using mild acid hydrolysis. Incomplete hydrolysis will lead to an underestimation of the total sialic acid content.[8][12]
-
Degradation of Sialic Acids: Sialic acids can be sensitive to the hydrolysis conditions, and harsh treatments can lead to their degradation.[12]
-
Interference from Other Sugars: Some colorimetric methods are prone to interference from other sugars present in the sample, which can limit their specificity.[13]
-
Method Sensitivity: The chosen method may not be sensitive enough to detect low levels of incorporation. Fluorometric and mass spectrometry-based methods are generally more sensitive than colorimetric assays.[8][13]
Troubleshooting Steps:
-
Optimize Hydrolysis: Ensure you are using established conditions for sialic acid release, such as 2M acetic acid at 80°C for 2 hours.[8]
-
Choose the Right Derivatization Reagent: For HPLC-based methods, 1,2-diamino-4,5-methylenedioxybenzene (DMB) is a popular choice for derivatization as it reacts with the α-keto acid functionality of sialic acids to form highly fluorescent and UV-absorbent products.[8]
-
Select an Appropriate Analytical Method: Consider the trade-offs between different methods. While colorimetric assays are simple, HPLC with fluorescence or UV detection, or LC-MS, offer higher sensitivity and specificity.[8][14]
-
Use Internal Standards: Incorporate an internal standard to account for variability in sample processing, derivatization, and injection.
Data Summary Tables
Table 1: Recommended Starting Concentrations for this compound Analogs
| Analog Type | Cell Line Type | Starting Concentration Range | Reference |
| N-acetyl-D-mannosamine (ManNAc) | CHO-K1 | 5 mM - 100 mM | [6][7] |
| N-phenylacetyl-D-mannosamine (ManNPhAc) | SKMEL-28 (Melanoma) | 20 µM - 50 µM | [8] |
| Peracetylated Azido-mannose (Ac4ManNAz) | Various Cancer Cell Lines | 10 µM - 125 µM | [10][15][16] |
| General D-mannosamine Analogs | Various | 5 mM - 30 mM | [5] |
Table 2: Comparison of Sialic Acid Quantification Methods
| Method | Principle | Advantages | Disadvantages | Typical Sensitivity |
| Colorimetric (e.g., Thiobarbituric Acid) | Chemical reaction forms a chromophore. | Simple, inexpensive. | Prone to interference from other sugars.[13] | Nanomole range.[13] |
| Fluorometric (e.g., DMB) | Derivatization creates a fluorescent product. | High sensitivity and selectivity.[8] | Requires a fluorometer or fluorescence detector. | Picomole to nanomole range.[13] |
| Enzymatic | Enzymes specifically recognize and react with sialic acid. | High specificity. | Can be more expensive. | Nanomole range.[17] |
| HPLC/LC-MS | Chromatographic separation followed by detection. | High specificity, can identify different sialic acids, highly sensitive. | Requires specialized equipment and expertise. | Femtomole to picomole range.[8] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Sialic Acids with Ac4ManNAz
This protocol describes a general workflow for labeling cell surface sialoglycoproteins using an azide-modified this compound analog.
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere overnight.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of the peracetylated azido-mannose analog (e.g., Ac4ManNAz at 50 µM).
-
Medium Exchange: Aspirate the old medium from the cells and gently wash once with sterile PBS.
-
Labeling: Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO₂).[11][16]
-
Detection (Click Chemistry): After incubation, the azide-labeled cells can be detected.
-
Wash the cells with PBS.
-
Incubate with a fluorescently-tagged alkyne or cyclooctyne (B158145) probe (e.g., DBCO-Cy5) via a copper-free click chemistry reaction.[16]
-
Incubate for 1 hour at 37°C.
-
-
Analysis: The labeled cells can now be analyzed by flow cytometry or fluorescence microscopy.[10][16]
Protocol 2: Quantification of Sialic Acid Incorporation by HPLC
This protocol outlines the steps to release, derivatize, and quantify natural and modified sialic acids from cultured cells.
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells for each condition. Wash the cell pellet with PBS to remove media components.
-
Acid Hydrolysis: Resuspend the cell pellet in 2M acetic acid. Heat the mixture at 80°C for 2 hours to release sialic acids from glycoconjugates.[8]
-
Lyophilization: Freeze-dry the sample to remove the acetic acid.
-
Derivatization with DMB:
-
Reconstitute the dried sample in a DMB solution (e.g., 0.5 mg DMB in 1.4 M acetic acid containing 18 mM sodium hydrosulfite and 0.75 M β-mercaptoethanol).[8]
-
Incubate the reaction at 50°C for 3 hours in the dark.
-
-
HPLC Analysis:
-
Filter the reaction mixture through a 0.22 µm filter.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the derivatized sialic acids using a gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).[8]
-
Detect the derivatives using a UV or fluorescence detector.
-
-
Quantification: Calculate the amount of natural and modified sialic acid by comparing the peak areas to a standard curve generated with known amounts of derivatized standards.[8]
Visualizations
Caption: Sialic acid biosynthesis pathway and the entry point for exogenous this compound analogs.
Caption: General experimental workflow for this compound feeding and subsequent analysis.
Caption: A troubleshooting decision tree for inconsistent this compound feeding results.
References
- 1. Antitumor activity of D-mannosamine in vitro: cytotoxic effect produced by this compound in combination with free fatty acids on human leukemia T-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. D-mannose suppresses macrophage IL-1β production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dienophile-Modified this compound Derivatives for Metabolic Labeling of Sialic Acids: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 15. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 16. thno.org [thno.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
strategies to enhance the solubility of acetylated mannosamine derivatives
Technical Support Center: Acetylated Mannosamine Derivatives Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of acetylated this compound derivatives.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My acetylated this compound derivative shows negligible solubility in aqueous buffers. Where do I start?
A1: Poor aqueous solubility is a common challenge for complex new chemical entities.[1][2] The first step is to accurately quantify the baseline solubility. An equilibrium solubility assay, such as the shake-flask method, should be performed across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) at a controlled temperature (e.g., 37 ± 1 °C).[3][4] This data will establish a baseline and inform the selection of an appropriate enhancement strategy. The Biopharmaceutical Classification System (BCS) categorizes drugs based on solubility and permeability, with Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds posing significant formulation challenges.[1][2]
Q2: I tried adjusting the pH of my solution, but the solubility of my compound did not improve significantly. What should I try next?
A2: If pH modification is ineffective, it suggests your derivative may be a non-ionizable compound, or its pKa is outside the tested pH range.[5] The next logical step is to explore formulation strategies that do not rely on ionization. These include:
-
Co-solvents: Adding a water-miscible organic solvent can enhance solubility.[6][7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can physically encapsulate the hydrophobic molecule, increasing its apparent solubility.[1][6]
-
Solid Dispersions: Creating an amorphous solid dispersion with a polymer carrier can prevent the crystalline lattice formation that hinders dissolution.[2][8]
Q3: My compound precipitates out of the formulation upon storage or during in vitro testing. How can I prevent this?
A3: Precipitation indicates that you have created a supersaturated or thermodynamically unstable system.[8][9] To address this:
-
For supersaturated systems (often from amorphous dispersions): Incorporate a precipitation inhibitor or stabilizing polymer into your formulation. Polymers like HPMC or PVP are often used to maintain the supersaturated state.[5][9]
-
For formulations with co-solvents or surfactants: The drug may precipitate upon dilution in an aqueous medium. Optimizing the concentration of the solubilizing excipients is crucial. Self-emulsifying drug delivery systems (SEDDS) can also be effective, as they are designed to form stable nanoemulsions upon contact with aqueous fluids, keeping the drug solubilized.[1][8]
-
Check for Polymorphism: The compound may be converting to a less soluble, more stable polymorphic form over time.[1] Characterize the solid-state properties of your compound before and after formulation to investigate this possibility.
Q4: I have successfully increased solubility, but now the formulation is too viscous for my intended application. What are my options?
A4: High viscosity is often a consequence of using high concentrations of polymers or other excipients. To mitigate this:
-
Screen for more efficient excipients: A different polymer or surfactant might provide the same solubility enhancement at a lower concentration.
-
Utilize Nanotechnology: Techniques like creating nanosuspensions can dramatically increase the surface area and dissolution rate without significantly increasing the formulation's viscosity.[2][9][10]
-
Optimize the formulation: Systematically vary the concentrations of your excipients to find a balance between enhanced solubility and acceptable viscosity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the solubility of poorly soluble drug candidates like acetylated this compound derivatives?
A1: A variety of strategies exist, which can be broadly categorized into physical and chemical modifications:[5]
-
Physical Modifications: These approaches alter the physical properties of the drug particle. Key methods include particle size reduction (micronization, nanosuspensions), modification of the crystal habit (polymorphs, amorphous states), solid dispersions with carriers, and complexation with agents like cyclodextrins.[2][9]
-
Chemical Modifications: These involve altering the molecule itself. Common techniques are salt formation for ionizable drugs and the development of prodrugs, which are bioreversible derivatives with improved solubility.[8][11]
-
Formulation-Based Approaches: These involve the use of excipients and specialized delivery systems. Examples include pH adjustment, the use of co-solvents, surfactants (micellar solubilization), and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[1][6][7]
Q2: How does particle size reduction improve solubility?
A2: Decreasing the particle size of a solid drug increases its surface-area-to-volume ratio.[6] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[1][9] Reducing particle dimensions to the nanoscale (nanosuspensions) can significantly enhance both the dissolution rate and the saturation solubility of a compound.[2][10]
Q3: What is a solid dispersion and how does it work?
A3: A solid dispersion is a system where one or more active pharmaceutical ingredients (APIs) are dispersed in an inert carrier or matrix at the solid state.[2][8] Typically, the API is present in an amorphous (non-crystalline) form. Amorphous solids have higher thermodynamic energy than their stable crystalline counterparts, which leads to improved apparent solubility and faster dissolution rates.[1][5] Common methods for preparing solid dispersions include spray drying and hot-melt extrusion.[2][9]
Q4: When should I consider a lipid-based formulation?
A4: Lipid-based drug delivery systems (LBDDS) are particularly suitable for lipophilic (fat-soluble) compounds that have poor aqueous solubility (BCS Class II drugs).[1][6] These formulations use lipophilic excipients to dissolve the drug and can enhance its absorption in the gastrointestinal tract.[6] Self-emulsifying/microemulsifying drug delivery systems (SEDDS/SMEDDS) are advanced lipid formulations that spontaneously form fine emulsions or microemulsions when they come into contact with gastrointestinal fluids, facilitating drug dissolution and absorption.[1][8]
Q5: What is the role of cyclodextrins in solubility enhancement?
A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[6] They can encapsulate poorly water-soluble drug molecules, or parts of them, within their cavity to form a drug-CD inclusion complex.[1] This complex as a whole is water-soluble, which increases the apparent solubility of the drug in aqueous solutions.[6]
Data Presentation
Table 1: Comparison of Common Solubility Enhancement Techniques
| Strategy | Mechanism of Action | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | Converts the drug to its ionized (salt) form, which is more soluble.[5] | 2 to 50-fold | Simple, cost-effective. | Only applicable to ionizable drugs; risk of precipitation in regions with different pH (e.g., GI tract).[5] |
| Particle Size Reduction (Nanonization) | Increases surface area, leading to a higher dissolution rate.[9] | 5 to 20-fold | Broadly applicable; enhances dissolution velocity significantly.[2] | Can be energy-intensive; potential for particle aggregation requires stabilizers.[9] |
| Solid Dispersions (Amorphous) | Prevents drug crystallization, maintaining the drug in a higher energy amorphous state.[1] | 10 to 100-fold | Significant solubility enhancement; can be combined with other techniques.[8] | Formulations can be physically unstable and may recrystallize over time.[8] |
| Complexation (Cyclodextrins) | Encapsulates the hydrophobic drug in a water-soluble host molecule.[1] | 5 to 100-fold | High solubilization capacity; can improve stability. | Requires a sufficient concentration of cyclodextrin; potential for toxicity at high doses.[1] |
| Lipid-Based Formulations (SEDDS) | The drug is dissolved in a lipid/surfactant mixture that forms a fine emulsion in situ.[1] | 10 to >100-fold | Enhances both solubility and absorption via lymphatic pathways.[6] | Formulation development can be complex; potential for GI side effects. |
Table 2: Example of Solubility Enhancement via Co-Formulation with nfPLGA
Data derived from a study on Griseofulvin (GF) and Dexamethasone (DXM) for illustrative purposes.[7]
| Compound / Formulation | Water Solubility (mg/mL) | Time to 50% Dissolution (T₅₀, min) | Time to 80% Dissolution (T₈₀, min) |
| Pure Dexamethasone (DXM) | Low | 52 | > 90 |
| Pure Griseofulvin (GF) | Low | 82 | > 90 |
| Co-formulated (DXM-GF-nfPLGA) | 0.064 | 23 | 50 |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is adapted from WHO guidelines for determining the thermodynamic solubility of an active pharmaceutical ingredient (API).[3][12]
-
Preparation of Buffers: Prepare at least three aqueous buffer systems: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate (B1210297) buffer), and pH 6.8 (e.g., phosphate (B84403) buffer).[3]
-
Preliminary Test: Conduct a preliminary test to estimate the required amount of API. The goal is to have an excess of undissolved solid material at the end of the experiment.[3]
-
Sample Preparation: Add a precisely weighed amount of the acetylated this compound derivative to vials containing a known volume of each buffer. Ensure the amount added is sufficient to saturate the solution and leave excess solid.
-
Equilibration: Seal the vials and place them in an orbital shaker or similar mechanical agitator set to a constant temperature (e.g., 37 ± 1 °C).[3] Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time required should be sufficient so that consecutive measurements show no change in concentration.[13]
-
Phase Separation: After equilibration, allow the samples to stand to let undissolved solids settle.[13] Carefully withdraw an aliquot from the supernatant. Separate any remaining solid particles by centrifugation (e.g., at 14,000 rpm for 15 minutes) or filtration using a suitable, non-adsorbing filter (e.g., 0.22 µm PVDF).
-
Quantification: Measure the pH of the supernatant to confirm it has not changed. Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved derivative using a validated analytical method, such as HPLC-UV.[3]
-
Calculation: Perform the experiment in triplicate for each pH condition.[3] Calculate the average concentration in mg/mL, which represents the equilibrium solubility at that specific pH and temperature.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This is a general protocol for creating an amorphous solid dispersion.[2]
-
Polymer and Solvent Selection: Choose a suitable carrier polymer (e.g., PVP K30, HPMC, Soluplus®) and a volatile common solvent in which both the drug and the polymer are soluble (e.g., methanol, ethanol, acetone).
-
Dissolution: Dissolve a precisely weighed amount of the acetylated this compound derivative and the carrier polymer in the selected solvent. A typical drug-to-polymer ratio to start with could be 1:1 or 1:3 (w/w).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible to minimize thermal degradation while allowing for efficient evaporation.
-
Drying: Once a solid film or powder is formed, transfer it to a vacuum oven and dry for an extended period (e.g., 24 hours) at a moderate temperature (e.g., 40 °C) to remove any residual solvent.
-
Characterization: Scrape the resulting solid dispersion. Characterize its solid state using techniques like X-ray Powder Diffraction (XRPD) to confirm the absence of crystallinity (amorphous state) and Differential Scanning Calorimetry (DSC) to assess its thermal properties and miscibility.
-
Solubility Testing: Evaluate the solubility and dissolution rate of the prepared solid dispersion using the protocol described above (Protocol 1) or a standard dissolution test (e.g., USP Apparatus II).
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Experimental workflow for the Shake-Flask Solubility Assay.
Caption: Mechanisms of common solubility enhancement strategies.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. researchgate.net [researchgate.net]
- 3. who.int [who.int]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 10. Overview of nanoparticulate strategies for solubility enhancement of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Validation & Comparative
Mannosamine vs. Glucosamine: A Comparative Guide for Researchers in the Hexosamine Biosynthetic Pathway
For researchers, scientists, and drug development professionals, understanding the nuances of the Hexosamine Biosynthetic Pathway (HBP) is critical for investigating cellular metabolism, signaling, and various disease states. This guide provides an objective comparison of two key amino sugars, mannosamine and glucosamine (B1671600), and their respective roles and effects within this vital pathway. The information presented is supported by experimental data to aid in experimental design and data interpretation.
The HBP is a crucial metabolic route that utilizes a small percentage of glucose to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for protein and lipid glycosylation.[1][2] Both glucosamine and this compound can enter this pathway, but their metabolic fates and cellular impacts differ significantly.
Comparative Analysis: this compound vs. Glucosamine in the HBP
| Feature | This compound | Glucosamine |
| Entry into HBP | Can be phosphorylated to this compound-6-phosphate, but its primary metabolic fate is often directed towards sialic acid biosynthesis via N-acetylthis compound.[3][4][5] | Enters the HBP by being phosphorylated by hexokinase to glucosamine-6-phosphate, bypassing the rate-limiting enzyme GFAT.[2][6] |
| Effect on UDP-GlcNAc Levels | Tends to decrease or has a less pronounced increasing effect on UDP-HexNAc pools compared to glucosamine.[7] | Directly and significantly increases intracellular UDP-GlcNAc levels.[7][8] |
| Impact on O-GlcNAcylation | Tends to reduce O-GlcNAcylation of specific transcription factors like SP1 and YY1.[7] | Significantly increases global and protein-specific O-GlcNAcylation.[7][8] |
| Primary Metabolic Fate | A key precursor for the biosynthesis of sialic acids, which are crucial components of glycoproteins and glycolipids.[3][9] | Primarily feeds into the HBP to produce UDP-GlcNAc.[2] |
| Cytotoxicity | Can exhibit toxic effects at lower concentrations compared to glucosamine, with pronounced chondrocyte death observed at 10.0 mg/mL.[10][11] | Generally well-tolerated at lower concentrations, with cytotoxic effects becoming evident at higher concentrations (e.g., cell death at 10.0 mg/mL).[10][11] |
| Inhibition of Cartilage Degradation | Inhibits proteoglycan release at a lower minimum concentration (0.5 mg/mL) compared to glucosamine.[10][11] | Inhibits proteoglycan release at a minimum concentration of 1.0 mg/mL.[10][11] |
Signaling Pathways and Metabolic Fates
The metabolic pathways of glucosamine and this compound diverge, leading to distinct downstream effects. Glucosamine directly fuels the HBP, leading to a robust increase in UDP-GlcNAc and subsequent protein O-GlcNAcylation. In contrast, this compound is more readily shunted into the sialic acid biosynthesis pathway.
Experimental Workflows
To comparatively analyze the effects of this compound and glucosamine, a typical experimental workflow involves cell culture, treatment with the respective amino sugars, and subsequent analysis of key metabolic and signaling endpoints.
Detailed Experimental Protocols
Protocol 1: Quantification of Intracellular UDP-GlcNAc by HPLC
This protocol outlines a method for the extraction and quantification of UDP-GlcNAc from cultured cells using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Chloroform (B151607), ice-cold
-
Water, HPLC grade
-
UDP-GlcNAc standard
-
HPLC system with a suitable anion-exchange or reversed-phase column
-
Mobile phase buffers (specific to the chosen column and method)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with glucosamine, this compound, or a vehicle control for the specified duration.
-
Cell Harvesting and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 60% methanol to the culture dish and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Add 500 µL of chloroform and vortex vigorously for 1 minute.
-
Add 400 µL of water and vortex again.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to separate the phases.
-
-
Sample Preparation:
-
Carefully collect the upper aqueous phase containing the polar metabolites, including UDP-GlcNAc.
-
Dry the aqueous phase using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of HPLC-grade water or mobile phase.
-
-
HPLC Analysis:
-
Inject a known volume of the reconstituted sample onto the HPLC column.
-
Run the HPLC method with the appropriate gradient and detection parameters (typically UV detection at 262 nm).
-
Create a standard curve using known concentrations of the UDP-GlcNAc standard.
-
-
Data Analysis:
-
Identify and quantify the UDP-GlcNAc peak in the sample chromatograms by comparing the retention time and peak area to the standard curve.
-
Normalize the UDP-GlcNAc amount to the total protein concentration or cell number of the original sample.
-
Protocol 2: Western Blot Analysis of Total O-GlcNAcylation
This protocol provides a step-by-step guide for detecting total protein O-GlcNAcylation in cell lysates by Western blotting.[12][13][14]
Materials:
-
Cell lysates (prepared as in Protocol 1 or using a suitable lysis buffer)
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: Anti-O-GlcNAc monoclonal antibody (e.g., CTD110.6 or RL2)
-
Secondary antibody: HRP-conjugated anti-mouse IgM or IgG
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Loading Control and Data Analysis:
-
Strip the membrane (if necessary) and re-probe with a loading control antibody.
-
Quantify the band intensities using densitometry software.
-
Normalize the O-GlcNAc signal to the corresponding loading control for each lane to compare relative O-GlcNAcylation levels between samples.
-
References
- 1. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 2. Anti-cancer activity of glucosamine through inhibition of N-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylthis compound - Wikipedia [en.wikipedia.org]
- 4. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06986E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Increased flux through the hexosamine biosynthesis pathway inhibits glucose transport acutely by activation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]
- 10. A proteolytic method for evaluating O-GlcNAcylation on proteins of similar molecular weight to antibody heavy chain after immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
A Head-to-Head Comparison: Ac4ManNAz vs. Ac4ManNAl for Metabolic Glycoengineering
In the rapidly advancing field of chemical biology, metabolic glycoengineering has emerged as a powerful tool for the visualization and study of glycans in living systems. This technique relies on the cellular uptake and incorporation of unnatural monosaccharides bearing bioorthogonal chemical reporters. Among the most utilized of these are tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) and tetraacetylated N-alkynylacetyl-D-mannosamine (Ac4ManNAl). Both serve as precursors for the biosynthesis of modified sialic acids, but their distinct chemical reporters—the azide (B81097) and alkyne, respectively—confer different efficiencies and require different subsequent chemistries. This guide provides a comprehensive comparative analysis of Ac4ManNAz and Ac4ManNAl to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their metabolic labeling experiments.
At a Glance: Key Differences
| Feature | Ac4ManNAz | Ac4ManNAl |
| Bioorthogonal Handle | Azide (-N3) | Terminal Alkyne (-C≡CH) |
| Primary Labeled Glycans | Sialoglycans | Sialoglycans |
| Metabolic Pathway | Sialic Acid Biosynthetic Pathway | Sialic Acid Biosynthetic Pathway |
| Subsequent Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Cell Permeability | Enhanced by peracetylation | Enhanced by peracetylation |
Data Presentation: A Quantitative Comparison
The choice between Ac4ManNAz and Ac4ManNAl often comes down to labeling efficiency and potential cytotoxicity. The following tables summarize key quantitative data from published studies to inform this decision.
Table 1: Metabolic Labeling Efficiency
A key study directly compared the metabolic incorporation of Ac4ManNAz and Ac4ManNAl into cell surface sialoglycans in various cancer cell lines. The results consistently demonstrated a higher incorporation efficiency for Ac4ManNAl.[1]
| Cell Line | % of Sialic Acids Labeled with SiaNAl (from Ac4ManNAl) | % of Sialic Acids Labeled with SiaNAz (from Ac4ManNAz) |
| Jurkat | 38 ± 2% | 19 ± 1% |
| HL-60 | 69 ± 3% | 40 ± 2% |
| LNCaP | 78 ± 4% | 51 ± 3% |
| PC-3 | 64 ± 3% | 42 ± 2% |
| Ramos | 45 ± 2% | 25 ± 1% |
| U937 | 55 ± 3% | 33 ± 2% |
| Data from a study where cells were cultured with 50 μM of the respective sugar for 72 hours.[1] |
In vivo studies in mice have also indicated that Ac4ManNAl leads to stronger labeling of sialoglycans in various organs compared to Ac4ManNAz.[1]
Table 2: Cytotoxicity
Extensive research has been conducted on the cytotoxicity of Ac4ManNAz, with some studies indicating that high concentrations can impact cellular functions.[2][3] Data on the cytotoxicity of Ac4ManNAl is less abundant in the literature.
| Compound | Cell Line | Concentration | Effect on Cell Viability/Function |
| Ac4ManNAz | HeLa | 250 µM & 500 µM (48h) | Nontoxic |
| Ac4ManNAz | CHO | 250 µM (48h) | ~82 ± 7% viability |
| Ac4ManNAz | CHO | 500 µM (48h) | ~68 ± 6% viability |
| Ac4ManNAz | A549 | 50 µM (72h) | Reduced proliferation, migration, and invasion ability[3] |
| Ac4ManNAz | A549 | 10 µM (72h) | No significant changes in physiological properties[3] |
It is crucial to determine the optimal, non-toxic concentration for each specific cell line and experimental setup.[2] For Ac4ManNAz, concentrations as low as 10 μM have been shown to provide sufficient labeling with minimal physiological impact.[3][4]
Experimental Protocols
Detailed methodologies are essential for the successful application of these metabolic labels.
Metabolic Labeling of Cultured Cells with Ac4ManNAz or Ac4ManNAl
This protocol is a generalized procedure and may require optimization for specific cell lines and experimental goals.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Preparation of Sugar Stock Solution: Prepare a stock solution of Ac4ManNAz or Ac4ManNAl in sterile dimethyl sulfoxide (B87167) (DMSO). A typical stock concentration is 50 mM.
-
Metabolic Labeling: Add the sugar stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-50 μM). A vehicle control (DMSO only) should be included.
-
Incubation: Incubate the cells for 1 to 3 days to allow for metabolic incorporation of the unnatural sugar.
-
Harvesting: Harvest the cells by scraping or trypsinization, followed by centrifugation.
-
Washing: Wash the cell pellet with phosphate-buffered saline (PBS) to remove any unincorporated sugar.
-
Cell Lysis (Optional): For analysis of total cellular glycoproteins, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Proceed to Click Chemistry: The azide- or alkyne-labeled cells or cell lysates are now ready for the subsequent click chemistry reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Cells
This protocol describes a typical CuAAC reaction for detecting labeled glycans.
-
Prepare Click Chemistry Reagents:
-
Copper(II) Sulfate (CuSO₄): 50 mM in water.
-
Tris(hydroxypropyl)triazolylmethylamine (THPTA) or other Cu(I)-stabilizing ligand: 50 mM in water.
-
Sodium Ascorbate (B8700270): 1 M in water (prepare fresh).
-
Azide- or Alkyne-functionalized probe (e.g., biotin-alkyne or biotin-azide): 10 mM in DMSO.
-
-
Pre-complex Copper and Ligand: Mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Reaction Setup: Resuspend the labeled cells in PBS. Add the azide/alkyne probe, the pre-complexed copper/ligand solution, and finally the freshly prepared sodium ascorbate to initiate the reaction.
-
Typical final concentrations: 100-200 µM probe, 1 mM CuSO₄, 5 mM THPTA, 50 mM sodium ascorbate.
-
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Washing: Pellet the cells by centrifugation and wash with PBS to remove excess reagents.
-
Analysis: The cells are now ready for downstream analysis, such as flow cytometry or fluorescence microscopy (if a fluorescent probe was used) or western blotting (if a biotin (B1667282) probe was used).
Mandatory Visualization
Diagrams illustrating the metabolic pathways and experimental workflows provide a clear visual guide for researchers.
References
- 1. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Mannosamine Analog Incorporation into Glycans
For researchers, scientists, and drug development professionals, the precise and efficient incorporation of mannosamine analogs into cellular glycans is paramount for the development of novel diagnostics, therapeutics, and research tools. This guide provides an objective comparison of key methodologies for validating this incorporation, supported by experimental data and detailed protocols.
The introduction of unnatural this compound analogs into cellular glycosylation pathways, a technique known as metabolic glycoengineering, allows for the precise modification of cell surface glycans. These modifications can be used to attach imaging agents, drugs, or other functional moieties. However, robust validation is crucial to confirm the successful and specific incorporation of these analogs. This guide compares three primary validation techniques: bioorthogonal chemistry (specifically, copper-free click chemistry), mass spectrometry, and lectin blotting.
Comparison of Validation Methodologies
The choice of validation method depends on the specific research question, available instrumentation, and the desired level of detail. Bioorthogonal chemistry offers a relatively straightforward and high-throughput method for confirming the presence of the analog, while mass spectrometry provides the most definitive and detailed structural information. Lectin blotting serves as a valuable complementary technique for assessing changes in overall glycan structures.
| Feature | Bioorthogonal Chemistry (Click Chemistry) | Mass Spectrometry (MS) | Lectin Blotting |
| Principle | Covalent reaction between a bioorthogonal handle on the analog (e.g., azide) and a complementary probe (e.g., a cyclooctyne-fluorophore). | Direct detection of the mass shift in glycans or glycopeptides resulting from analog incorporation. | Detection of changes in glycan structures using carbohydrate-binding proteins (lectins). |
| Information Provided | Confirmation of analog incorporation and visualization of labeled glycans. | Unambiguous identification of the modified glycan structure, site of incorporation, and relative quantification. | Indirect evidence of incorporation by detecting alterations in the binding of specific lectins. |
| Sensitivity | High, especially with fluorescent probes. | High, capable of detecting low-abundance glycoforms. | Moderate, dependent on lectin affinity and glycan abundance. |
| Quantitative Analysis | Semi-quantitative (fluorescence intensity) to quantitative (flow cytometry).[1][2] | Highly quantitative, especially with isotopic labeling.[3] | Semi-quantitative, based on blot intensity. |
| Experimental Complexity | Moderate, requires synthesis or purchase of analogs and probes. | High, requires specialized instrumentation and expertise in data analysis. | Low to moderate, uses standard western blotting equipment. |
| Throughput | High, suitable for screening. | Low to moderate, depending on the sample preparation and analysis time. | High, multiple samples can be analyzed simultaneously. |
Quantitative Data on this compound Analog Incorporation
The efficiency of incorporation can vary significantly between different this compound analogs and cell types. The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of Labeling Efficiency of Azide- and Alkyne-Modified this compound Analogs
| Analog (Concentration) | Cell Line | Relative Labeling Intensity (Biotin/Ponceau Red) | Reference |
| ManNAz (500 µM) | CCD841CoN | 1.00 | [1][4] |
| ManNAl (500 µM) | CCD841CoN | 0.85 | [1][4] |
| Ac4ManNAz (50 µM) | CCD841CoN | 0.60 | [1][4] |
| ManNAz (500 µM) | HT29 | 1.00 | [1][4] |
| ManNAl (500 µM) | HT29 | 0.20 | [1][4] |
| Ac4ManNAz (50 µM) | HT29 | 0.45 | [1][4] |
This data, derived from western blot analysis, indicates that the choice of both the chemical reporter (azide vs. alkyne) and the protecting groups (acetylated vs. free hydroxyl) significantly impacts labeling efficiency in a cell-type-dependent manner.[1][4]
Table 2: Impact of N-Acyl Chain Structure on Incorporation Efficiency
| This compound Derivative | Linkage | Chain Length | Relative Labeling Intensity | Reference |
| Carbamate (B1207046) 1 | Carbamate | Short | High | [5] |
| Carbamate 2 | Carbamate | Long | Low | [5] |
| Amide 1 | Amide | Short | Moderate | [5] |
| Amide 2 | Amide | Long | Low | [5] |
This study highlights a general trend where increasing the chain length of the N-acyl group on this compound analogs leads to reduced incorporation efficiency, while carbamate linkages are generally better tolerated than amide linkages.[5]
Signaling Pathways and Experimental Workflows
Sialic Acid Biosynthetic Pathway
The majority of N-acyl this compound analogs are processed through the sialic acid biosynthetic pathway. Understanding this pathway is crucial for interpreting experimental results. Exogenous this compound analogs enter this pathway and are converted into their corresponding sialic acid analogs, which are then incorporated into glycans.
References
- 1. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dienophile-Modified this compound Derivatives for Metabolic Labeling of Sialic Acids: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mannosamine Supplementation and Sialic Acid Administration for Enhancing Sialylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary strategies for increasing cellular sialylation: supplementation with the sialic acid precursor, N-acetyl-D-mannosamine (ManNAc), and direct administration of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid. This comparison is supported by experimental data from preclinical and clinical studies, with a focus on metabolic pathways, pharmacokinetics, and therapeutic efficacy in relevant disease models.
Introduction
Sialic acids are crucial terminal monosaccharides on glycan chains of glycoproteins and glycolipids, mediating a vast array of biological processes, including cell-cell recognition, signaling, and immune responses.[1][2] Deficiencies in sialylation are linked to several pathologies, most notably GNE Myopathy (also known as HIBM), an adult-onset muscle disease caused by mutations in the GNE gene, which encodes the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase, a key player in sialic acid biosynthesis.[3][4][5] Consequently, strategies to restore sialylation are of significant therapeutic interest. This guide evaluates the two leading approaches: providing the precursor ManNAc versus the final product, Neu5Ac.
Metabolic Pathway and Rationale for Supplementation
The intracellular synthesis of sialic acid is a multi-step enzymatic process. ManNAc is the first committed precursor in this pathway.[6][7] A critical feature of this pathway is a negative feedback inhibition loop where CMP-Neu5Ac, the activated form of sialic acid, inhibits the activity of the GNE enzyme.[8][9]
-
Mannosamine (ManNAc) Supplementation: The rationale for using ManNAc is that it enters the biosynthetic pathway downstream of the GNE epimerase step, bypassing the feedback inhibition mechanism.[6][10] This is particularly advantageous in conditions like GNE myopathy where the GNE enzyme is deficient.[6] Exogenous ManNAc can be phosphorylated to ManNAc-6-P by the ancillary enzyme GlcNAc kinase, thus rescuing the metabolic block.[6]
-
Sialic Acid (Neu5Ac) Administration: This approach involves the direct supply of the final product. The human body can absorb and incorporate dietary sialic acid into biosynthetic pathways.[8] This strategy aims to increase the systemic pool of sialic acid available for activation and transfer to glycoconjugates.
Pharmacokinetic Comparison
Pharmacokinetic studies reveal significant differences in how the body processes oral ManNAc and Neu5Ac.
Table 1: Pharmacokinetic Parameters of Oral ManNAc vs. Neu5Ac
| Parameter | ManNAc Supplementation (in GNE Myopathy Patients) | Sialic Acid (Neu5Ac) Administration | Source |
| Dose | Single ascending doses of 3g, 6g, 10g | ~150 mg/kg/day for 3 days | [6][7][11] |
| Absorption & Tmax | ManNAc is rapidly absorbed (Tmax ~2-2.5h). | Plasma free Neu5Ac increases within hours. | [6][7][11][12] |
| Metabolism | Converted intracellularly to Neu5Ac. | Directly increases plasma Neu5Ac pool. | [6][8] |
| Resulting Plasma Neu5Ac | Significant and sustained increase in plasma Neu5Ac (Tmax ~8-11h). | Rapid increase in plasma free Neu5Ac. | [6][7][11][12] |
| Half-life | ManNAc has a short plasma half-life (~2.4h), but the resulting Neu5Ac elevation is prolonged (still above baseline at 48h for 6g & 10g doses). | Neu5Ac is known to have a short half-life. | [6][7] |
| Adverse Events | 3g and 6g doses were safe and well-tolerated. 10g dose was associated with diarrhea. | Considered a safe nutrient. | [7][8] |
The prolonged elevation of plasma Neu5Ac following a single dose of ManNAc strongly suggests that it effectively serves as a substrate for sustained intracellular biosynthesis.[6][7][12]
Efficacy in Preclinical and Clinical Models
The therapeutic potential of both supplements has been evaluated in various contexts, particularly in models of genetic disorders affecting sialic acid synthesis.
GNE Myopathy
GNE myopathy is the most studied condition for these therapies. Mutations in GNE impair the production of ManNAc, leading to hyposialylation in muscle tissue.[3][4]
-
ManNAc Efficacy: Multiple studies demonstrate that ManNAc supplementation can rescue the hyposialylation phenotype.
-
In Vitro: In GNE-deficient HEK-293 cells, ManNAc treatment restored polysialylation and sialic acid levels to that of wild-type cells in a dose-dependent manner.[13][14]
-
Clinical Trials: A first-in-human study showed that oral ManNAc was safe and led to a sustained increase in plasma sialic acid.[6][7] A subsequent Phase II trial demonstrated increased sialylation in muscle cell membranes and a slowing of muscle strength decline.[13][15]
-
-
Sialic Acid Efficacy: The evidence for sialic acid in GNE myopathy is less robust.
-
In Vitro: One study on GNE-deficient C2C12 myoblasts found that Neu5Ac treatment could restore sialylation levels, but only with long-term application, whereas ManNAc was ineffective in this specific model.[5] This highlights that responses can be cell-type specific.
-
Clinical Trials: An extended-release formulation of sialic acid (aceneuramic acid) showed a trend towards slowing the loss of muscle strength.[16]
-
Other Conditions
-
NANS Deficiency: In a study of patients with N-acetylneuraminic acid synthase (NANS) deficiency, a condition where ManNAc-6-P cannot be converted to Neu5Ac-9-P, oral sialic acid administration successfully increased plasma Neu5Ac levels.[8] However, it was ineffective at reducing the accumulation of the precursor ManNAc.[8]
-
Obesity-Induced Hypertension: In a mouse model, hyposialylation of Immunoglobulin G (IgG) was linked to hypertension.[17][18][19] Supplementation with ManNAc normalized IgG sialylation and prevented the development of hypertension, demonstrating its efficacy in modulating immune glycoprotein (B1211001) function.[17][18][19]
Table 2: Efficacy of ManNAc in Restoring Sialylation in GNE-Knockout HEK-293 Cells
| ManNAc Concentration | Total Neu5Ac Level (Normalized to Wild Type) | Membrane-Bound Neu5Ac Level (Normalized to Wild Type) | Free Intracellular Neu5Ac Level (Normalized to Wild Type) | Source |
| 0 mM (GNE-KO) | 0.29 | ~0.25 (estimated) | 0.29 | [14][20] |
| 1 mM | 0.61 | 0.95 (Restored) | 0.53 | [14][20] |
| 2 mM | 0.90 (Restored) | 1.94 (Above WT) | 0.73 (Restored) | [14][20] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of key experimental protocols.
Protocol 1: In Vitro ManNAc Supplementation in GNE-Deficient Cells
-
Objective: To determine if ManNAc can restore sialic acid levels in cells lacking GNE function.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells with GNE gene knockout via CRISPR-Cas9.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum (FCS) and 1% penicillin/streptomycin.
-
Supplementation: When cells reached 50-70% confluency, the medium was supplemented with varying concentrations of ManNAc (e.g., 0.1 mM, 0.3 mM, 1 mM, 2 mM) for 24 hours.
-
Analysis:
-
Harvesting: Cells were harvested and lysed.
-
Sialic Acid Quantification: Total, membrane-bound, and free intracellular N-acetylneuraminic acid (Neu5Ac) levels were quantified using High-Performance Liquid Chromatography (HPLC).
-
Polysialylation Analysis: The degree of polysialylation on specific proteins (like NCAM) was assessed via immunoblotting using polysialic acid-specific antibodies.
-
-
Source: Based on the methodology described in Peters et al., 2023.[13][14]
Protocol 2: First-in-Human Clinical Trial of Oral ManNAc
-
Objective: To evaluate the safety, pharmacokinetics, and pharmacodynamics of oral ManNAc in subjects with GNE myopathy.
-
Study Design: A randomized, placebo-controlled, double-blind, single-ascending dose study.
-
Participants: Subjects with confirmed GNE myopathy.
-
Intervention: Single oral doses of ManNAc (3g, 6g, or 10g) administered as a powder dissolved in water.
-
Placebo: Mannitol, chosen for its similar taste and color.
-
Pharmacokinetic (PK) Analysis:
-
Blood Sampling: Blood was collected in K2EDTA tubes at pre-dose and multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours).
-
Analyte Measurement: Plasma concentrations of ManNAc and free sialic acid (Neu5Ac) were determined by a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
-
Safety Monitoring: Included monitoring of adverse events (AEs), physical exams, ECGs, vital signs, and clinical laboratory data.
-
Source: Based on the methodology described in Xu et al., 2017.[6][7]
Comparative Summary
The choice between ManNAc and Neu5Ac supplementation depends heavily on the specific metabolic defect and therapeutic goal.
Key Advantages of this compound (ManNAc):
-
Bypasses Feedback Inhibition: This is a major advantage for treating disorders of the sialic acid pathway, such as GNE myopathy.[6]
-
Sustained Sialic Acid Production: Pharmacokinetic data shows that a single dose leads to a prolonged elevation of plasma sialic acid, suggesting efficient intracellular conversion and a sustained therapeutic effect.[6][7]
-
Strong Clinical Evidence for GNE Myopathy: Clinical trials have shown tangible benefits in increasing sialylation and slowing disease progression.[15]
Key Advantages of Sialic Acid (Neu5Ac):
-
Direct Action: It directly provides the final product, which may be beneficial in disorders where downstream activation and transfer are intact but initial synthesis is blocked entirely (e.g., NANS deficiency).[8]
-
Natural Nutrient: It is a natural dietary component and is considered safe for supplementation.[8]
Conclusion for Drug Development Professionals
For therapeutic development aimed at correcting hyposialylation, particularly due to defects in the GNE enzyme, N-acetyl-D-mannosamine (ManNAc) appears to be the more effective and mechanistically sound option. Its ability to bypass the key feedback-regulated step and provide a sustained supply for intracellular sialic acid synthesis is a significant advantage over the direct administration of sialic acid. The clinical data in GNE myopathy patients further supports its potential as a viable therapeutic agent.
Direct sialic acid administration may be a more appropriate strategy for conditions where the metabolic block occurs downstream of ManNAc synthesis or where a rapid, short-term increase in systemic sialic acid is desired. However, for chronic conditions rooted in the de novo synthesis pathway, a precursor-based approach like ManNAc supplementation holds greater promise. Future research should continue to explore the efficacy of both compounds in a wider range of sialylation disorders and further optimize dosing strategies to maximize therapeutic benefit while minimizing side effects.
References
- 1. Sialic acid glycoengineering using N-acetylthis compound and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, function and metabolism of sialic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. GNE deficiency impairs Myogenesis in C2C12 cells and cannot be rescued by ManNAc supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylthis compound (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylthis compound (ManNAc) to subjects with GNE myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The fate of orally administered sialic acid: First insights from patients with N-acetylneuraminic acid synthase deficiency and control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissecting the impact of N-acetylthis compound (ManNAc) on ganglioside levels in a sialin-deficient cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Population Pharmacokinetic Model of N-acetylthis compound (ManNAc) and N-acetylneuraminic acid (Neu5Ac) in Subjects with GNE Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. storage.imrpress.com [storage.imrpress.com]
- 14. Evaluation of N-Acetylthis compound Administration to Restore Sialylation in GNE-Deficient Human Embryonal Kidney Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ManNAc in GNE myopathy: new positive results - Institut de Myologie [institut-myologie.org]
- 16. curegnem.org [curegnem.org]
- 17. ahajournals.org [ahajournals.org]
- 18. Supplementation With the Sialic Acid Precursor N-Acetyl-D-Mannosamine Breaks the Link Between Obesity and Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Supplementation with the Sialic Acid Precursor N-acetyl-D-Mannosamine Breaks the Link Between Obesity and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. imrpress.com [imrpress.com]
A Comparative Guide to the Metabolic Effects of Mannosamine and Its Epimers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of mannosamine and its epimers, including glucosamine (B1671600) and galactosamine. The information presented is based on experimental data from peer-reviewed scientific literature, offering insights into their distinct roles in cellular metabolism, signaling, and potential therapeutic applications.
Introduction to this compound and Its Epimers
This compound and its epimers are amino sugars, monosaccharide derivatives where a hydroxyl group has been replaced by an amino group. These molecules are fundamental to various biological processes, most notably the biosynthesis of complex carbohydrates that adorn proteins and lipids. The spatial orientation of the hydroxyl and amino groups around the carbon backbone distinguishes one epimer from another, leading to significantly different metabolic fates and biological activities.
-
D-Mannosamine (ManN) is a C-2 epimer of D-glucosamine and a key precursor in the biosynthesis of sialic acids, which are crucial terminal sugars on many cell surface glycans involved in cell-cell recognition and signaling.[1]
-
D-Glucosamine (GlcN) is the most well-known epimer, widely studied for its role in the hexosamine biosynthetic pathway (HBP), which produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) – an essential building block for N-glycans, O-glycans, and glycosaminoglycans.[2]
-
D-Galactosamine (GalN) , a C-4 epimer of glucosamine, is often used experimentally to induce liver injury in animal models due to its unique and potent hepatotoxic effects.[3]
-
D-Talosamine (TalN) is another epimer, though its metabolic effects are less well-characterized in the scientific literature compared to the others.
This guide will focus on the comparative metabolic effects of this compound, glucosamine, and galactosamine, for which comparative experimental data are available.
Comparative Metabolic Effects in Cartilage Metabolism
A key area where this compound and its epimer glucosamine have been directly compared is in the context of cartilage metabolism and degradation, which is central to diseases like osteoarthritis. Experimental studies using bovine articular cartilage explants have revealed distinct quantitative effects on inflammatory and degradative markers.[4][5][6]
Data Presentation: Quantitative Comparison of this compound and Glucosamine
The following tables summarize the quantitative data from a comparative study on the effects of this compound and glucosamine on lipopolysaccharide (LPS)-induced cartilage degradation.[4][5][6]
Table 1: Inhibition of Nitric Oxide (NO) Production
| Concentration | % Inhibition of NO Production (relative to LPS control) |
| Glucosamine | |
| 0.5 mg/mL | Significant Inhibition |
| 1.0 mg/mL | Significant Inhibition |
| 2.5 mg/mL | Significant Inhibition |
| 5.0 mg/mL | Significant Inhibition |
| 10.0 mg/mL | Inhibition comparable to negative control |
Data adapted from Mello et al. (2004).[4][5][6]
Table 2: Inhibition of Proteoglycan (PG) Release
| Concentration | % Inhibition of PG Release (relative to LPS control) |
| Glucosamine | |
| 0.5 mg/mL | No Significant Inhibition |
| 1.0 mg/mL | Significant Inhibition |
| 2.5 mg/mL | Significant Inhibition |
| 5.0 mg/mL | Inhibition comparable to negative control |
| 10.0 mg/mL | Inhibition comparable to negative control |
Data adapted from Mello et al. (2004).[4][5][6]
Table 3: Chondrocyte Viability (Cytotoxicity)
| Concentration | Effect on Chondrocyte Viability |
| Glucosamine | |
| ≤ 5.0 mg/mL | No adverse effect |
| 5.0 mg/mL | No adverse effect |
| 10.0 mg/mL | Cell death evident |
Data adapted from Mello et al. (2004).[4][5][6]
Summary of Findings:
-
Inhibition of Inflammation: Both glucosamine and this compound inhibit the production of nitric oxide, a key inflammatory mediator in cartilage degradation.[4][5][6] this compound appears to be more potent at lower concentrations.
-
Inhibition of Cartilage Degradation: this compound is a more potent inhibitor of proteoglycan release from the cartilage matrix than glucosamine at lower concentrations.[4][5][6]
-
Cytotoxicity: this compound exhibits a greater cytotoxic effect on chondrocytes at lower concentrations compared to glucosamine.[4][5][6]
Distinct Metabolic Fates and Signaling Pathways
The differing biological effects of this compound and its epimers stem from their entry into distinct, albeit interconnected, metabolic pathways.
This compound and the Sialic Acid Biosynthesis Pathway
This compound is a direct precursor for the synthesis of sialic acids. Its acetylated form, N-acetylthis compound (ManNAc), is phosphorylated and then converted through a series of enzymatic steps to CMP-sialic acid, the activated sugar nucleotide required for the sialylation of glycoproteins and glycolipids.[7][8] The key bifunctional enzyme in this pathway is UDP-GlcNAc 2-epimerase/N-acetylthis compound kinase (GNE).[9][10]
Caption: Sialic Acid Biosynthesis Pathway.
Glucosamine and the Hexosamine Biosynthetic Pathway (HBP)
Glucosamine enters the hexosamine biosynthetic pathway (HBP), which shunts a small percentage of glucose into a pathway that produces UDP-GlcNAc.[2][11] UDP-GlcNAc is a critical substrate for N- and O-linked glycosylation of proteins, processes that are vital for protein folding, stability, and function.
Caption: Hexosamine Biosynthetic Pathway.
Crosstalk Between Pathways
The HBP and the sialic acid biosynthesis pathway are directly linked, as UDP-GlcNAc, the end-product of the HBP, is the initial substrate for the GNE enzyme to produce ManNAc.[12][13] This creates a critical metabolic branch point where the cell allocates UDP-GlcNAc between general glycosylation and sialylation.
Caption: Crosstalk between HBP and Sialic Acid Pathway.
Galactosamine and Hepatotoxicity
Galactosamine's metabolic effects are markedly different. In the liver, it is metabolized by the galactose pathway, leading to the formation and accumulation of UDP-galactosamine. This process sequesters uridine triphosphate (UTP), leading to a depletion of this essential high-energy molecule. The depletion of UTP disrupts numerous metabolic processes, including RNA synthesis and glycogen (B147801) synthesis, ultimately leading to hepatocyte injury and inflammation. This specific mechanism of action makes galactosamine a widely used tool to induce experimental hepatitis in research.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of this compound and its epimers.
In Vitro Cartilage Degradation Assay
This protocol is based on the methodology used to compare the effects of glucosamine and this compound on bovine articular cartilage explants.[5][6]
Objective: To assess the inhibitory effects of amino sugars on inflammation and cartilage matrix degradation.
Materials:
-
Bovine articular cartilage explants
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) to induce inflammation
-
This compound and glucosamine solutions of various concentrations
-
Griess reagent for nitric oxide measurement
-
Dimethylmethylene blue (DMMB) dye for proteoglycan quantification
-
Live/dead cell viability assay kit (e.g., Calcein AM/Ethidium homodimer-1)
Procedure:
-
Explant Culture: Harvest articular cartilage explants from a sterile source (e.g., bovine knee joints) and culture them in medium for 48 hours to equilibrate.
-
Treatment: Replace the medium with fresh medium containing 10% FBS, 10 µg/mL LPS, and the desired concentrations of glucosamine or this compound (e.g., 0.5, 1.0, 2.5, 5.0, 10.0 mg/mL). Include positive (LPS only) and negative (medium only) controls.
-
Incubation: Culture the explants for 24-48 hours.
-
Sample Collection: Collect the culture medium for analysis of NO and proteoglycan release.
-
Nitric Oxide Measurement: Measure the concentration of nitrite (B80452) (a stable product of NO) in the collected medium using the Griess reagent.
-
Proteoglycan Release Measurement: Quantify the amount of sulfated glycosaminoglycans (a major component of proteoglycans) released into the medium using the DMMB dye-binding assay.
-
Chondrocyte Viability: Assess the viability of chondrocytes within the explants using a live/dead staining kit and fluorescence microscopy.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 3. Galactosamine and this compound are integral parts of bacterial and fungal extracellular polymeric substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of inhibitory effects of glucosamine and this compound on bovine articular cartilage degradation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Glycation Interferes with the Activity of the Bi-Functional UDP-N-Acetylglucosamine 2-Epimerase/N-Acetyl-mannosamine Kinase (GNE) | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The Role of the Hexosamine-Sialic Acid Metabolic Pathway Mediated by GFPT1/NANS in c-Myc-Driven Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Validating Mannosamine-Induced Changes in Cell Surface Sialylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies used to validate alterations in cell surface sialylation following treatment with mannosamine and its analogs. This compound is a precursor in the sialic acid biosynthetic pathway and is often used to metabolically label or modulate cell surface sialic acids.[1][2] Accurate validation of these changes is crucial for research in glycobiology, cancer biology, and immunology. This document outlines key experimental techniques, presenting their principles, comparative data, and detailed protocols to aid in the selection of the most appropriate method for specific research needs.
Comparative Analysis of Validation Methods
The selection of a validation method depends on various factors, including the specific research question, required sensitivity, throughput needs, and available instrumentation. The following table summarizes and compares the most common techniques for quantifying and characterizing this compound-induced changes in cell surface sialylation.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| Mass Spectrometry (MS) | Analysis of the mass-to-charge ratio of sialylated glycans or glycopeptides, often after enzymatic release and derivatization.[3][4][5] | High sensitivity and structural detail, enabling identification and quantification of specific glycan structures and linkage isomers.[5][6] | Technically demanding, lower throughput, and can be prone to the loss of labile sialic acids during analysis without proper derivatization.[3][4][5] | Relative or absolute abundance of specific sialylated glycoforms. |
| Lectin-Based Assays (ELISA, Flow Cytometry) | Utilization of lectins, proteins that bind specifically to certain sugar moieties, to detect changes in sialic acid expression. For example, Sambucus nigra agglutinin (SNA) binds to α2,6-linked sialic acids, while Maackia amurensis lectin II (MALII) recognizes α2,3-linked sialic acids.[7][8][9] | High throughput, relatively inexpensive, and can be used for both cell-based and purified glycoprotein (B1211001) analysis.[10][11][12][13] | Provides semi-quantitative data, and results can be influenced by the accessibility of the glycan to the lectin.[11] | Mean Fluorescence Intensity (MFI) shift (Flow Cytometry), Optical Density (ELISA). |
| Metabolic Labeling with this compound Analogs | Introduction of this compound analogs with chemical reporter groups (e.g., azides or alkynes) that are incorporated into sialic acids and can be detected via bioorthogonal chemistry.[1][14][15] | Enables visualization and tracking of newly synthesized sialic acids in living cells and animals.[15][16] | The efficiency of incorporation can vary between cell types and analogs, and the chemical tag may introduce steric hindrance.[14][17] | Fluorescence intensity, quantification of labeled glycoproteins via Western blot or MS.[15][18][19] |
| Flow Cytometry with Sialic Acid-Specific Antibodies | Use of monoclonal antibodies that specifically recognize certain sialylated epitopes on the cell surface. | High specificity for particular glycan structures. | Limited availability of antibodies for all desired sialylated structures. | Mean Fluorescence Intensity (MFI) shift. |
| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) | Separation and quantification of monosaccharides, including sialic acid, released from glycoproteins by acid hydrolysis.[12] | Provides accurate absolute quantification of total sialic acid content.[12] | Requires purified protein, is a low-throughput method, and does not provide information on glycan structure or linkage.[12] | Molar amount or concentration of sialic acid. |
Experimental Protocols
Lectin-Based Flow Cytometry for Cell Surface Sialylation
This protocol describes a method to semi-quantitatively detect changes in α2,3- and α2,6-linked sialic acids on the cell surface using flow cytometry.[7][9]
Materials:
-
Cells treated with this compound or control vehicle.
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
Biotinylated Maackia amurensis Lectin II (MALII) for α2,3-linked sialic acids.
-
Biotinylated Sambucus nigra Lectin (SNA) for α2,6-linked sialic acids.
-
Streptavidin conjugated to a fluorescent probe (e.g., Alexa Fluor 488).
-
Flow cytometry buffer (e.g., PBS with 1% BSA).
-
Neuraminidase (sialidase) for negative control.
Procedure:
-
Harvest cells and wash twice with cold PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells twice with flow cytometry buffer.
-
For a negative control, treat a sample of cells with neuraminidase to remove sialic acids.
-
Incubate cells with biotinylated MALII or SNA at a predetermined optimal concentration for 30-60 minutes at 4°C.
-
Wash cells twice with flow cytometry buffer to remove unbound lectin.
-
Incubate cells with fluorescently labeled streptavidin for 30 minutes at 4°C in the dark.
-
Wash cells twice with flow cytometry buffer.
-
Resuspend cells in flow cytometry buffer and analyze using a flow cytometer.
Mass Spectrometric Analysis of Sialylated N-Glycans
This protocol provides a general workflow for the analysis of sialylated N-glycans from glycoproteins by mass spectrometry, including a derivatization step to stabilize sialic acids.[3][4]
Materials:
-
Purified glycoprotein or cell lysate.
-
Solid-phase extraction cartridges or beads.
-
Reductive amination reagents.
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC).
-
PNGase F.
-
MALDI matrix (e.g., DHB/dimethylaniline).
-
MALDI-TOF Mass Spectrometer.
Procedure:
-
Conjugate the protein sample to a solid support via reductive amination.
-
Perform chemical derivatization of the sialic acid carboxyl groups by adding p-toluidine in the presence of EDC to stabilize the sialic acids.[3][4]
-
Thoroughly wash the solid support to remove excess reagents.
-
Release the N-glycans from the protein by treatment with PNGase F.
-
Elute the released and derivatized N-glycans from the solid support.
-
Spot the eluted glycans with a suitable MALDI matrix onto a target plate.
-
Analyze the samples using a MALDI-TOF mass spectrometer in positive ion mode.[4]
Visualizations
Metabolic Pathway of this compound and Sialic Acid Synthesis
The following diagram illustrates the biosynthetic pathway where exogenous this compound enters the sialic acid synthesis pathway, leading to the formation of CMP-sialic acid, the donor substrate for sialyltransferases.
Caption: this compound is converted to sialic acid and incorporated into glycoconjugates.
Experimental Workflow for Validating Sialylation Changes
This diagram outlines a typical experimental workflow for treating cells with this compound and subsequently analyzing the changes in cell surface sialylation using various analytical techniques.
Caption: Workflow for analyzing this compound-induced sialylation changes.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines [jove.com]
- 3. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Structural analysis of glycoprotein sialylation – part II: LC-MS based detection - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42969E [pubs.rsc.org]
- 7. Detection of Sialic Acids on the Cell Surface Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MHC Class I Stability is Modulated by Cell Surface Sialylation in Human Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shiga-med.repo.nii.ac.jp [shiga-med.repo.nii.ac.jp]
- 10. A Quantitative Microtiter Assay for Sialylated Glycoform Analyses Using Lectin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Sialic Acid Clone Screening Through A High-Throughput Lectin Assay [bioprocessonline.com]
- 12. Lectin binding assays for in-process monitoring of sialylation in protein production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. Dienophile-Modified this compound Derivatives for Metabolic Labeling of Sialic Acids: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. web.stanford.edu [web.stanford.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Mannosamine: Chemical vs. Enzymatic Routes
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of essential monosaccharides like mannosamine and its derivatives is a critical challenge. N-acetylthis compound (ManNAc), a key precursor in the biosynthesis of sialic acids, is of particular interest due to its therapeutic potential. This guide provides an objective comparison of the two primary methodologies for ManNAc synthesis: traditional chemical methods and modern enzymatic approaches. We present a side-by-side analysis of their performance, supported by experimental data, detailed protocols, and visualizations of the synthetic pathways.
Performance Comparison: Chemical vs. Enzymatic Synthesis
The choice between chemical and enzymatic synthesis of N-acetylthis compound hinges on a variety of factors, including yield, purity, scalability, cost, and environmental impact. The following table summarizes the key quantitative and qualitative parameters for a comparative analysis.
| Parameter | Chemical Synthesis (Base-Catalyzed Epimerization) | Enzymatic Synthesis (N-Acyl-D-glucosamine 2-Epimerase) |
| Starting Material | N-acetyl-D-glucosamine (GlcNAc) | N-acetyl-D-glucosamine (GlcNAc) |
| Key Reagent/Catalyst | Inorganic or organic bases (e.g., NaOH, Ca(OH)₂, Triethylamine) | N-acyl-D-glucosamine 2-epimerase |
| Yield | Variable, typically an equilibrium mixture (approx. 20-25% ManNAc). Higher isolated yields are possible with purification. | Reversible reaction with an equilibrium favoring GlcNAc. Conversion rates of around 20% are typical, but can be driven to >75% in coupled enzyme systems.[1] |
| Product Purity | Often requires extensive purification to remove unreacted starting material, epimers, and byproducts.[2] Crystalline product purity can exceed 98% after purification. | High, due to the high specificity of the enzyme, resulting in fewer byproducts. |
| Reaction Time | Several hours to reach equilibrium. | Can be faster than chemical methods, often reaching equilibrium in a few hours. |
| Temperature | Typically elevated temperatures (e.g., 60-80°C).[2] | Milder conditions, usually around 37°C. |
| pH | Alkaline conditions (pH > 9).[2] | Near-neutral to slightly alkaline (typically pH 7.5-8.0). |
| Environmental Impact | Involves the use of strong bases and may require organic solvents for purification, leading to a higher environmental footprint. | Biocatalytic and environmentally benign, using a biodegradable enzyme in aqueous media. |
| Cost-Effectiveness | Can be cost-effective at a large scale due to cheaper reagents, but purification costs can be high. | The cost of the enzyme can be a significant factor, but milder conditions and higher purity can offset this. |
Experimental Protocols
Below are detailed methodologies for representative chemical and enzymatic synthesis of N-acetylthis compound.
Chemical Synthesis: Base-Catalyzed Epimerization of N-Acetyl-D-glucosamine
This protocol is based on the principle of epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc) under alkaline conditions.
Materials:
-
N-acetyl-D-glucosamine (GlcNAc)
-
Calcium hydroxide (B78521) (Ca(OH)₂)
-
Deionized water
-
Dowex 50W-X8 resin (H⁺ form)
-
Reaction vessel with temperature control and stirring
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve N-acetyl-D-glucosamine in deionized water in the reaction vessel to a concentration of 10-20% (w/v).
-
Epimerization: Add calcium hydroxide to the solution to raise the pH to approximately 10-11. Heat the mixture to 60-70°C with constant stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing the ratio of ManNAc to GlcNAc using a suitable method such as HPLC. The reaction is typically allowed to proceed for several hours to reach equilibrium.
-
Neutralization: Once the desired equilibrium is reached, cool the reaction mixture to room temperature. Neutralize the solution by adding Dowex 50W-X8 resin (H⁺ form) until the pH is approximately 7.
-
Purification: Remove the resin by filtration. The resulting solution contains a mixture of ManNAc and GlcNAc. The two epimers can be separated by chromatographic methods.
-
Isolation: Concentrate the purified ManNAc fraction under reduced pressure using a rotary evaporator. The product can be crystallized from a solvent such as ethanol to yield pure N-acetyl-D-mannosamine.
Enzymatic Synthesis: N-Acyl-D-glucosamine 2-Epimerase Catalyzed Conversion
This protocol utilizes the enzyme N-acyl-D-glucosamine 2-epimerase to catalyze the conversion of GlcNAc to ManNAc.
Materials:
-
N-acetyl-D-glucosamine (GlcNAc)
-
N-acyl-D-glucosamine 2-epimerase (recombinant or purified)
-
HEPES buffer (50 mM, pH 7.5)
-
ATP (Adenosine triphosphate)
-
Magnesium chloride (MgCl₂)
-
Reaction vessel with temperature control
-
Ultrafiltration unit for enzyme removal
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing N-acetyl-D-glucosamine (e.g., 100 mM) in HEPES buffer.
-
Enzyme Addition: Add ATP and MgCl₂ to the reaction mixture, as they are often required for enzyme activity. Add the purified N-acyl-D-glucosamine 2-epimerase to the solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme, typically around 37°C, with gentle agitation.
-
Monitoring: Monitor the formation of ManNAc over time using HPLC or a coupled enzyme assay. The reaction will proceed until it reaches equilibrium (approximately 20% ManNAc). To drive the reaction towards ManNAc, a subsequent enzymatic step that consumes ManNAc can be coupled to this reaction.
-
Enzyme Removal: Once the reaction is complete, the enzyme can be removed and recovered for reuse by ultrafiltration.
-
Purification and Isolation: The resulting solution containing ManNAc and unreacted GlcNAc can be purified using chromatographic techniques to isolate the pure N-acetyl-D-mannosamine.
Visualizing the Synthesis Pathways
To better understand the workflows of both synthetic routes, the following diagrams illustrate the key steps involved.
A simplified workflow for the chemical synthesis of N-acetylthis compound.
A simplified workflow for the enzymatic synthesis of N-acetylthis compound.
Conclusion
Both chemical and enzymatic methods offer viable routes for the synthesis of N-acetylthis compound, each with distinct advantages and disadvantages. Chemical synthesis, particularly base-catalyzed epimerization, is a well-established method that can be cost-effective for large-scale production, although it often necessitates extensive purification to achieve high purity and has a greater environmental impact.
Enzymatic synthesis, utilizing N-acyl-D-glucosamine 2-epimerase, provides a highly specific and environmentally friendly alternative. The milder reaction conditions and high selectivity of the enzyme lead to a purer product with fewer downstream processing steps. While the cost of the enzyme can be a consideration, the potential for enzyme immobilization and reuse, coupled with the increasing demand for green chemistry, makes the enzymatic route an increasingly attractive option for the sustainable production of this compound and its derivatives. The choice of the optimal synthesis strategy will ultimately depend on the specific requirements of the application, including scale, purity, cost, and environmental considerations.
References
Decoding Specificity: A Comparative Guide to Mannosamine-Based Glycan Labeling
For researchers, scientists, and drug development professionals, the precise tracking and visualization of glycoconjugates are paramount to unraveling complex biological processes. Metabolic glycoengineering with mannosamine analogs, particularly peracetylated N-azidoacetylthis compound (Ac4ManNAz), has emerged as a powerful technique for labeling sialylated glycans. This guide provides an objective comparison of this compound-based labeling with other common metabolic labeling techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Metabolic glycoengineering utilizes the cell's own biosynthetic pathways to incorporate unnatural monosaccharides containing bioorthogonal chemical reporters, such as azides or alkynes, into glycans.[1] this compound analogs are precursors for sialic acid biosynthesis, and their modified forms can be readily incorporated into sialylated glycoconjugates on the cell surface.[2] This allows for subsequent detection and visualization through highly specific and efficient "click chemistry" reactions.[3]
Comparative Analysis of Azide-Modified Sugars
The specificity of this compound-based labeling lies in its preferential entry into the sialic acid biosynthesis pathway. This contrasts with other commonly used azide-modified sugars like tetraacetylated N-azidoacetyl-D-glucosamine (Ac4GlcNAz) and tetraacetylated N-azidoacetyl-D-galactosamine (Ac4GalNAz), which are incorporated into different glycan classes.
| Feature | Ac4ManNAz | Ac4GlcNAz | Ac4GalNAz |
| Primary Incorporation Pathway | Sialic Acid Biosynthesis[4] | Hexosamine Salvage Pathway | Galactose Metabolism & Hexosamine Salvage Pathway[4] |
| Primary Labeled Glycans | Sialoglycans[4] | O-GlcNAc modified proteins, N-glycans, O-glycans[4] | Mucin-type O-glycans, O-GlcNAc modified proteins[4] |
| Metabolic Labeling Efficiency | High for sialic acid labeling in many cell types.[4] | Generally lower for cell surface labeling compared to Ac4ManNAz and Ac4GalNAz.[4] | High for mucin-type O-glycans; can be efficiently converted to UDP-GlcNAz, leading to robust O-GlcNAc labeling.[4] |
| Potential for Off-Target Labeling | Minimal, primarily restricted to sialic acid containing glycans.[5] | Can be metabolized to UDP-GalNAz, leading to labeling of O-glycans. | Can be converted to Ac4GlcNAz, leading to labeling of GlcNAc-containing glycans.[6] |
| Reported Cytotoxicity | Can reduce major cellular functions at high concentrations (e.g., 50 µM).[7][8] | Generally low, but high concentrations can cause physiological perturbations.[6] | Can exhibit cytotoxicity at higher concentrations. |
| Optimal Concentration Range | 10-50 µM, with 10 µM suggested as optimal for minimizing physiological effects while maintaining sufficient labeling.[7][9] | Varies depending on cell type and experimental goals. | Typically 25-50 µM. |
Experimental Workflows and Signaling Pathways
To ensure the successful and specific labeling of cellular glycans, it is crucial to follow established experimental protocols. The following diagrams illustrate the metabolic pathway of Ac4ManNAz and a typical experimental workflow for labeling and detection.
References
- 1. Metabolic Glycoengineering with N-Acyl Side Chain Modified Mannosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines [jove.com]
- 3. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
Mannosamine as a Therapeutic Agent in Preclinical Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mannosamine's performance against alternative therapeutic strategies in preclinical models of GNE Myopathy, a rare genetic muscle disorder. The information is supported by experimental data, detailed methodologies, and visualizations of key biological pathways and experimental workflows.
Introduction
GNE Myopathy, also known as Hereditary Inclusion Body Myopathy (HIBM), is a progressive muscle disorder caused by mutations in the GNE gene. This gene encodes a key enzyme in the sialic acid biosynthetic pathway. A deficiency in this enzyme leads to reduced sialic acid production, or hyposialylation, which is believed to be a primary driver of muscle degeneration in this disease. This compound, a precursor in the sialic acid pathway, has emerged as a promising therapeutic agent aimed at restoring sialic acid levels and mitigating disease pathology. This guide evaluates the preclinical evidence supporting this compound and compares it with other potential treatments, including sialic acid metabolites and gene therapy.
Sialic Acid Biosynthesis Pathway and Therapeutic Rationale
The biosynthesis of sialic acid is a multi-step enzymatic process. The GNE (UDP-N-acetylglucosamine 2-epimerase/N-acetylthis compound kinase) enzyme catalyzes the initial two steps. Mutations in the GNE gene disrupt this pathway, leading to a deficiency in sialic acid. The therapeutic strategy behind this compound supplementation is to bypass the initial enzymatic step, providing the substrate for subsequent reactions to restore the production of sialic acid.
Comparative Efficacy in Preclinical Models
The primary preclinical model for GNE Myopathy is the Gne-/-hGNED176V-Tg mouse, which carries a human GNE mutation and exhibits key features of the human disease. Another model used is the Gne p.M712T knock-in mouse. The following tables summarize the quantitative data from studies evaluating this compound and its alternatives in these models.
Table 1: Comparison of Therapeutic Agents on Muscle Phenotype in GNE Myopathy Mouse Models
| Therapeutic Agent | Mouse Model | Dosage and Administration | Key Outcomes | Reference |
| N-Acetylthis compound (ManNAc) | Gne-/-hGNED176V-Tg | 20, 200, or 2000 mg/kg/day in drinking water from 5-6 weeks to 54-57 weeks of age | Completely prevented muscle atrophy and weakness. Improved survival rate at all doses. | Malicdan et al., 2009 |
| 6'-Sialyllactose (B25220) | Gne-/-hGNED176V-Tg | 1000 mg/kg/day in drinking water for 30 weeks (starting at 50 weeks of age) | Completely restored average myofiber diameter in gastrocnemius muscle to wild-type levels. Recovered spontaneous locomotion activity. Increased body weight to levels similar to littermates. | Yonekawa et al., 2014[1] |
| N-Acetylneuraminic Acid (NeuAc) | Gne-/-hGNED176V-Tg | 1000 mg/kg/day in drinking water for 30 weeks (starting at 50 weeks of age) | Slowed disease progression but did not show a significant increase in myofiber size. | Yonekawa et al., 2014[1] |
| AAV-GNE Gene Therapy | Gne-/-hGNED176V-Tg | Systemic injection of rAAVrh74.MCK.GNE | Long-term expression of human GNE in muscles. However, the mouse model did not consistently show a disease phenotype, making efficacy assessment difficult.[2] | Mitrani-Rosenbaum et al., 2021 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.
This compound Administration Protocol
-
Animal Model: Gne-/-hGNED176V-Tg mice.
-
Treatment Groups: Mice were divided into four groups: untreated control and three treated groups receiving N-acetylthis compound (ManNAc).
-
Dosage and Administration: ManNAc was administered in the drinking water at concentrations of 20 mg/kg/day (low dose), 200 mg/kg/day (medium dose), and 2000 mg/kg/day (high dose).
-
Treatment Duration: Continuous administration from 5-6 weeks of age until 54-57 weeks of age.
-
Endpoint Analysis: Survival rate, muscle histology (to assess atrophy), and muscle strength were evaluated.
Sialyllactose and N-Acetylneuraminic Acid Administration Protocol
-
Animal Model: Gne-/-hGNED176V-Tg mice.
-
Treatment Groups: 50-week-old symptomatic mice were divided into a non-treated group, a low-dose 6'-sialyllactose group, a high-dose 6'-sialyllactose group, and a NeuAc group.
-
Dosage and Administration: 6'-sialyllactose was administered in drinking water at 100 mg/kg/day (low dose) and 1000 mg/kg/day (high dose). N-acetylneuraminic acid (NeuAc) was administered at 1000 mg/kg/day.
-
Treatment Duration: Continuous administration for 30 weeks.
-
Endpoint Analysis: Spontaneous locomotion activity (running wheel), muscle size and force production of the gastrocnemius muscle, and muscle pathology were analyzed at the end of the study.[1]
AAV-GNE Gene Therapy Protocol
-
Animal Model: Gne-/-hGNED207V-Tg mice.
-
Vector: Recombinant adeno-associated virus serotype rh74 carrying the human GNE gene under the control of a muscle-specific promoter (MCK).
-
Administration: Systemic intravenous injection.
-
Treatment Groups: Young (10 weeks) and older (50 weeks) mice received the vector at two different doses.
-
Endpoint Analysis: Long-term expression of the human GNE transgene in muscle tissue was monitored. Functional outcomes like grip strength and Rotarod performance were assessed.[2]
Experimental and logical Workflows
The preclinical validation of these therapeutic agents follows a logical progression from in vitro studies to in vivo animal models, culminating in the assessment of functional and pathological outcomes.
Discussion and Future Directions
Preclinical studies have demonstrated that this compound and other sialic acid precursors can effectively ameliorate the myopathic phenotype in mouse models of GNE Myopathy. Notably, prophylactic treatment with ManNAc completely prevented the development of muscle atrophy and weakness.[3] Furthermore, treatment of symptomatic older mice with 6'-sialyllactose resulted in a remarkable recovery of muscle size and function, suggesting that the disease is treatable even at a progressive stage.[4]
In comparison, while NeuAc showed some benefit, its effects were less pronounced than those of 6'-sialyllactose, potentially due to differences in metabolism and bioavailability.[4] Gene therapy presents a promising long-term solution by aiming to correct the underlying genetic defect. However, the lack of a robust and consistent animal model that fully recapitulates the human disease phenotype poses a significant challenge for the preclinical evaluation of this approach.[2]
Future research should focus on head-to-head comparison studies of these different therapeutic agents in the same preclinical model to allow for a more direct and rigorous evaluation of their relative efficacy. The development of improved animal models that more accurately reflect the progressive nature of human GNE Myopathy is also critical for advancing gene therapy and other novel treatments toward clinical trials. Further investigation into the optimal dosing, timing of intervention, and long-term safety of this compound and related compounds is also warranted.
References
- 1. Sialyllactose ameliorates myopathic phenotypes in symptomatic GNE myopathy model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre Clinical Assessment of AAVrh74.MCK.GNE Viral Vector Therapeutic Potential: Robust Activity Despite Lack of Consistent Animal Model for GNE Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prophylactic treatment with sialic acid metabolites precludes the development of the myopathic phenotype in the DMRV-hIBM mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sialyllactose ameliorates myopathic phenotypes in symptomatic GNE myopathy model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acyl Modified Mannosamine Analogs for Metabolic Glycoengineering
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various N-acyl modified mannosamine analogs used in metabolic glycoengineering. By harnessing the cell's own biosynthetic machinery, these analogs enable the modification of cell surface sialic acids, offering powerful tools for studying cellular recognition, altering cell behavior, and developing novel therapeutic strategies. This document presents a summary of their performance based on experimental data, details key experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to N-Acyl this compound Analogs
N-acyl-D-mannosamine (ManNAc) is a crucial precursor in the biosynthesis of sialic acids, which are terminal monosaccharides on many cell surface glycoconjugates involved in a wide array of biological processes.[1] Metabolic glycoengineering (MGE) with N-acyl modified this compound analogs leverages the promiscuity of the sialic acid biosynthetic pathway to introduce non-natural sialic acids onto the cell surface.[2][3] This allows for the precise modification of cellular glycans to study their functions, identify disease biomarkers, and develop targeted therapies.[4][5] The nature of the N-acyl substituent can significantly influence the analog's metabolic efficiency, cell permeability, and biological effects.[6] To enhance cellular uptake, these analogs are often used in their peracetylated form, where the hydroxyl groups are protected with acetyl groups that are later removed by intracellular esterases.[2][6]
Comparative Performance of N-Acyl this compound Analogs
The choice of an N-acyl this compound analog depends on the specific research goal, such as maximizing the incorporation of a modified sialic acid, studying the effects of steric hindrance on the cell surface, or inducing specific cellular responses like apoptosis. The following table summarizes quantitative data on the performance of various analogs from different studies. It is important to note that experimental conditions such as cell line, concentration, and incubation time can significantly impact the observed effects.
| N-Acyl Modification | Analog Abbreviation | Cell Line(s) | Key Performance Metrics | Reference(s) |
| N-Acetyl | ManNAc | CHO-K1 | Reduced high mannose (Man5) glycosylation of monoclonal antibodies in a concentration-dependent manner (up to 70% reduction at 100 mM). | [5][7] |
| N-Trifluoroacetyl | - | Friend erythroleukemia cells | Corresponding trifluoroacetamido analogues were essentially equiactive and had a potency equivalent to that of the 4-O-mesyl derivative in the acetamido series as inhibitors of cellular replication. | [8] |
| N-Propionyl | ManNProp | Kelly (neuroblastoma) | Leads to the expression of the corresponding Neu5Prop on the cell surface and a decreased expression of Neu5Ac and Neu5Gc. Reduces polysialic acid expression. | [2][6] |
| N-Butanoyl | ManNBut | Kelly (neuroblastoma) | Leads to the expression of the corresponding Neu5But on the cell surface. Reduces polysialic acid expression. | [2][6] |
| N-Azidoacetyl | ManNAz | Jurkat | 1,3,4-O-Bu3ManNAz effectively labeled cellular sialoglycans at concentrations ~3 to 5-fold lower (12.5 to 25 μM) than Ac4ManNAz (50 to 150 μM) and exhibited no indications of apoptosis up to 400 μM. | [2] |
| N-Levulinoyl | ManNLev | Jurkat | 3,4,6-O-Bu3ManNLev was highly cytotoxic with an IC50 lower than 20 μM. | [2] |
| Thio-glycolyl | Ac5ManNTGc | Human neural stem cells (hNSCs) | Showed weaker morphological changes and cell number reduction compared to Ac5ManNTProp and Ac5ManNTBut. | [9] |
| Thio-propanoyl | Ac5ManNTProp | Human neural stem cells (hNSCs) | Induced clear morphological changes and a dose-dependent reduction in cell number. | [9] |
| Thio-butanoyl | Ac5ManNTBut | Human neural stem cells (hNSCs) | Induced clear morphological changes and a dose-dependent reduction in cell number. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of N-acyl this compound analogs. Below are protocols for key experiments cited in this guide.
Protocol 1: Synthesis of N-propionylthis compound (ManNProp) and N-butanoylthis compound (ManNBut)[2]
-
Dissolution: Dissolve 431.2 mg of this compound hydrochloride in 10 mL of 3 mM sodium methoxide (B1231860) solution in a 50 mL glass bottle with a stir bar.
-
Cooling: Cool the mixture on ice to 0 °C.
-
Acylation: To the stirring solution, slowly add dropwise 210 µL of propionyl chloride (for ManNProp) or 248 µL of butanoyl chloride (for ManNBut).
-
Incubation: Incubate the stirring mixture at 0 °C for 4 hours.
-
Lyophilization: Transfer the solution into a 50 mL plastic tube, poke 4-8 holes in the lid, rapidly freeze the solution using liquid nitrogen, and lyophilize the sample until completely dry.
-
Purification: Dissolve the dried product in a suitable solvent and purify by column chromatography.
Protocol 2: Quantification of Cell Surface Sialic Acid by HPLC[10][11]
-
Cell Culture: Culture cells in the presence of the N-acyl this compound analog for a specified period (e.g., 48-72 hours).
-
Sialic Acid Release: Treat the cells with 2M acetic acid to release sialic acids from the cell surface.
-
Derivatization: Treat the released sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB) to form fluorescent derivatives. The reaction mixture typically contains DMB in 1.4 M acetic acid, 18 mM sodium hydrosulfite, and 0.75 M β-mercaptoethanol. The reaction is carried out at 50 °C for 3 hours.
-
HPLC Analysis: Analyze the DMB-derivatized sialic acids by reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile (B52724) containing 0.1% TFA. Detection is performed using a UV detector at 370 nm or a fluorescence detector.
-
Quantification: Determine the amounts and ratios of natural and unnatural sialic acids by comparing the peak areas to those of known standards.
Protocol 3: Cell Proliferation/Cytotoxicity Assay[2]
-
Cell Seeding: Seed cells in a multi-well plate at a desired density.
-
Analog Treatment: Treat the cells with a range of concentrations of the N-acyl this compound analog.
-
Incubation: Incubate the cells for a specified period (e.g., 5 days).
-
Viability Assessment: Determine the relative number of viable cells using a suitable method, such as a resazurin-based assay or by direct cell counting.
-
IC50 Calculation: Plot the cell viability against the analog concentration and calculate the half-maximal inhibitory concentration (IC50) value.
Visualizations
Diagrams of key pathways and workflows provide a clear visual representation of the underlying processes.
Caption: Metabolic pathway for the incorporation of N-acyl this compound analogs.
Caption: Experimental workflow for quantifying modified sialic acids.
References
- 1. Antitumor activity of D-mannosamine in vitro: cytotoxic effect produced by this compound in combination with free fatty acids on human leukemia T-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sialic acid glycoengineering using N-acetylthis compound and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. N-acetyl-D-mannosamine analogues as potential inhibitors of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Mannosamine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and responsible disposal of mannosamine and its derivatives, ensuring the protection of laboratory personnel and the environment.
This compound and its related compounds, such as D-mannosamine hydrochloride and N-acetyl-D-mannosamine, are integral to various research applications. However, their disposal requires careful consideration of their specific chemical properties and any potential contaminants. Adherence to institutional and local regulations is paramount.[1][2][3]
Hazard Classification
The first step in proper disposal is to understand the hazards associated with the specific this compound compound being used. The following table summarizes the hazard classifications for two common this compound derivatives based on their Safety Data Sheets (SDS).
| Compound | CAS Number | Hazard Classification | Key Hazards |
| D-Mannosamine hydrochloride | 5505-63-5 | Hazardous | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4][5] |
| N-Acetyl-D-mannosamine | 7772-94-3 | Not classified as hazardous | This substance does not meet the criteria for classification as hazardous.[6][7] |
Step-by-Step Disposal Protocol
The following protocol outlines the general procedures for the disposal of this compound. It is crucial to always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[1][2]
-
Waste Identification and Segregation :
-
Determine if the this compound waste is pure or mixed with other substances.[1]
-
If the this compound is in a solution, the solvent will dictate the disposal route. If the solvent is hazardous, the entire mixture must be treated as hazardous waste.[1]
-
Pure, solid N-acetyl-D-mannosamine that is not mixed with any hazardous materials can generally be treated as non-hazardous solid chemical waste.[1]
-
Due to its hazard classification, D-mannosamine hydrochloride waste should be handled as hazardous chemical waste.
-
Segregate this compound waste from other chemical waste streams to prevent cross-contamination.[1]
-
-
Containerization :
-
Place solid this compound waste in a designated, well-labeled, and sealed container compatible with the chemical.[1]
-
The container must be clearly labeled with the full chemical name (e.g., "D-Mannosamine hydrochloride") and appropriate hazard warnings.[1]
-
For mixtures, all components must be listed on the label.[2]
-
-
Institutional Waste Management :
-
Follow your institution's established procedures for the collection and disposal of chemical waste.[1] This typically involves contacting the EHS office or designated waste management personnel.
-
Do not dispose of solid this compound down the drain or in regular trash unless explicitly permitted by your institution's EHS guidelines.[1]
-
-
Disposal of Empty Containers :
-
Empty containers that held this compound must be thoroughly rinsed with a suitable solvent (e.g., water).[8]
-
The rinsate (the rinsing solvent) must be collected and disposed of as hazardous waste.[8][9]
-
After triple rinsing, the defaced or removed label container can typically be disposed of with regular laboratory glass or plastic waste, in accordance with institutional policies.[2][8]
-
-
Documentation :
-
Maintain accurate records of the disposed this compound, including the quantity and date of disposal, as part of good laboratory practice.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these procedures and consulting with your institution's safety office, you can ensure the safe and compliant disposal of this compound waste, contributing to a secure and sustainable research environment.
References
Essential Safety and Operational Guide for Handling Mannosamine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling mannosamine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices. While some forms of this compound are not classified as hazardous substances, others, such as D-Mannosamine hydrochloride, are considered hazardous.[1][2] Adherence to standard laboratory safety procedures is crucial to minimize any potential risks.
Hazard Identification and Precautions
D-Mannosamine hydrochloride is classified as a hazardous chemical.[1][2] It is harmful if swallowed and causes skin and eye irritation.[1][2] When handling the solid form, there is a potential for dust formation, which may cause respiratory system irritation.[3] It is important to avoid conditions that could lead to dust accumulation.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to ensure the safe handling of this compound.
| Situation | Required PPE | Rationale |
| Handling Solid/Powder | - Safety glasses with side-shields or goggles[4][5] - Lab coat[3][4] - Disposable nitrile or latex gloves[3][4] - Respiratory protection (e.g., N95 respirator) if dust is generated[4][6] | - Protect eyes from dust particles[3][4] - Protect skin and clothing[3][4] - Avoid direct skin contact[3][4] - Prevent inhalation of dust[3] |
| Handling Solutions | - Safety glasses with side-shields or goggles[6] - Lab coat[3] - Disposable nitrile or latex gloves[3][4] | - Protect eyes from splashes[3] - Protect skin and clothing[3] - Avoid direct skin contact[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure a clean and organized workspace.
-
Verify that a functioning eyewash station and safety shower are readily accessible.[4]
-
Don the required PPE: lab coat, safety glasses, and gloves.[4]
2. Handling and Use:
-
Handle this compound in a well-ventilated area.[4]
-
Minimize dust generation when working with the solid form.[4] Use dry, clean spatulas and weighing boats.[3]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the handling area.[4]
3. After Handling:
-
Wash hands thoroughly with soap and water after handling.[3]
-
Clean the work area and any equipment used.
Disposal Plan
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
-
Non-Hazardous this compound Waste:
-
Hazardous this compound Waste (e.g., D-Mannosamine hydrochloride):
-
Contaminated Materials:
-
Any materials (e.g., gloves, weighing paper) contaminated with this compound should be disposed of according to the same guidelines as the chemical itself.
-
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention.[2]
-
Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen.[4] Call a poison center or doctor if you feel unwell.[2]
-
Ingestion: Do NOT induce vomiting. Get medical attention.[2]
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
